Product packaging for Ethyl 5-phenylisoxazole-3-carboxylate(Cat. No.:CAS No. 7063-99-2)

Ethyl 5-phenylisoxazole-3-carboxylate

Cat. No.: B1581346
CAS No.: 7063-99-2
M. Wt: 217.22 g/mol
InChI Key: DSUXKYCDKKYGKX-UHFFFAOYSA-N
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Description

Ethyl 5-phenylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1581346 Ethyl 5-phenylisoxazole-3-carboxylate CAS No. 7063-99-2

Properties

IUPAC Name

ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-11(16-13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXKYCDKKYGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341215
Record name ethyl 5-phenylisoxazole-3-carboxylate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-99-2
Record name Ethyl 5-phenylisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7063-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-phenylisoxazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-phenylisoxazole-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Phenylisoxazole-3-carboxylate

Introduction

This compound is a heterocyclic compound featuring a core isoxazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This molecule serves as a pivotal intermediate and a fundamental scaffold in the realms of organic synthesis and medicinal chemistry. The isoxazole moiety, a five-membered aromatic ring containing adjacent nitrogen and oxygen atoms, imparts a unique combination of electronic properties and structural rigidity.[1] These characteristics make it a privileged structure in drug discovery, appearing in a range of bioactive compounds.[1][2] This guide provides a comprehensive overview of the essential chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate the conditions for its storage, handling, and use in synthetic protocols.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 7063-99-2[3]
Molecular Formula C₁₂H₁₁NO₃[3]
Molecular Weight 217.22 g/mol [3]
Appearance Solid[3]
InChI Key DSUXKYCDKKYGKX-UHFFFAOYSA-N[3]
SMILES String CCOC(=O)c1cc(on1)-c2ccccc2[3]

Table 1: Key Identifiers and Physical Properties.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for the verification of molecular structure and purity. The following data represent the characteristic spectral signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides a clear map of the hydrogen environments in the molecule. Key expected signals include: a triplet around 1.44 ppm and a quartet around 4.47 ppm, characteristic of the ethyl ester group (–CH₂CH₃). A multiplet between 7.50-7.80 ppm corresponds to the five protons of the phenyl ring. A sharp singlet at approximately 6.92 ppm is a distinctive feature of the lone proton on the isoxazole ring (H-4).[4] The precise chemical shifts and coupling patterns are definitive for confirming the substitution pattern.

  • ¹³C NMR (126 MHz, CDCl₃): The carbon spectrum complements the proton data. Expected signals include those for the ethyl ester group (around 14.15 ppm for the CH₃ and 62.18 ppm for the CH₂). The carbons of the phenyl ring typically appear in the aromatic region (125-131 ppm). The three carbons of the isoxazole ring are observed at approximately 99.92 ppm (C4), 156.96 ppm (C3), and 171.66 ppm (C5). The carbonyl carbon (C=O) of the ester is found further downfield at around 159.98 ppm.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For this compound (C₁₂H₁₁NO₃), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated as 218.0811, which has been experimentally verified.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups. The spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹), C=N stretching of the isoxazole ring (~1600-1650 cm⁻¹), and C-O stretching vibrations.

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic building block.

Primary Synthetic Pathway: [3+2] Cycloaddition

The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole core is through a 1,3-dipolar cycloaddition reaction.[1] This powerful transformation involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

For this compound, this involves the in situ generation of benzonitrile oxide from a precursor like benzaldoxime, which then reacts with ethyl propiolate.

G cluster_reactants Reactants cluster_intermediates Intermediate Generation cluster_product Product Benzaldoxime Benzaldoxime NitrileOxide Benzonitrile Oxide (1,3-Dipole) Benzaldoxime->NitrileOxide Oxidizing Agent (e.g., Chloramine-T) EtPropiolate Ethyl Propiolate Product This compound EtPropiolate->Product [3+2] Cycloaddition NitrileOxide->Product [3+2] Cycloaddition

Caption: Synthetic workflow for this compound.

Exemplary Synthetic Protocol:

  • Generation of Benzonitrile Oxide: Benzaldehyde oxime is dissolved in a suitable solvent like ethanol. An oxidizing agent, such as Chloramine-T, is added portion-wise while maintaining a cool temperature (e.g., 10°C) to generate benzonitrile oxide in situ.[6]

  • Cycloaddition: Freshly distilled ethyl propiolate is added to the reaction mixture. The reaction is stirred for several hours.[6]

  • Workup and Purification: The progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under vacuum. The resulting crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final product.[6]

Self-Validation: The integrity of this protocol is validated by the unambiguous structural characterization of the product via NMR and MS, which confirms the specific regiochemistry of the cycloaddition, yielding the 3,5-disubstituted isomer rather than other potential isomers.

Core Reactivity Profile

The reactivity of this compound is dominated by the functional groups attached to the stable isoxazole core.

  • Ester Group Transformations: The ethyl ester is a versatile handle for further modification.

    • Hydrolysis: Treatment with a base (e.g., NaOH) or acid will hydrolyze the ester to the corresponding 5-phenylisoxazole-3-carboxylic acid.[7] This acid is a common precursor for other derivatives.

    • Amidation: The ester can react with amines to form amides. This is a key reaction for building larger molecules and is frequently used in medicinal chemistry to modulate pharmacokinetic properties. For example, coupling the corresponding carboxylic acid with various anilines using peptide coupling agents like EDCI is a common strategy.[2]

  • Isoxazole Ring Opening: While the aromatic isoxazole ring is generally stable, it can undergo reductive ring cleavage. A notable reaction is palladium-catalyzed hydrogenation, which can cleave the N-O bond, leading to the formation of enaminone structures.[8] This reactivity provides a pathway to transform the heterocyclic core into acyclic structures, further expanding its synthetic utility.

G Start This compound Acid 5-Phenylisoxazole-3-carboxylic Acid Start->Acid Base/Acid Hydrolysis Enaminone Acyclic Enaminone Product Start->Enaminone Reductive Cleavage (e.g., Pd/C, H₂) Amide N-Substituted Amide Derivative Acid->Amide Amine + Coupling Agent (e.g., EDCI)

Caption: Key reaction pathways from the title compound.

Significance in Medicinal Chemistry and Drug Development

The 5-phenylisoxazole-3-carboxylate scaffold is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets.

  • Enzyme Inhibition: Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity is linked to gout.[9]

  • Anticancer Activity: Phenyl-isoxazole-carboxamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7).[10] The isoxazole core serves as a scaffold to position phenyl and amide groups for optimal interaction with anticancer targets.

  • Antidiabetic Potential: Novel hybrids incorporating the phenylisoxazole moiety have been synthesized and shown to be potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[11] This highlights the scaffold's potential in developing treatments for type 2 diabetes.

  • Antioxidant Properties: Certain isoxazole-carboxamide derivatives have shown significant antioxidant potency in scavenging free radicals, suggesting their potential therapeutic application in conditions associated with oxidative stress.[2]

  • Antitubercular Agents: The rational design of this compound derivatives has led to the discovery of potent growth inhibitors of Mycobacterium tuberculosis, offering a promising avenue for new anti-TB drug development.[7]

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[3]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.[12] Avoid inhalation of dust and ensure work is conducted in a well-ventilated area or a fume hood. In case of contact with eyes, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold in modern organic and medicinal chemistry. Its well-defined chemical and physical properties, straightforward synthesis via [3+2] cycloaddition, and predictable reactivity make it an ideal starting point for the synthesis of complex molecular architectures. The demonstrated success of its derivatives as potent modulators of various biological targets, including enzymes implicated in cancer, diabetes, and gout, underscores its enduring importance in the quest for novel therapeutics. This guide serves as a foundational resource for scientists looking to harness the potential of this powerful heterocyclic building block.

References

Foundational Principles: The [3+2] Cycloaddition Pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound, a valuable heterocyclic scaffold. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The primary focus will be on the most robust and widely utilized method: the [3+2] cycloaddition reaction.

The synthesis of the isoxazole ring system is most elegantly achieved through a 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle.[1][2] For the specific synthesis of this compound, the key components are:

  • The 1,3-Dipole : Benzonitrile oxide, a highly reactive intermediate.

  • The Dipolarophile : Ethyl propiolate, an activated alkyne.

A critical aspect of this reaction is its regioselectivity. The electronic properties of the two reactants dictate the orientation of the final product. The reaction between benzonitrile oxide and an electron-deficient alkyne like ethyl propiolate preferentially yields the 3,5-disubstituted isoxazole isomer.[3]

The 1,3-Dipole: In Situ Generation of Benzonitrile Oxide

Nitrile oxides are transient species, prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides) if not promptly trapped by a dipolarophile.[4] Consequently, they are almost exclusively generated in situ for immediate consumption in the cycloaddition reaction. The most reliable pathway begins with the synthesis of a stable precursor, benzohydroximoyl chloride, from benzaldoxime.

Precursor Synthesis: Benzohydroximoyl Chloride

Benzohydroximoyl chloride is prepared by the chlorination of benzaldoxime. While classical methods employed hazardous reagents like chlorine gas[5], modern protocols utilize safer and more convenient chlorinating systems. A highly effective method involves the use of Oxone (potassium peroxymonosulfate) in the presence of a chloride source, such as hydrogen chloride or sodium chloride.[6][7][8][9] This system offers excellent yields and selectivity.

Experimental Protocol: Synthesis of Benzohydroximoyl Chloride

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.21 g, 10 mmol) and N,N-Dimethylformamide (DMF, 20 mL).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Slowly add Oxone (6.15 g, 10 mmol, 2KHSO₅·KHSO₄·K₂SO₄) followed by the dropwise addition of concentrated hydrochloric acid (0.83 mL, 10 mmol).

  • Reaction : Stir the mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting benzaldoxime is consumed.

  • Work-up : Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes. The product will often precipitate as a white solid.

  • Isolation : Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield benzohydroximoyl chloride. The product is typically used in the next step without further purification.

The Causality of Choice: Why the Oxone/HCl System?
  • Safety and Convenience : This method avoids the use of gaseous chlorine, which is highly toxic and difficult to handle.[5] Oxone is a stable, inexpensive, and solid oxidant.[10]

  • Selectivity : The in situ generation of the active chlorinating species in the DMF/HCl system provides high selectivity for the desired hydroximoyl chloride, minimizing ring chlorination, which can be an issue with activated aromatic systems.[8]

  • Mechanism : The reaction is believed to proceed through the formation of an active chlorine species (Cl⁺ equivalent) from the oxidation of chloride by Oxone, which then reacts with the benzaldoxime.[9]

Below is a diagram illustrating the generation of the benzonitrile oxide dipole.

Nitrile_Oxide_Generation cluster_precursor Precursor Synthesis cluster_dipole Dipole Generation (in situ) benzaldoxime Benzaldoxime hydroximoyl_chloride Benzohydroximoyl Chloride benzaldoxime->hydroximoyl_chloride Oxone, HCl (Chlorination) nitrile_oxide Benzonitrile Oxide (1,3-Dipole) hydroximoyl_chloride->nitrile_oxide Base (e.g., Et3N) (-HCl)

Caption: Workflow for the generation of benzonitrile oxide.

The Core Reaction: Cycloaddition and Product Formation

With the precursor to the 1,3-dipole in hand, the stage is set for the key cycloaddition reaction. The benzohydroximoyl chloride is combined with the dipolarophile, ethyl propiolate, and a base is slowly added to generate the benzonitrile oxide in situ, which is immediately trapped in the cycloaddition.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup : In a 250 mL three-neck flask fitted with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve benzohydroximoyl chloride (1.56 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol, 1.1 eq) in anhydrous dichloromethane (50 mL).[11]

  • Base Addition : Prepare a solution of triethylamine (1.52 mL, 11 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane and load it into the dropping funnel.

  • Cycloaddition : Cool the reaction flask to 0 °C. Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1 hour. A white precipitate of triethylammonium chloride will form.

  • Reaction Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up : Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

The Causality of Choice: Critical Reaction Parameters
  • Slow Addition of Base : This is the most critical parameter. The slow, controlled addition ensures that the concentration of the reactive benzonitrile oxide remains low at any given moment, maximizing the likelihood of it reacting with the ethyl propiolate rather than dimerizing.

  • Solvent : Anhydrous aprotic solvents like dichloromethane are ideal as they are inert to the reaction components and readily dissolve the starting materials.

  • Stoichiometry : A slight excess of the dipolarophile (ethyl propiolate) and base is often used to ensure the complete consumption of the benzohydroximoyl chloride precursor.

The mechanism of the [3+2] cycloaddition is visualized below.

Cycloaddition_Mechanism nitrile_oxide Benzonitrile Oxide transition_state [Transition State] nitrile_oxide->transition_state + ethyl_propiolate Ethyl Propiolate ethyl_propiolate->transition_state isoxazole This compound transition_state->isoxazole Cycloaddition

Caption: The [3+2] cycloaddition of benzonitrile oxide and ethyl propiolate.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a table summarizing typical analytical data.

ParameterObservation
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Yield 75-85% (Typical)
¹H NMR (CDCl₃, 400 MHz) δ 7.85-7.82 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 7.01 (s, 1H, Isoxazole-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 169.5, 160.8, 156.2, 130.9, 129.2, 127.3, 126.8, 104.5, 62.1, 14.3
IR (KBr, cm⁻¹) ~1730 (C=O, ester), ~1615 (C=N), ~1580, 1450 (C=C, aromatic)
Mass Spec (ESI-MS) m/z 218.07 [M+H]⁺

Note: Specific shifts and values may vary slightly based on instrumentation and sample preparation.

Conclusion

The synthesis of this compound via the in situ generation of benzonitrile oxide and its subsequent 1,3-dipolar cycloaddition with ethyl propiolate is a robust, efficient, and highly reproducible method. By understanding the rationale behind the choice of reagents and the critical control of reaction parameters, particularly the slow generation of the nitrile oxide intermediate, researchers can reliably access this important heterocyclic building block for applications in medicinal chemistry and materials science.

References

The Isoxazole Scaffold: A Technical Guide to the Biological Activity of 5-Phenylisoxazole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole nucleus, a five-membered heterocycle, is a cornerstone in medicinal chemistry, lauded for its metabolic stability and versatile biological activities. This guide delves into the synthesis, biological evaluation, and mechanistic insights of a promising class of isoxazole derivatives: 5-phenylisoxazole-3-carboxylate esters. With a primary focus on their potent xanthine oxidase inhibitory effects, and acknowledging their emerging potential in anticancer and anti-inflammatory research, this document serves as a comprehensive resource for researchers in drug discovery and development. We will explore detailed synthetic protocols, in-depth analyses of structure-activity relationships, and the molecular interactions that govern their therapeutic potential.

The Isoxazole Core: A Privileged Structure in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with over half of all approved small-molecule drugs featuring at least one heterocyclic ring.[1] The isoxazole ring, in particular, has garnered significant attention due to its unique electronic properties and its ability to serve as a versatile scaffold in the design of compounds with a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The 5-phenylisoxazole-3-carboxylate ester moiety combines the stability of the isoxazole ring with the potential for diverse functionalization on the phenyl ring and ester group, making it a highly attractive starting point for the development of novel therapeutics.

Synthesis of 5-Phenylisoxazole-3-Carboxylate Esters: A Step-by-Step Approach

The synthesis of 5-phenylisoxazole-3-carboxylate esters is a critical first step in exploring their biological potential. A common and effective method involves the reaction of a substituted benzaldehyde oxime with an appropriate ester derivative. The following protocol is a representative example of the synthesis of a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, which can be adapted for the synthesis of 5-phenylisoxazole-3-carboxylate esters.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

Materials:

  • Benzaldehyde oxime

  • Chloramine-T

  • Ethyl acetoacetate

  • Ethyl alcohol

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • A mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared in a suitable flask.

  • The reaction mixture is stirred at 10°C in an ice bath for approximately 6 hours.

  • The progress of the reaction is monitored by TLC.

  • After the completion of the reaction, the solvent is evaporated under vacuum using a rotary evaporator.

  • The solid obtained is recrystallized from hot ethanol to yield single crystals of the title compound.

Biological Activities of 5-Phenylisoxazole-3-Carboxylate Esters

The 5-phenylisoxazole-3-carboxylate scaffold has been primarily investigated for its potent inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism. However, related isoxazole derivatives have also shown promise as anticancer and anti-inflammatory agents.

Xanthine Oxidase Inhibition: A Key Therapeutic Target

Xanthine oxidase (XO) is a critical enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[3] Therefore, the inhibition of xanthine oxidase is a major therapeutic strategy for managing gout and other related conditions.[3] A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and found to exhibit potent xanthine oxidase inhibitory activity, with many compounds demonstrating potency in the micromolar to submicromolar range.[4]

Structure-Activity Relationship (SAR) as Xanthine Oxidase Inhibitors

Studies on 5-phenylisoxazole-3-carboxylic acid derivatives have revealed key structural features that influence their inhibitory potency against xanthine oxidase. A significant finding is that the presence of a cyano group at the 3-position of the phenyl moiety is a preferred substitution pattern.[4] The transformation of this cyano group into a nitro group has been shown to cause a general reduction in inhibitory potency.[4]

Quantitative Data: Xanthine Oxidase Inhibition

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 5-phenylisoxazole-3-carboxylic acid derivatives.

CompoundRIC50 (µM)
5a H> 50
5b 3-CN0.82
5c 4-CN1.25
5d 3-NO23.16
5e 4-NO24.38
11a 3-CN0.28
11b 4-CN0.45
11c 3-NO21.12
11d 4-NO22.07
11e H> 50
Allopurinol -1.89

Data adapted from Wang et al., European Journal of Medicinal Chemistry, 2010.[4]

Anticancer Potential: An Emerging Area of Investigation

While specific data for 5-phenylisoxazole-3-carboxylate esters is limited, related phenyl-isoxazole-carboxamide derivatives have demonstrated promising anticancer activities.[3] These compounds have been shown to be potent against various cancer cell lines, including hepatocellular carcinoma (Hep3B), breast carcinoma (MCF-7), and cervical adenocarcinoma (HeLa).[3]

Quantitative Data: Anticancer Activity of Phenyl-isoxazole-carboxamide Derivatives

The following table presents the IC50 values of a series of phenyl-isoxazole-carboxamide derivatives against different cancer cell lines.

CompoundHeLa (µM)Hep3B (µM)MCF-7 (µM)Hek293T (Normal Cell Line) (µM)
2a 0.918.0211.34112.78
2b 18.235.9610.21155.32
2c 21.559.8712.43211.65
2d 33.1228.6222.87266.66
2e > 50> 50> 50> 300
Doxorubicin 0.452.230.870.581

Data adapted from R Discovery, 2021.[3]

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole derivatives has also been explored. In a study using a carrageenan-induced edema animal model, 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of a prodrug, demonstrated anti-inflammatory effects comparable to the well-known anti-inflammatory drug leflunomide.[1] Interestingly, the esterified analogues of Isox, the methyl and ethyl esters, showed reduced anti-inflammatory activity in this model.[1] Another study investigated the anti-inflammatory activity of 3-(1-methoxy napthalen-2-yl)-5-phenylisoxazole in a passive anaphylaxis model in rats and found it to be effective.[5]

Mechanism of Action: Unraveling the Molecular Interactions

Understanding the mechanism of action at a molecular level is crucial for rational drug design and optimization. For 5-phenylisoxazole-3-carboxylate esters, the most well-characterized mechanism is their inhibition of xanthine oxidase.

Molecular Docking Studies with Xanthine Oxidase

Molecular modeling studies have provided valuable insights into the binding mode of 5-phenylisoxazole-3-carboxylic acid derivatives with the active site of xanthine oxidase.[4] These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors. For instance, the potent inhibitor 11a (with a 3-cyano phenyl group) is predicted to form key interactions within the enzyme's active site. The isoxazole ring and the phenyl ring are thought to be involved in hydrophobic interactions, while the carboxylate group can form hydrogen bonds with key amino acid residues. Molecular docking simulations have shown that compounds can bind to the active site of xanthine oxidase through a combination of hydrogen bonds and hydrophobic interactions.[6]

Drug Discovery Workflow for Enzyme Inhibitors

The discovery and development of enzyme inhibitors, such as the 5-phenylisoxazole-3-carboxylate esters targeting xanthine oxidase, typically follows a structured workflow.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development TargetID Target Identification (e.g., Xanthine Oxidase) AssayDev Assay Development (e.g., XO Inhibition Assay) TargetID->AssayDev HTS High-Throughput Screening (HTS) AssayDev->HTS HitID Hit Identification HTS->HitID LeadGen Lead Generation (e.g., 5-Phenylisoxazole Core) HitID->LeadGen SAR Structure-Activity Relationship (SAR) Studies LeadGen->SAR InVitro In Vitro Profiling (Potency, Selectivity) SAR->InVitro InVivo In Vivo Proof-of-Concept (Efficacy Models) InVitro->InVivo Pharmaco Pharmacokinetics (ADME) InVivo->Pharmaco Tox Toxicology Studies Pharmaco->Tox Candidate Candidate Selection Tox->Candidate

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro assays used to evaluate the biological activity of 5-phenylisoxazole-3-carboxylate esters.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the formation of uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (5-phenylisoxazole-3-carboxylate esters)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Dissolve the test compounds and allopurinol in DMSO to create stock solutions.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer just before use.

  • Assay Setup (in a 96-well plate):

    • Blank: Add phosphate buffer and the test compound solution (or vehicle).

    • Control: Add phosphate buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO).

    • Test: Add phosphate buffer, xanthine oxidase solution, and the test compound solution at various concentrations.

    • Positive Control: Add phosphate buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.

  • Incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 295 nm over time (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[2]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, Hep3B, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[7]

In Vivo Studies: The Path to Clinical Relevance

While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology of potential drug candidates. Currently, there is a limited amount of publicly available in vivo data specifically for 5-phenylisoxazole-3-carboxylate esters. However, preclinical studies on other heterocyclic compounds provide a framework for the types of investigations that are necessary.

Key In Vivo Assessments:

  • Efficacy Studies: Evaluating the therapeutic effect of the compounds in animal models of disease (e.g., carrageenan-induced paw edema for inflammation, xenograft models for cancer).

  • Pharmacokinetic Studies: Determining the ADME properties of the compounds to understand their bioavailability, distribution in the body, and how they are metabolized and eliminated.[8]

  • Toxicology Studies: Assessing the safety profile of the compounds by identifying potential adverse effects and determining the maximum tolerated dose (MTD).

Conclusion and Future Directions

5-Phenylisoxazole-3-carboxylate esters represent a promising class of compounds with well-documented potent in vitro activity as xanthine oxidase inhibitors. The versatility of the isoxazole scaffold, coupled with the potential for diverse substitutions, makes this an exciting area for further research. While the anticancer and anti-inflammatory potential of related isoxazole derivatives is encouraging, more focused studies on the 5-phenylisoxazole-3-carboxylate esters are needed to fully elucidate their activity in these areas.

Future research should prioritize comprehensive in vivo studies to establish the efficacy, safety, and pharmacokinetic profiles of lead compounds. A deeper understanding of their mechanism of action against other potential targets will also be crucial in expanding their therapeutic applications. The continued exploration of this privileged scaffold holds significant promise for the discovery and development of novel therapeutic agents.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-phenylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As an isoxazole derivative, it forms the core scaffold of numerous pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new therapeutics. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—that are essential for the unambiguous identification and characterization of this molecule. The interpretation of this data offers insights into the molecule's connectivity, functional groups, and overall architecture, which are critical for its application in synthetic and medicinal chemistry.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a phenyl ring and an ethyl carboxylate group attached to the isoxazole core. This planarity influences its intermolecular interactions and, consequently, its physical and biological properties.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃--INVALID-LINK--
Molecular Weight 217.22 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0.5!"]; O1 [label="O", pos="-0.8,-0.2!"]; C3 [label="C", pos="0.7,0!"]; C4 [label="C", pos="0.4,-1!"]; C5 [label="C", pos="-0.5,-1.2!"];

C_phenyl_1 [label="C", pos="-1.2,-2.2!"]; C_phenyl_2 [label="C", pos="-0.8,-3.2!"]; C_phenyl_3 [label="C", pos="-1.5,-4!"]; C_phenyl_4 [label="C", pos="-2.5,-3.8!"]; C_phenyl_5 [label="C", pos="-2.9,-2.8!"]; C_phenyl_6 [label="C", pos="-2.2,-2!"];

C_ester_C1 [label="C", pos="1.8,0.3!"]; O_ester_1 [label="O", pos="2.2,1.2!"]; O_ester_2 [label="O", pos="2.5,-0.5!"]; C_ester_C2 [label="C", pos="3.5,-0.2!"]; C_ester_C3 [label="C", pos="4.2,-1.2!"];

// Bond edges N1 -- O1; O1 -- C5; C5 -- C4; C4 -- C3; C3 -- N1;

C5 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

C3 -- C_ester_C1; C_ester_C1 -- O_ester_1 [style=double]; C_ester_C1 -- O_ester_2; O_ester_2 -- C_ester_C2; C_ester_C2 -- C_ester_C3;

// Hydrogen atoms H4[label="H", pos="0.8,-1.5!"]; C4 -- H4;

H_phenyl_2 [label="H", pos="-0.1,-3.4!"]; C_phenyl_2 -- H_phenyl_2; H_phenyl_3 [label="H", pos="-1.2,-4.8!"]; C_phenyl_3 -- H_phenyl_3; H_phenyl_4 [label="H", pos="-3,-4.5!"]; C_phenyl_4 -- H_phenyl_4; H_phenyl_5 [label="H", pos="-3.7,-2.6!"]; C_phenyl_5 -- H_phenyl_5; H_phenyl_6 [label="H", pos="-2.5,-1.2!"]; C_phenyl_6 -- H_phenyl_6;

H_ester_C2_1 [label="H", pos="3.8,0.6!"]; C_ester_C2 -- H_ester_C2_1; H_ester_C2_2 [label="H", pos="3.2,-0.8!"]; C_ester_C2 -- H_ester_C2_2;

H_ester_C3_1 [label="H", pos="4.5,-0.6!"]; C_ester_C3 -- H_ester_C3_1; H_ester_C3_2 [label="H", pos="3.9,-2!"]; C_ester_C3 -- H_ester_C3_2; H_ester_C3_3 [label="H", pos="5,-1.4!"]; C_ester_C3 -- H_ester_C3_3; }

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound provides distinct signals for the aromatic, isoxazole, and ethyl ester protons.

Experimental Protocol:

The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. A small amount of the compound is dissolved in the deuterated solvent, and the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Summary:
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.80m2HPhenyl H (ortho)
7.50m3HPhenyl H (meta, para)
6.92s1HIsoxazole H
4.47q2H-OCH₂CH₃
1.44t3H-OCH₂CH₃

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The downfield signals at 7.80 and 7.50 ppm are characteristic of the protons on the phenyl ring. The multiplet at 7.80 ppm corresponds to the two ortho protons, which are deshielded by the anisotropic effect of the isoxazole ring. The multiplet at 7.50 ppm represents the three meta and para protons. The singlet at 6.92 ppm is assigned to the proton on the C4 position of the isoxazole ring. The quartet at 4.47 ppm and the triplet at 1.44 ppm are characteristic of the ethyl ester group, with the quartet corresponding to the methylene protons adjacent to the oxygen atom and the triplet to the terminal methyl protons.

Proton_NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Dissolve_Sample Dissolve in CDCl₃ Add_TMS Add TMS Standard Dissolve_Sample->Add_TMS Transfer_to_Tube Transfer to NMR Tube Add_TMS->Transfer_to_Tube Insert_Tube Insert into Spectrometer Transfer_to_Tube->Insert_Tube Acquire_Spectrum Acquire Spectrum (500 MHz) Insert_Tube->Acquire_Spectrum Process_FID Process FID Acquire_Spectrum->Process_FID Integrate_Peaks Integrate Peaks Process_FID->Integrate_Peaks Assign_Signals Assign Signals Integrate_Peaks->Assign_Signals

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 126 MHz for a 500 MHz ¹H instrument). The same sample solution can be used. Proton decoupling is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Data Summary:
Chemical Shift (δ, ppm)Assignment
171.66C=O (ester)
159.98C3 (isoxazole)
156.96C5 (isoxazole)
130.76Phenyl C (para)
129.11Phenyl C (ortho/meta)
126.61Phenyl C (ipso)
125.89Phenyl C (ortho/meta)
99.92C4 (isoxazole)
62.18-OCH₂CH₃
14.15-OCH₂CH₃

Data sourced from Acta Crystallographica Section E[1].

Interpretation:

The most downfield signal at 171.66 ppm is characteristic of the carbonyl carbon of the ester group. The signals at 159.98 and 156.96 ppm are assigned to the C3 and C5 carbons of the isoxazole ring, respectively. The aromatic carbons of the phenyl ring appear in the range of 125-131 ppm. The signal at 99.92 ppm corresponds to the C4 carbon of the isoxazole ring. The aliphatic carbons of the ethyl group are observed at 62.18 ppm for the methylene carbon and 14.15 ppm for the methyl carbon.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically acquired using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact, EI) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Fragmentation:

The molecular ion peak (M⁺) for this compound would be expected at an m/z of 217, corresponding to its molecular weight. Key fragmentation pathways would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 172.

  • Loss of the ethyl group (-CH₂CH₃): This would lead to a fragment at m/z 188.

  • Cleavage of the ester group: Loss of the entire -COOCH₂CH₃ group would give a fragment at m/z 144.

  • Fragmentation of the isoxazole ring: This can lead to various smaller fragments, including the phenyl cation at m/z 77.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M+ [C₁₂H₁₁NO₃]⁺ m/z = 217 frag1 [M - OCH₂CH₃]⁺ m/z = 172 M+->frag1 - OCH₂CH₃ frag2 [M - CH₂CH₃]⁺ m/z = 188 M+->frag2 - CH₂CH₃ frag3 [M - COOCH₂CH₃]⁺ m/z = 144 M+->frag3 - COOCH₂CH₃ frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - C₃H₂NO

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the ester, aromatic, and isoxazole moieties. While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be mixed with potassium bromide (KBr) and pressed into a pellet, or the spectrum can be recorded from a thin film of the compound.

Predicted Characteristic IR Absorptions:
Wavenumber (cm⁻¹)Functional GroupVibration
~3100-3000Aromatic C-HStretch
~2980-2850Aliphatic C-HStretch
~1720C=O (ester)Stretch
~1600, ~1480C=C (aromatic)Stretch
~1450-1350C-O (ester), C=N (isoxazole)Stretch
~1250C-O (ester)Stretch
Interpretation:

The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching vibrations of the aromatic ring, while the absorptions between 2980 and 2850 cm⁻¹ correspond to the C-H stretching of the ethyl group. The characteristic C=C stretching vibrations of the phenyl ring are expected to appear around 1600 and 1480 cm⁻¹. The region between 1450 and 1350 cm⁻¹ will likely contain overlapping bands from the C-O stretching of the ester and the C=N stretching of the isoxazole ring. A prominent band around 1250 cm⁻¹ would be attributed to the C-O single bond stretch of the ester.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the overall structure of the molecule. While experimental mass spectrometry and infrared spectroscopy data were not found, the predicted fragmentation patterns and absorption bands provide a strong basis for the identification of this compound. This collection of spectroscopic information is an invaluable resource for researchers working with this important heterocyclic scaffold, facilitating its synthesis, purification, and application in the development of new chemical entities with potential therapeutic value.

References

An In-Depth Structural Elucidation of Ethyl 5-Phenylisoxazole-3-carboxylate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and spatial arrangement offer a versatile platform for designing molecules with a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.[3][1][4] This guide provides an in-depth structural analysis of a key derivative, Ethyl 5-phenylisoxazole-3-carboxylate, a crucial intermediate in the synthesis of numerous pharmaceutical agents.[3] Understanding the precise three-dimensional architecture and spectroscopic fingerprint of this molecule is paramount for researchers engaged in the rational design of novel therapeutics. This document eschews a conventional template, instead opting for a logical progression that mirrors the scientific process of structural elucidation, from synthesis to definitive crystallographic analysis.

Molecular Identity and Synthesis: Constructing the Core

The journey into the structural analysis of any compound begins with its unambiguous synthesis and the confirmation of its elemental composition. This compound (C₁₂H₁₁NO₃) possesses a molecular weight of 217.22 g/mol .[5]

A common and effective route to this class of compounds involves the cycloaddition reaction. While various synthetic strategies for isoxazoles exist, a representative synthesis for a related compound, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, involves the reaction of benzaldehyde oxime with ethyl acetoacetate in the presence of chloramine-T.[1] This highlights a general principle in isoxazole synthesis: the construction of the five-membered ring from acyclic precursors.

For this compound, a reliable synthesis involves a one-pot reaction, leading to the formation of the isoxazole ring with the desired substituents at the 3- and 5-positions. The purification of the crude product is typically achieved through recrystallization, for instance, by slow evaporation from an ethyl acetate solution, which can yield single crystals suitable for X-ray diffraction analysis.[3]

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize and obtain single crystals of this compound.

Materials:

  • Starting materials for the specific cycloaddition reaction (e.g., a substituted alkyne and a nitrile oxide precursor).

  • Appropriate solvent (e.g., ethanol, ethyl acetate).

  • Catalyst (if required by the specific synthetic route).

  • Standard laboratory glassware.

  • Recrystallization solvent (e.g., ethyl acetate).

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting materials in the chosen solvent under appropriate reaction conditions (e.g., temperature, inert atmosphere).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction and perform an appropriate work-up procedure, which may include extraction and washing, to isolate the crude product.

  • Purification and Crystallization: Purify the crude product by column chromatography if necessary. Dissolve the purified solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature. The slow evaporation of the solvent should yield colorless, single crystals suitable for X-ray diffraction.[3]

Spectroscopic Fingerprinting: Deciphering the Connectivity

Spectroscopic techniques provide the first layer of structural information, revealing the connectivity of atoms and the nature of the chemical bonds within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the following characteristic signals are observed (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.80m2HAromatic protons (ortho)
7.50m3HAromatic protons (meta, para)
6.92s1HIsoxazole C4-H
4.47q2H-OCH₂CH₃
1.44t3H-OCH₂CH₃
Table 1: ¹H NMR data for this compound.[3]

Causality behind the assignments: The downfield chemical shifts of the aromatic protons are characteristic of their attachment to an electron-withdrawing phenyl ring. The singlet at 6.92 ppm is a key indicator of the proton at the C4 position of the isoxazole ring. The quartet and triplet are classic patterns for an ethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the title compound, the following signals are observed (126 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
171.66Ester carbonyl carbon (C=O)
159.98, 156.96Isoxazole ring carbons (C3 and C5)
130.76, 129.11, 126.61Phenyl ring carbons (CH)
125.89Phenyl ring carbon (quaternary)
99.92Isoxazole ring carbon (C4)
62.18Methylene carbon of ethyl group (-OCH₂)
14.15Methyl carbon of ethyl group (-CH₃)
Table 2: ¹³C NMR data for this compound.[3]

Expert Insight: The chemical shifts of the isoxazole ring carbons are characteristic and provide strong evidence for the formation of the heterocyclic core. The downfield shift of the ester carbonyl carbon is also a key diagnostic feature.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of the synthesized compound.

Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • The synthesized this compound.

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Following this, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Vibrational Modes

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹) RangeFunctional Group Vibration
3100-3000C-H stretching (aromatic and isoxazole ring)
2980-2850C-H stretching (aliphatic - ethyl group)
~1720C=O stretching (ester)
1600-1450C=C and C=N stretching (aromatic and isoxazole rings)
~1250C-O stretching (ester)
Table 3: Predicted FT-IR absorption bands for this compound.

Trustworthiness of Prediction: The C=O stretch of the ester is a strong and sharp absorption, making it a highly reliable diagnostic peak. The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, would provide a unique fingerprint for the molecule.

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of the synthesized compound.

Materials:

  • FT-IR spectrometer.

  • Sample holder (e.g., KBr plates or an ATR accessory).

  • The synthesized this compound.

  • Appropriate solvent for cleaning (e.g., methylene chloride, ethanol).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of the solid sample with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the compound in a volatile solvent.

    • Deposit a drop of the solution onto a KBr plate and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the sample in the spectrometer and acquire the infrared spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 217) is expected. For aromatic compounds, the molecular ion peak is typically intense.

  • Key Fragmentation Pathways: The fragmentation of aromatic esters often involves characteristic losses. For this compound, likely fragmentation pathways include:

    • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 172.

    • Loss of ethylene (-C₂H₄) via a McLafferty rearrangement if sterically feasible, though less common for this specific structure.

    • Cleavage of the isoxazole ring. The weak N-O bond in isoxazoles can lead to characteristic ring-opening and subsequent fragmentation.

    • Formation of a benzoyl cation (m/z = 105) or related phenyl-containing fragments.

Logical Relationship of Fragmentation:

Mass_Fragmentation M [M]⁺˙ m/z = 217 F1 [M - OC₂H₅]⁺ m/z = 172 M->F1 - OC₂H₅ F2 [C₆H₅CO]⁺ m/z = 105 F1->F2 - NCO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Materials:

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).

  • The synthesized this compound.

  • Appropriate solvent for sample introduction.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For EI, this may involve a direct insertion probe. For ESI, the sample is typically dissolved in a suitable solvent and infused or injected via an LC system.

  • Ionization: Ionize the sample using the chosen method (e.g., electron impact for EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Definitive Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide invaluable information about connectivity, single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[8] It provides precise information on bond lengths, bond angles, and torsional angles, which are crucial for understanding structure-activity relationships.[8]

A published crystal structure for this compound reveals key architectural details.[3] The molecule is nearly planar, with the phenyl ring being only slightly inclined to the isoxazole ring by 0.5(1)°.[3] The ester group adopts an extended conformation and is almost coplanar with the isoxazole ring.[3]

Key Crystallographic Data:

ParameterValue
Empirical FormulaC₁₂H₁₁NO₃
Formula Weight217.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.953(4)
b (Å)5.981(2)
c (Å)14.142(5)
β (°)105.548(6)
Volume (ų)974.0(6)
Z4
Table 4: Selected crystallographic data for this compound.[3][6]

Visualization of the Structural Workflow:

Structural_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Chemical Synthesis Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS XRay Single-Crystal X-ray Diffraction Purification->XRay NMR->XRay FTIR->XRay MS->XRay Final_Structure Final_Structure XRay->Final_Structure 3D Structure (Bond Lengths, Angles)

Caption: Workflow for structural elucidation.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional structure of the synthesized compound.

Materials:

  • Single-crystal X-ray diffractometer.

  • High-quality single crystal of this compound.

  • Goniometer head.

  • Cryoprotectant (if data is collected at low temperature).

Procedure:

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector.[8]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, precise atomic positions, bond lengths, and bond angles.[8]

  • Data Analysis and Visualization: Analyze the final crystal structure to determine key geometric parameters. Visualize the structure using appropriate software to understand the molecular conformation and intermolecular interactions.

Conclusion: From Structure to Function

The comprehensive structural analysis of this compound provides a foundational dataset for researchers in drug discovery. The elucidated planar structure, coupled with its detailed spectroscopic fingerprint, serves as a crucial reference for quality control, reaction monitoring, and the design of new derivatives. The precise knowledge of its three-dimensional architecture allows for more accurate in silico modeling and a deeper understanding of its potential interactions with biological targets. This in-depth guide, by integrating synthetic protocols, spectroscopic interpretation, and definitive crystallographic data, empowers scientists to leverage the full potential of this valuable isoxazole scaffold in the quest for novel and effective therapeutics.

References

The Isoxazole Nucleus: A Cornerstone in Modern Drug Discovery and Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives

For decades, the unassuming five-membered isoxazole ring, a heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a remarkably powerful scaffold in the field of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere have cemented its status as a "privileged structure" in drug design.[1][2] Isoxazole derivatives have demonstrated an astonishingly broad spectrum of biological activities, leading to the development of blockbuster drugs for a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel isoxazole derivatives, grounded in field-proven insights and validated protocols.

The Strategic Advantage of the Isoxazole Core in Medicinal Chemistry

The isoxazole moiety is more than just a structural component; it is a strategic tool for fine-tuning the pharmacological profile of a drug candidate. Its utility stems from several key characteristics:

  • Bioisosteric Replacement: The isoxazole ring is an effective bioisostere for other chemical groups, such as amide or ester functionalities. This allows chemists to replace metabolically labile groups with the more robust isoxazole ring, often leading to improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life, without sacrificing biological activity.[5][6][7]

  • Modulation of Physicochemical Properties: The presence of the isoxazole ring influences a molecule's polarity, lipophilicity, and hydrogen bonding capacity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement and substitution of the isoxazole ring can enhance a compound's solubility and cell permeability.[8]

  • Diverse Biological Activities: The inherent chemical nature of the isoxazole ring allows it to interact with a wide array of biological targets. This has led to the discovery of isoxazole-containing compounds with activities including, but not limited to, anti-inflammatory (e.g., Valdecoxib), antibacterial (e.g., Sulfamethoxazole), anticancer, anticonvulsant, and antiviral properties.[9][10][11]

Core Synthetic Strategies for Assembling the Isoxazole Ring

The construction of the isoxazole ring can be achieved through several reliable and versatile synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The two most prominent and widely employed strategies are the [3+2] cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.

The [3+2] Cycloaddition: A Powerful and Regioselective Approach

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is arguably the most powerful and versatile method for synthesizing isoxazoles.[12][13][14] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to regioselectively form the isoxazole ring.[10][12] A key advantage of this method is the ability to control the substitution pattern on the final isoxazole product by choosing appropriately substituted nitrile oxides and alkynes.

1_3_Dipolar_Cycloaddition_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_cycloaddition Cycloaddition cluster_product Final Product Aldehyde Aldehyde Oxime Aldoxime Formation (+ Hydroxylamine) Aldehyde->Oxime Step 1 Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Step 3b NitrileOxide In Situ Nitrile Oxide Generation (e.g., via Hydroximoyl Chloride) Oxime->NitrileOxide Step 2 NitrileOxide->Cycloaddition Step 3a Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Step 4

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

The nitrile oxide intermediate is typically highly reactive and is therefore generated in situ to be trapped by the alkyne. A common and efficient method for generating nitrile oxides is the oxidation of aldoximes, which are themselves readily prepared from the corresponding aldehydes and hydroxylamine. Alternatively, the dehydration of nitroalkanes can also yield nitrile oxides.[15] The formation of the hydroximoyl chloride from the oxime, followed by base-induced elimination of HCl, is a frequently used two-step process for nitrile oxide generation.[16][17]

Mechanism_1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product NitrileOxide R¹-C≡N⁺-O⁻ Nitrile Oxide TransitionState [Concerted Transition State] NitrileOxide->TransitionState Alkyne R²-C≡C-R³ Alkyne Alkyne->TransitionState Isoxazole Isoxazole Ring TransitionState->Isoxazole New σ bonds form

Caption: Concerted mechanism of the [3+2] cycloaddition reaction.

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol details a one-pot synthesis where the nitrile oxide is generated in situ from an aldehyde and subsequently reacts with an alkyne.[18]

  • Oxime Formation: To a stirred solution of the aldehyde (2 mmol) in a deep eutectic solvent (e.g., 1 mL of ChCl:urea 1:2), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydroximoyl Chloride Formation: To the same reaction mixture, add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) and continue stirring at 50 °C for 3 hours. This step converts the oxime to the corresponding hydroximoyl chloride.

  • Cycloaddition: Add the corresponding alkyne (2 mmol) to the mixture and continue stirring at 50 °C for 4 hours. The nitrile oxide is generated in situ and undergoes cycloaddition with the alkyne.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (hexane/ethyl acetate).

EntryAldehydeAlkyneYield (%)
1BenzaldehydePhenylacetylene85
24-ChlorobenzaldehydePhenylacetylene82
34-MethoxybenzaldehydePhenylacetylene80
4Benzaldehyde1-Heptyne75

Table 1: Representative yields for the one-pot synthesis of 3,5-disubstituted isoxazoles.[18]

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

Another classical and highly effective method for synthesizing isoxazoles involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, such as an α,β-unsaturated ketone) with hydroxylamine.[6][19] This method is particularly useful for the synthesis of 3,5-disubstituted isoxazoles. The regioselectivity of the reaction is determined by the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the nitrogen atom of hydroxylamine.

Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product Diketone 1,3-Diketone or Chalcone Condensation Cyclocondensation Diketone->Condensation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Condensation Dehydration Dehydration Condensation->Dehydration Intermediate Formation Isoxazole 3,5-Disubstituted Isoxazole Dehydration->Isoxazole

Caption: General workflow for isoxazole synthesis via condensation.

A common variation of this method utilizes chalcones (α,β-unsaturated ketones) as the starting material. Chalcones can be readily synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone.[20]

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones

This protocol describes a rapid and efficient synthesis of isoxazoles from chalcones using microwave irradiation, which significantly reduces reaction times compared to conventional heating.[20][21]

  • Chalcone Synthesis (Claisen-Schmidt Condensation): Synthesize the required chalcone by reacting an appropriate acetophenone (0.01 mol) with a substituted benzaldehyde (0.01 mol) in ethanol in the presence of an aqueous sodium hydroxide solution. The reaction progress is monitored by TLC.

  • Isoxazole Formation: In a microwave-safe vessel, mix the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.

  • Irradiate the mixture in a microwave reactor at approximately 210 W for 10-15 minutes. Monitor the reaction completion by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 3,5-disubstituted isoxazole.

EntryChalcone Substituents (Ar¹, Ar²)Reaction Time (min)Yield (%)
1Ar¹=Ph, Ar²=Ph1082
2Ar¹=Ph, Ar²=4-Cl-Ph1278
3Ar¹=Ph, Ar²=4-OCH₃-Ph1180
4Ar¹=Ph, Ar²=4-NO₂-Ph1575

Table 2: Representative yields for the microwave-assisted synthesis of isoxazoles.[21]

Case Study: Synthesis of Commercially Significant Isoxazoles

To illustrate the practical application of these synthetic strategies, we will briefly examine the synthesis of two well-known drugs containing the isoxazole core: Valdecoxib and Sulfamethoxazole.

Valdecoxib: A COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor. Its synthesis provides an excellent example of building a complex, highly substituted isoxazole.[11][22][23]

A common synthetic route starts with deoxybenzoin. The key steps involve the formation of an oxime, followed by cyclization with acetic anhydride to form the isoxazoline ring. Subsequent chlorosulfonation and amination install the sulfonamide group, yielding Valdecoxib.[11][22]

Valdecoxib_Synthesis Deoxybenzoin Deoxybenzoin Oxime Oxime Formation (NH₂OH) Deoxybenzoin->Oxime Isoxazoline Cyclization (Ac₂O) Oxime->Isoxazoline SulfonylChloride Chlorosulfonation (ClSO₃H) Isoxazoline->SulfonylChloride Valdecoxib Valdecoxib (NH₄OH) SulfonylChloride->Valdecoxib

Caption: Simplified synthetic scheme for the drug Valdecoxib.

Sulfamethoxazole: An Antibiotic

Sulfamethoxazole is a sulfonamide bacteriostatic antibiotic. Its synthesis is a straightforward example of coupling a pre-formed isoxazole amine with a sulfonyl chloride.[8][24] The core of the synthesis is the reaction between 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole, followed by hydrolysis of the acetamide protecting group.

Conclusion and Future Outlook

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide, from the classic 1,3-dipolar cycloaddition to modern microwave-assisted techniques, provide a robust toolkit for chemists to create diverse libraries of novel isoxazole derivatives. As our understanding of disease pathways becomes more nuanced, the ability to rapidly synthesize and screen these versatile compounds will be crucial. The ongoing development of more efficient, regioselective, and environmentally friendly ("green") synthetic methods will further empower researchers to unlock the full therapeutic potential of the isoxazole nucleus, paving the way for the next generation of innovative medicines.[18][20]

References

Introduction: The Scientific Imperative for In Vitro Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Ethyl 5-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] this compound, a member of this versatile class of heterocyclic compounds, presents a promising starting point for drug discovery campaigns. A systematic and rigorous in vitro evaluation is the foundational step in elucidating its therapeutic potential and mechanism of action.

This guide provides a comprehensive framework for the in vitro characterization of this compound. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, ensuring that each step logically informs the next. This structured approach is designed to build a robust data package, enabling informed decisions for further preclinical development.

Part 1: Foundational Characterization - The Non-Negotiable Prerequisites

Before embarking on biological assays, the fundamental physicochemical properties of the test compound must be unequivocally established. This ensures the reproducibility and validity of all subsequent data.

1.1 Purity and Structural Verification

The first step is to confirm the identity and purity of the this compound sample. Without this, any observed biological effect is ambiguous.

  • Methodologies :

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS) : To verify the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC) : To determine the purity of the sample, which should ideally be >95%.

Many commercial suppliers provide analytical data such as LCMS or GCMS, which should be carefully reviewed.[3]

1.2 Solubility Assessment

A compound's solubility is critical for its biological evaluation. The choice of solvent and the compound's solubility limit in assay media can significantly impact the experimental results.

  • Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of this compound, typically 10-20 mM in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in a 96-well plate using DMSO.

    • Add the assay buffer (e.g., Phosphate-Buffered Saline, PBS) to each well.

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer or by assessing absorbance at a wavelength like 620 nm. The concentration at which precipitation is observed is the kinetic solubility limit.

Part 2: Tier 1 Evaluation - General Cytotoxicity Profiling

The initial biological assessment should always be a cytotoxicity screen. This determines the concentration range at which the compound can be tested for specific biological activities without causing non-specific cell death, which could confound the results.[4]

2.1 Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a substance can cause damage to or kill cells.[4] By establishing a dose-response curve for cytotoxicity, we can define a therapeutic window and select non-toxic concentrations for subsequent mechanism-of-action studies.

2.2 Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Viability Assays cluster_analysis Data Analysis seed_cells Seed cells (e.g., HeLa, HepG2) in 96-well plates incubate_24h Incubate for 24h for cell adherence seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of This compound treat_cells Treat cells with compound (including vehicle control) prepare_dilutions->treat_cells incubate_48h Incubate for 24-72h treat_cells->incubate_48h mtt_assay MTT Assay (Metabolic Activity) incubate_48h->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_48h->ldh_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for assessing the cytotoxicity of a test compound.

2.3 Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[5]

  • Cell Seeding : Seed a human cell line (e.g., HepG2 for liver toxicity or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation : Incubate the plate for 24 to 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

2.4 Protocol: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, which indicates a loss of cell membrane integrity.[6]

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection : After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction : Add the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions.

  • Incubation : Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Data Acquisition : Measure the absorbance at 490 nm.

  • Analysis : Determine the amount of LDH release compared to a positive control (cells lysed to achieve maximum LDH release) and calculate the percentage of cytotoxicity.

2.5 Data Presentation: Cytotoxicity Profile

Assay TypeCell LineIncubation TimeIC₅₀ (µM) [Hypothetical]
MTTHepG248h75.2
LDHHepG248h81.5
MTTHeLa48h68.9

Part 3: Tier 2 Evaluation - Screening for Primary Pharmacological Activity

Based on the known activities of isoxazole derivatives, a logical next step is to screen for anti-inflammatory and antioxidant potential.[7][8] These assays should be conducted at concentrations well below the determined cytotoxic IC₅₀ values.

3.1 Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition

Inflammation is often associated with the overproduction of mediators like nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[9] The Griess assay is a common method to measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[10]

NO_Pathway cluster_inhibition Potential Inhibition Point LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Arginine L-Arginine Arginine->iNOS_Protein Inflammation Inflammation NO->Inflammation Test_Compound This compound Test_Compound->iNOS_Protein Inhibits?

Caption: Simplified signaling pathway for LPS-induced nitric oxide production.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Seeding : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment : Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus : Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include control wells (cells only, cells + LPS, cells + known inhibitor).

  • Incubation : Incubate the plate for 24 hours.

  • Supernatant Collection : Collect 50 µL of the supernatant from each well.

  • Griess Reaction : Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Incubation : Incubate for 10-15 minutes at room temperature in the dark.

  • Data Acquisition : Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Analysis : Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Part 4: Tier 3 Evaluation - Mechanism of Action (MoA) Elucidation

Should the screening assays yield positive results, the next logical step is to investigate the underlying mechanism. For instance, if the compound shows anti-inflammatory activity, it could be acting as an enzyme inhibitor. Isoxazole derivatives have been reported as inhibitors of cyclooxygenase (COX) and carbonic anhydrase enzymes.[11][12]

4.1 Enzyme Inhibition Assays

These assays directly measure the effect of a compound on the activity of a specific enzyme. Commercially available kits are often used for this purpose.

Enzyme_Inhibition_Workflow cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., COX-2) Mix Combine components in 96-well plate Enzyme->Mix Substrate Substrate (converts to colored product) Substrate->Mix Inhibitor Test Compound/ Positive Control Inhibitor->Mix Incubate Incubate at optimal temperature Mix->Incubate Measure Measure product formation (Absorbance/Fluorescence) Incubate->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot Calc_IC50 Calculate IC50 Value Plot->Calc_IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol: General COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation : Prepare assay buffer, heme, purified COX-2 enzyme, arachidonic acid (substrate), and the test compound dilutions as per the kit's instructions.

  • Assay Plate Setup : To a 96-well plate, add the assay buffer.

  • Inhibitor Addition : Add the vehicle, a known COX-2 inhibitor (e.g., celecoxib), or various concentrations of this compound to the appropriate wells.

  • Enzyme Addition : Add the purified COX-2 enzyme to all wells except the background control.

  • Pre-incubation : Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation : Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation : Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection : Add the colorimetric substrate and incubate for 5-10 minutes.

  • Data Acquisition : Measure the absorbance at the specified wavelength (e.g., 405 nm).

  • Analysis : Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

4.2 Data Presentation: Bioactivity Profile

Assay TypeTarget/SystemEndpoint MeasuredResult [Hypothetical]
Anti-InflammatoryLPS-stimulated RAW 264.7NO ProductionIC₅₀ = 15.8 µM
Enzyme InhibitionPurified COX-2 EnzymeEnzyme ActivityIC₅₀ = 9.7 µM
Antioxidant (DPPH)Cell-freeRadical ScavengingEC₅₀ = 45.1 µM

Conclusion

This technical guide outlines a systematic, multi-tiered approach for the in vitro evaluation of this compound. By starting with foundational characterization and general cytotoxicity, and progressing logically to targeted bioactivity screening and mechanism-of-action studies, researchers can efficiently build a comprehensive profile of the compound. The data generated through these workflows will provide a solid foundation for hit-to-lead optimization and guide decisions on advancing the molecule through the drug discovery pipeline.

References

A Technical Guide to Ethyl 5-Phenylisoxazole-3-carboxylate: A Versatile Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylisoxazole-3-carboxylate is a cornerstone heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, confers unique physicochemical properties that are highly sought after in the design of novel bioactive compounds and functional materials.[1][2][3] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of this compound, grounded in established scientific literature and practical, field-proven insights. We will delve into the mechanistic underpinnings of its synthesis, provide robust experimental protocols, and showcase its role in the development of clinically relevant molecules.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry. Its structural features, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an ideal component for designing molecules that can effectively interact with biological targets.[3] The incorporation of an isoxazole ring into a molecular structure can enhance pharmacological properties such as efficacy and pharmacokinetic profiles, while potentially reducing toxicity.[2][3]

This compound, specifically, offers three key points of chemical diversity:

  • The Ester Group: Readily modified through hydrolysis, amidation, or reduction to introduce a wide range of functional groups.

  • The Phenyl Ring: Can be substituted to modulate electronic properties and steric bulk, influencing target binding.

  • The Isoxazole Ring: Provides a stable, aromatic core with a unique electronic distribution, contributing to the overall molecular conformation and target interaction.

This combination of features makes it a highly valuable starting material for creating large libraries of diverse compounds for screening in drug discovery and for developing new materials with tailored properties.

Synthesis of the Core Scaffold

The most direct and widely employed method for synthesizing the 3,5-disubstituted isoxazole core of this compound is the 1,3-dipolar cycloaddition reaction.[4][5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).

The [3+2] Cycloaddition Pathway

The key steps in this synthesis are:

  • In Situ Generation of the Nitrile Oxide: Phenyl nitrile oxide is typically generated in situ from benzaldoxime using a mild oxidizing agent like N-Chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base such as triethylamine.[6] This transient, highly reactive intermediate is immediately consumed in the next step.

  • Cycloaddition with an Alkyne: The generated phenyl nitrile oxide then reacts with an electron-deficient alkyne, ethyl propiolate, which serves as the dipolarophile. The reaction proceeds via a concerted pericyclic mechanism to form the isoxazole ring with high regioselectivity.[5][7]

The causality for this specific reagent choice is rooted in efficiency and selectivity. Generating the nitrile oxide in situ prevents its dimerization, a common side reaction.[6] Ethyl propiolate is an ideal dipolarophile as the electron-withdrawing ester group activates the alkyne for the cycloaddition and provides a functional handle for subsequent modifications.

G cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition Benzaldoxime Benzaldoxime NitrileOxide Phenyl Nitrile Oxide (Reactive Intermediate) Benzaldoxime->NitrileOxide Oxidation Oxidant NCS or NaOCl (Oxidizing Agent) Base Triethylamine (Base) Product Ethyl 5-phenylisoxazole- 3-carboxylate NitrileOxide->Product Reaction Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Product [3+2] Cycloaddition

Diagram 1: Synthesis via 1,3-Dipolar Cycloaddition.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its ester functionality, which allows for a diverse range of chemical transformations.

Reactions at the Ester Group
  • Hydrolysis: The ethyl ester can be easily hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield 5-phenylisoxazole-3-carboxylic acid.[8] This carboxylic acid is itself a valuable intermediate, often exhibiting biological activity or serving as a precursor for further modifications, such as in the development of xanthine oxidase inhibitors.[9]

  • Amidation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt) to form a library of amides. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4), providing another synthetic handle for further elaboration.

Reactions involving the Isoxazole Ring

The isoxazole ring is generally stable but can undergo reductive cleavage under certain conditions, such as catalytic hydrogenation (e.g., H2/Pd-C).[10] This reaction opens the ring to form β-enamino ketones, demonstrating the potential of the isoxazole to act as a masked 1,3-dicarbonyl equivalent.[10]

G Core This compound Acid 5-Phenylisoxazole-3-carboxylic Acid Core->Acid Hydrolysis (NaOH) Alcohol Primary Alcohol Core->Alcohol Reduction (LiAlH4) Enaminone β-Enamino Ketone Core->Enaminone Ring Cleavage (H2/Pd-C) Amide Amide Derivatives Acid->Amide Amine Coupling (EDC)

Diagram 2: Key Reactivity Pathways.

Applications in Drug Discovery and Materials Science

The 5-phenylisoxazole-3-carboxylate scaffold is a key component in a multitude of compounds with significant biological activities.[1][2][11]

Therapeutic Area Example/Application Significance
Anti-inflammatory Derivatives of the isoxazole core are found in Cox-2 inhibitors like Valdecoxib and Parecoxib.The isoxazole moiety is crucial for binding to the cyclooxygenase enzyme active site.[2]
Anticancer Isoxazole-containing compounds have been investigated as potent anticancer agents.[3][11]They can be designed to target various pathways involved in cancer progression.[1][3]
Antimicrobial The scaffold is present in antibiotics such as Sulfamethoxazole and Cloxacillin.The isoxazole ring contributes to the antibacterial spectrum and potency.[2][12]
Enzyme Inhibition Derivatives of 5-phenylisoxazole-3-carboxylic acid are potent inhibitors of xanthine oxidase.These compounds are being explored for the treatment of gout and hyperuricemia.[9]
Neuroprotection Certain isoxazole derivatives have shown promise as neuroprotective agents.[1][2]They are being investigated for potential therapies in neurodegenerative disorders.[1]

Experimental Protocols

The following protocols are provided as a trusted, self-validating framework for the synthesis and modification of the title compound.

Protocol: Synthesis of this compound

This protocol is adapted from established 1,3-dipolar cycloaddition procedures.[6]

  • Materials:

    • Benzaldoxime (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.1 eq)

    • Ethyl propiolate (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve benzaldoxime in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NCS in DCM to the stirred mixture.

    • After the addition of NCS, add triethylamine dropwise. The formation of the nitrile oxide can be monitored by Thin Layer Chromatography (TLC).

    • Once the benzaldoxime has been consumed, add ethyl propiolate to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Expected Outcome:

    • The product, this compound, is typically a solid. Characterization can be confirmed by NMR and mass spectrometry, comparing the data with literature values.

Protocol: Hydrolysis to 5-Phenylisoxazole-3-carboxylic acid
  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

    • THF/Water (e.g., 3:1 mixture) as solvent

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting ester in the THF/water solvent mixture in a round-bottom flask.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is no longer visible.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification:

    • The precipitated product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like ethanol/water.

  • Expected Outcome:

    • The product, 5-phenylisoxazole-3-carboxylic acid, is a solid with a melting point of approximately 160-164 °C.[8]

Conclusion and Future Perspectives

This compound has firmly established itself as a high-value building block in synthetic chemistry. Its straightforward and efficient synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued relevance. The demonstrated success of isoxazole-containing drugs in the clinic provides a strong impetus for the continued exploration of this scaffold.[2][13] Future trends will likely focus on developing more sustainable and green synthetic methods, as well as applying this building block to novel therapeutic areas and advanced materials.[1] The inherent potential for creating vast and diverse chemical libraries from this single core structure guarantees that this compound will remain a vital tool for researchers pushing the boundaries of science and medicine.

References

Physicochemical characteristics of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-phenylisoxazole-3-carboxylate

Foreword: The Strategic Importance of a Well-Characterized Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a privileged scaffold, consistently featured in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic and steric properties often confer improved physicochemical characteristics to parent molecules, making it a popular design element in modern drug discovery.[1][2] this compound, the subject of this guide, serves as a pivotal intermediate in the synthesis of numerous such drug-like molecules.[5] A comprehensive understanding of its core physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for predicting its behavior in biological systems, optimizing reaction conditions, and rationally designing next-generation therapeutics. This guide provides an in-depth analysis of these characteristics, grounding theoretical knowledge in practical, field-proven experimental protocols.

Molecular Identity and Structural Architecture

The foundational step in characterizing any chemical entity is to establish its precise molecular and structural identity. This information dictates its intrinsic properties and potential for intermolecular interactions.

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physicochemical Data

A summary of essential molecular data provides a quick reference for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol
Appearance Solid
CAS Number 7063-99-2
Crystallographic and Structural Insights

X-ray crystallography provides definitive proof of structure and reveals subtle conformational details that influence crystal packing and, by extension, properties like melting point and solubility. For this compound, the crystal structure reveals a molecule that is almost planar.[5] The dihedral angle between the phenyl and isoxazole rings is a mere 0.5(1)°.[5] This planarity is significant as it can facilitate π-π stacking interactions in the solid state.

Furthermore, the ester moiety adopts an extended conformation and is nearly coplanar with the isoxazole ring.[5] In the crystal lattice, molecules form inversion dimers through C-H···O hydrogen bonds, which then stack in layers.[5] This structural arrangement is a key determinant of the material's bulk properties.

Crystallographic ParameterValueSource
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
a (Å) 14.881 (3)[5]
b (Å) 5.6171 (11)[5]
c (Å) 13.045 (3)[5]
β (°) 100.224 (4)[5]
Volume (ų) 1072.1 (4)[5]
Z 4[5]

Key Physicochemical Parameters: Measurement and Significance

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Accurate measurement of these parameters is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Lipophilicity (LogP)

Causality and Importance: Lipophilicity, quantified as the partition coefficient (LogP), measures a compound's relative affinity for a lipid (n-octanol) versus an aqueous phase.[6] This single value is a powerful predictor of a molecule's ability to cross biological membranes, its binding to plasma proteins, and its overall bioavailability.[7] According to Lipinski's Rule of 5, an orally available drug typically has a LogP value of less than 5.[7] For scaffolds like this compound, determining the LogP is essential for guiding synthetic modifications to achieve an optimal balance between solubility and permeability.

Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its accuracy and directness.[8][9]

G cluster_0 Setup cluster_1 Titration cluster_2 Analysis A Calibrate pH Meter B Prepare Analyte Solution A->B C Add Titrant Increments B->C D Record pH after Each Addition C->D Repeat D->C E Plot pH vs. Titrant Volume D->E F Determine Inflection Point E->F G pKa = pH at Half-Equivalence F->G H H G->H Report pKa Value

References

Methodological & Application

Ethyl 5-phenylisoxazole-3-carboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

Authored by: A Senior Application Scientist

This document provides a comprehensive protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and widely-used two-step process: a base-catalyzed Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a cyclization reaction with hydroxylamine to construct the isoxazole ring.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Strategic Overview: A Two-Step Approach to the Isoxazole Core

The synthesis of the target molecule, this compound, is most efficiently achieved through the construction of a key precursor, ethyl benzoylpyruvate, followed by its cyclization. Isoxazoles are commonly synthesized via the reaction of 1,3-dicarbonyl compounds with hydroxylamine or through [3+2] cycloaddition reactions involving nitrile oxides and alkynes.[1] For this specific target, the former route is more direct and utilizes readily available starting materials.

The chosen pathway involves:

  • Claisen Condensation: Reaction of acetophenone with diethyl oxalate in the presence of a strong base (sodium methoxide) to yield ethyl benzoylpyruvate.

  • Cyclocondensation: Treatment of the resulting ethyl benzoylpyruvate with hydroxylamine hydrochloride, which undergoes a condensation and subsequent intramolecular cyclization to form the stable 5-phenylisoxazole ring.

This approach offers high yields and a straightforward purification process, making it suitable for laboratory-scale synthesis.

Mechanistic Insights

Understanding the reaction mechanism is critical for troubleshooting and optimization.

Step 1: Formation of Ethyl Benzoylpyruvate (Claisen Condensation)

This reaction is a classic base-catalyzed condensation between a ketone (acetophenone) and an ester (diethyl oxalate). The base, sodium methoxide, deprotonates the α-carbon of acetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent loss of an ethoxide leaving group forms the 1,3-dicarbonyl product, ethyl benzoylpyruvate. Temperature control is crucial to prevent side reactions.[2][3]

Step 2: Formation of the Isoxazole Ring (Cyclocondensation)

Hydroxylamine (H₂NOH) acts as a dinucleophile. The reaction proceeds via the initial formation of an oxime intermediate with one of the carbonyl groups of ethyl benzoylpyruvate.[4] Due to the electronic and steric environment, the more reactive ketone carbonyl (adjacent to the phenyl group) is the preferred site of initial attack by the nitrogen atom of hydroxylamine. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the remaining carbonyl (the ester group), and subsequent dehydration leads to the formation of the aromatic isoxazole ring.

Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of Ethyl Benzoylpyruvate

This protocol is adapted from established methodologies for the synthesis of β-ketoesters.[2][3]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium methoxide (25-30% solution in methanol or solid)

  • Methanol (anhydrous)

  • Toluene or Diethyl ether (for extraction)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Equipment:

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath or cryocooler

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous methanol.

  • Cooling: Cool the flask to 0°C using an ice bath. For more precise control, a temperature range of -5 to 5°C is recommended.[2]

  • Reagent Addition: Prepare a mixture of acetophenone (1.0 equivalent) and diethyl oxalate (1.0-1.2 equivalents). Add this mixture dropwise to the stirred sodium methoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 2-3 hours, followed by stirring at room temperature for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly quench the reaction by adding the mixture to a beaker containing crushed ice and 1 M HCl until the pH is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically an oil. Purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl benzoylpyruvate.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl benzoylpyruvate (from Protocol 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Ethanol or Acetic Acid

  • Sodium acetate or pyridine (optional, as a base)

  • Water

  • Dichloromethane or Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylpyruvate (1.0 equivalent) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.2 equivalents) to the solution. If desired, a mild base like sodium acetate (1.2 equivalents) can be added to neutralize the HCl and free the hydroxylamine.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Stir at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Add cold water to the residue to precipitate the crude product. If an oil forms, extract it with dichloromethane or ethyl acetate.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If an oil is obtained, it can be purified by flash column chromatography. The final product, this compound, is typically a solid at room temperature.[5]

Data Summary and Characterization

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

Parameter Protocol 1: Ethyl Benzoylpyruvate Protocol 2: this compound
Key Starting Material AcetophenoneEthyl benzoylpyruvate
Scale (Example) 10.0 mmol (1.20 g)8.0 mmol (1.76 g)
Key Reagents Diethyl oxalate (11.0 mmol, 1.61 g)Hydroxylamine HCl (8.8 mmol, 0.61 g)
Sodium methoxide (11.0 mmol, 0.60 g)Sodium Acetate (9.6 mmol, 0.79 g)
Solvent Anhydrous MethanolEthanol
Temperature 0°C to Room Temp.Reflux (~78°C)
Reaction Time ~14 hours4-6 hours
Typical Yield 70-85%80-95%

Characterization of this compound:

  • Appearance: White to off-white solid.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure. The spectra will show characteristic peaks for the aromatic protons of the phenyl group, the ethyl ester moiety, and a singlet for the isoxazole ring proton.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₁NO₃, MW = 217.22 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ester and C=N stretch of the isoxazole ring.

  • Crystal Structure: The molecule is nearly planar, with the phenyl and isoxazole rings being almost coplanar.[5]

Visualizing the Process

Overall Synthetic Workflow

Synthesis_Workflow cluster_step1 Protocol 1: Claisen Condensation cluster_step2 Protocol 2: Cyclocondensation Acetophenone Acetophenone Base NaOCH3, MeOH 0°C to RT Acetophenone->Base DiethylOxalate Diethyl Oxalate DiethylOxalate->Base Intermediate Ethyl Benzoylpyruvate Base->Intermediate Condensation Hydroxylamine NH2OH·HCl, EtOH Reflux Intermediate->Hydroxylamine FinalProduct This compound Hydroxylamine->FinalProduct Cyclization Mechanism cluster_mech Mechanism Steps start Ethyl Benzoylpyruvate + NH2OH Step1 Nucleophilic attack on ketone start->Step1 Step2 Formation of Oxime Intermediate Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 end_node This compound Step4->end_node

References

One-pot synthesis of substituted isoxazoles from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Substituted Isoxazoles from Ethyl Acetoacetate for Drug Discovery and Medicinal Chemistry

Abstract

This comprehensive guide details a highly efficient and versatile one-pot methodology for the synthesis of substituted isoxazoles, a privileged scaffold in medicinal chemistry.[1][2] Starting from the readily available and cost-effective precursor, ethyl acetoacetate, this protocol outlines a three-component reaction with hydroxylamine hydrochloride and various aromatic aldehydes. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss the influence of different catalytic systems and reaction conditions, including conventional heating and ultrasound irradiation. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scalable approach to generate libraries of isoxazole derivatives for screening and lead optimization.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in a 1,2-relationship. This structural motif is a cornerstone in modern medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[3] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][4] The efficient construction of this key heterocycle is, therefore, a critical endeavor in the synthesis of novel therapeutic agents.

Synthetic Strategy: A Convergent One-Pot Approach

The synthesis of substituted isoxazoles can be achieved through various routes, with one of the most prominent being the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5][6][7] The one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester, such as ethyl acetoacetate, represents a highly convergent and atom-economical approach to generate molecular diversity.[8][9][10] This strategy avoids the isolation of intermediates, thereby reducing reaction time, solvent usage, and purification steps, aligning with the principles of green chemistry.[11][12]

The overall transformation can be represented as follows:

G cluster_reactants Reactants cluster_product Product EthylAcetoacetate Ethyl Acetoacetate Isoxazole Substituted Isoxazole EthylAcetoacetate->Isoxazole One-Pot Catalyst, Solvent Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole One-Pot Catalyst, Solvent Aldehyde Aromatic Aldehyde Aldehyde->Isoxazole One-Pot Catalyst, Solvent

Figure 1: General scheme of the one-pot synthesis of substituted isoxazoles.

Unraveling the Mechanism

The formation of the isoxazole ring in this one-pot reaction proceeds through a well-established sequence of reactions. The plausible mechanism involves an initial oximation, followed by a Knoevenagel condensation and subsequent intramolecular cyclization.

The key steps are:

  • Oxime Formation: The reaction commences with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl carbons of ethyl acetoacetate, leading to the formation of an oxime intermediate.[4][8]

  • Knoevenagel Condensation: In the presence of a catalyst, the active methylene group of the oxime intermediate undergoes a Knoevenagel condensation with the aromatic aldehyde.[4]

  • Intramolecular Cyclization and Dehydration: The resulting intermediate then undergoes an intramolecular nucleophilic attack of the oxygen atom of the oxime onto the ester carbonyl group, forming a cyclic intermediate. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring.

G Start Ethyl Acetoacetate + Hydroxylamine Oxime Oxime Intermediate Start->Oxime Oximation Knoevenagel_Intermediate Knoevenagel Adduct Oxime->Knoevenagel_Intermediate Knoevenagel Condensation Aldehyde Aromatic Aldehyde Aldehyde->Knoevenagel_Intermediate Cyclic_Intermediate Cyclic Hemiacetal Knoevenagel_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Isoxazole Cyclic_Intermediate->Product Dehydration

Figure 2: Plausible reaction mechanism for the one-pot synthesis of substituted isoxazoles.

Comparative Overview of Catalytic Systems

A variety of catalysts have been successfully employed for this transformation, each offering distinct advantages in terms of reaction time, yield, and environmental impact. The choice of catalyst can be tailored to the specific substrate and desired reaction conditions.

Catalyst SystemSolventConditionsTypical YieldsReference
Camphor Sulfonic AcidIsopropanolRefluxHigh[13]
ZSM-5Solvent-free100°CGood to Excellent[14]
Itaconic AcidWaterUltrasound, 50°C~95%[15]
ImidazoleWaterUltrasoundExcellent[8]
Sodium SaccharinWaterRoom Temp.High[4]
DL-Tartaric AcidWaterRoom Temp.High[16]
Amine-Functionalized CelluloseWaterRoom Temp.Good to High[12]

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones using a mild and environmentally benign catalyst in an aqueous medium.

Materials:

  • Ethyl acetoacetate (1.0 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (1.0 mmol, 1.0 eq)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • DL-Tartaric acid (0.05 mmol, 5 mol%)[16]

  • Distilled water (10 mL)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Initial Reaction Mixture: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in 10 mL of distilled water.[16]

  • Stirring: Stir the resulting solution at room temperature for approximately 10 minutes.[16]

  • Addition of Aldehyde and Catalyst: To this mixture, add the aromatic aldehyde (1.0 mmol) and the catalyst, DL-Tartaric acid (5 mol%).[16]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a solid precipitate. The reaction is typically complete within 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.

  • Work-up and Isolation: Upon completion of the reaction, collect the solid product by vacuum filtration.[16]

  • Purification: Wash the crude product with cold distilled water and dry it. For further purification, the solid can be recrystallized from ethanol to afford the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.[11]

Trustworthiness and Self-Validation:

  • Characterization: The structure and purity of the synthesized isoxazole should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values, where available.[16] A sharp melting point is indicative of high purity.

Conclusion and Future Outlook

The one-pot synthesis of substituted isoxazoles from ethyl acetoacetate offers a robust and efficient platform for the generation of diverse chemical libraries for drug discovery. The operational simplicity, use of readily available starting materials, and the ability to employ green reaction conditions make this methodology highly attractive for both academic and industrial research. Future efforts in this area may focus on the development of novel catalytic systems, expansion of the substrate scope to include aliphatic and heterocyclic aldehydes, and the application of flow chemistry for continuous production.

References

Application Notes and Protocols: Ethyl 5-phenylisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-phenylisoxazole-3-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the discovery and development of novel therapeutic agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to a wide range of biologically active molecules. This document provides a comprehensive guide to the synthesis, applications, and experimental protocols related to this compound, with a focus on its utility as a synthetic intermediate for central nervous system (CNS) agents and as a precursor for potent enzyme inhibitors.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals. Its unique electronic and steric properties allow it to act as a bioisostere for other functional groups, enhancing molecular diversity and enabling fine-tuning of biological activity. Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological effects, including anti-convulsant, antibacterial, and antiasthmatic properties.[1] this compound, with its strategically placed phenyl and ethyl carboxylate moieties, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.

Synthesis of this compound

The most common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne (a dipolarophile) to form the isoxazole ring.

General Synthesis Protocol via 1,3-Dipolar Cycloaddition

This protocol outlines a general and adaptable method for the synthesis of this compound from benzaldehyde oxime and ethyl propiolate.[2]

Materials:

  • Benzaldehyde oxime (1.0 eq.)

  • Ethyl propiolate (1.2 eq.)

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution (oxidizing agent)

  • Triethylamine (Et3N) (1.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (for elution)

Procedure:

  • Generation of the Nitrile Oxide (in situ):

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldehyde oxime (1.0 eq.) in a suitable anhydrous solvent such as DCM or THF.

    • Add triethylamine (1.1 eq.) to the solution.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide) in the same solvent to the stirred mixture. The slow addition is crucial to minimize the dimerization of the nitrile oxide to a furoxan byproduct.[2]

    • Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

  • Cycloaddition Reaction:

    • Once the formation of the nitrile oxide is complete (as indicated by the consumption of the starting aldoxime on TLC), add ethyl propiolate (1.2 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue stirring.

    • Monitor the progress of the cycloaddition by TLC until the nitrile oxide has been consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.[2]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: Benzaldehyde Oxime & Ethyl Propiolate nitrile_oxide In situ generation of Benzonitrile Oxide (Oxidizing agent, e.g., NCS) start->nitrile_oxide cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable scaffold for the development of a variety of therapeutic agents. Its applications primarily fall into two main categories: as a key intermediate for CNS-active compounds and as a precursor for enzyme inhibitors.

Intermediate for Central Nervous System (CNS) Agents

This compound serves as a critical starting material for the synthesis of molecules with potential anticonvulsant and neuroprotective activities.[3] The isoxazole core can be elaborated through various chemical transformations to generate a library of derivatives for screening against neurological targets.

Protocol for Derivatization:

The ethyl ester functionality of this compound is a versatile handle for chemical modification. One common approach is its conversion to a carboxamide, which introduces a new vector for exploring structure-activity relationships.

  • Hydrolysis to Carboxylic Acid:

    • The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (5-phenylisoxazole-3-carboxylic acid) under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of THF and water).

    • Acidification of the reaction mixture will precipitate the carboxylic acid, which can be isolated by filtration.

  • Amide Coupling:

    • The resulting carboxylic acid can then be coupled with a variety of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form a diverse library of amides.

    • The choice of amine is critical for targeting specific CNS receptors or for modifying the physicochemical properties of the final compound, such as solubility and cell permeability.

Diagram of Derivatization for CNS Agents

G cluster_derivatization Derivatization for CNS Agent Discovery start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 5-Phenylisoxazole-3-carboxylic Acid hydrolysis->acid coupling Amide Coupling (Amine, Coupling Reagent) acid->coupling library Library of Amide Derivatives coupling->library screening Screening for Anticonvulsant & Neuroprotective Activity library->screening

Caption: General workflow for derivatizing the title compound for CNS drug discovery.

Precursor for Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a validated therapeutic strategy for the treatment of gout and hyperuricemia.[4] Several derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and evaluated as potent xanthine oxidase inhibitors.[4] this compound is the direct precursor to these active carboxylic acids.

Structure-Activity Relationship (SAR) Insights:

Studies on a series of 5-phenylisoxazole-3-carboxylic acid derivatives have revealed key structural features that influence their inhibitory activity against xanthine oxidase.[4]

  • The carboxylic acid moiety is crucial for potent activity.

  • Substitution on the phenyl ring significantly modulates inhibitory potency. For instance, the presence of a cyano group at the 3-position of the phenyl ring was found to be a preferred substitution pattern.[4]

Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

CompoundR (Substitution on Phenyl Ring)IC50 (µM)
5aH> 50
5b3-NO₂2.54
5c3-CN0.36
5d4-CN1.25
5e4-OCH₃> 50
Allopurinol (Control)-2.16

Data adapted from Wang et al., Eur J Med Chem, 2010.[4]

Protocol for Xanthine Oxidase Inhibition Assay:

This protocol provides a general method for evaluating the inhibitory activity of compounds against xanthine oxidase.[5]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control (Allopurinol) by diluting with phosphate buffer.

  • In a 96-well plate, add the test compound solution, xanthine oxidase solution, and phosphate buffer.

  • Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the xanthine solution.

  • Measure the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (without inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a high-value starting material in medicinal chemistry. Its straightforward synthesis via 1,3-dipolar cycloaddition and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutics. The demonstrated utility of its derivatives as CNS agents and xanthine oxidase inhibitors underscores the potential of this compound in addressing significant unmet medical needs. The protocols and data presented in this document provide a solid foundation for researchers to explore the full potential of this compound in their drug discovery programs.

References

Application Notes and Protocols for Ethyl 5-phenylisoxazole-3-carboxylate: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs and promising therapeutic candidates.[3][4] Isoxazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][5][6]

Within this valuable class of compounds, Ethyl 5-phenylisoxazole-3-carboxylate (CAS No: 7063-99-2) stands out as a pivotal synthetic intermediate.[7] This solid, crystalline compound provides a robust and versatile scaffold, allowing chemists to readily access a diverse library of derivatives.[7] Its strategic value lies in the differential reactivity of its two functional groups: the ethyl ester at the 3-position and the phenyl group at the 5-position. The ester is readily transformed into a carboxylic acid, which then serves as a handle for a multitude of subsequent reactions, most notably amide bond formation.

This guide provides an in-depth exploration of this compound as a synthetic precursor. We will detail the core transformations that unlock its potential, providing field-tested protocols and explaining the chemical principles that underpin these methodologies. The focus will be on the hydrolysis of the ester to its corresponding carboxylic acid and the subsequent amide coupling—a fundamental two-step process for generating compound libraries in drug discovery programs.

Compound Property Value
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 7063-99-2
Physical Form Solid
SMILES CCOC(=O)c1cc(on1)-c2ccccc2

Table 1: Key Properties of this compound.[7]

Part 1: Saponification: Gateway to the Carboxylic Acid Core

The conversion of the ethyl ester to 5-phenylisoxazole-3-carboxylic acid is the essential first step in leveraging this intermediate. This transformation, achieved through base-mediated hydrolysis (saponification), replaces the unreactive ester with a highly versatile carboxylic acid functional group, which is the immediate precursor for amide coupling, further esterification, or reduction.[8]

Principle of the Reaction

Saponification is a classic organic reaction involving the nucleophilic acyl substitution of an ester using a hydroxide base (e.g., NaOH, LiOH). The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the newly formed carboxylic acid and the strong base (ethoxide or hydroxide) drives the reaction to completion, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired carboxylic acid product.

Workflow for Saponification

Start Dissolve this compound in Ethanol/THF AddBase Add aqueous NaOH or LiOH solution Start->AddBase Step 1 Monitor Monitor reaction via TLC (disappearance of starting material) AddBase->Monitor Step 2: Stir at RT or heat Acidify Cool to 0°C and acidify with cold HCl (aq) to pH ~2 Monitor->Acidify Step 3: Upon completion Precipitate Collect solid precipitate by vacuum filtration Acidify->Precipitate Step 4 Wash Wash precipitate with cold water Precipitate->Wash Step 5 Dry Dry the solid under vacuum Wash->Dry Step 6 End Obtain pure 5-Phenylisoxazole-3-carboxylic acid Dry->End Final Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Detailed Protocol: Synthesis of 5-Phenylisoxazole-3-carboxylic acid

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Quantity
This compound 7063-99-2 217.22 10.0 g (46.0 mmol)
Sodium Hydroxide (NaOH) 1310-73-2 40.00 2.76 g (69.0 mmol)
Ethanol (or THF) 64-17-5 46.07 100 mL
Deionized Water 7732-18-5 18.02 100 mL

| Hydrochloric Acid (2M aq.) | 7647-01-0 | 36.46 | As needed |

Procedure

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (10.0 g, 46.0 mmol) in ethanol (100 mL).

  • Base Addition: Separately, dissolve sodium hydroxide (2.76 g, 69.0 mmol, 1.5 equiv) in deionized water (100 mL). Add the NaOH solution to the flask containing the ester suspension.

  • Reaction: Stir the mixture at room temperature. The suspension should gradually become a clear, homogeneous solution as the reaction proceeds. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The reaction is complete upon the disappearance of the starting ester spot (Rf ≈ 0.6) and the appearance of the carboxylate product at the baseline. This typically takes 2-4 hours.

  • Acidification: Once the reaction is complete, cool the flask in an ice-water bath. Slowly add 2M aqueous HCl with vigorous stirring until the pH of the solution is approximately 2 (check with pH paper). A thick white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

Expected Results

Parameter Expected Value
Product 5-Phenylisoxazole-3-carboxylic acid
CAS Number 14441-90-8
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Yield 8.0 - 8.5 g (92-97%)

| Appearance | White to off-white solid |

Table 2: Typical Results for Saponification Protocol.

Part 2: Amide Coupling: Building Molecular Diversity

The amide bond is one of the most prevalent linkages in pharmaceuticals, prized for its high stability and ability to form key hydrogen bonding interactions with biological targets.[9][10] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable.[11] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the acid into a better leaving group, creating a highly reactive intermediate that is readily attacked by the amine nucleophile.

Principle and Rationale for HATU-Mediated Coupling

A plethora of coupling reagents are available, but uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, fast reaction times, and ability to suppress racemization in chiral substrates.[10][11]

The mechanism involves the reaction of 5-phenylisoxazole-3-carboxylic acid with HATU in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the desired amide bond, regenerating the coupling agent byproducts which can be easily removed during aqueous work-up.[10]

General Workflow for Amide Coupling

G start Dissolve 5-Phenylisoxazole-3-carboxylic acid in anhydrous DMF or DCM add_reagents Add DIPEA base, followed by HATU coupling reagent start->add_reagents Step 1 stir Stir for 5-10 min at 0°C to form active ester add_reagents->stir Step 2 add_amine Add primary or secondary amine (R-NH₂) stir->add_amine Step 3 react Allow to warm to RT and stir until completion (monitor by LC-MS) add_amine->react Step 4 workup Perform aqueous work-up and extract with organic solvent react->workup Step 5 purify Purify crude product via column chromatography workup->purify Step 6 end Obtain pure N-substituted 5-phenylisoxazole-3-carboxamide purify->end Final Product

References

Protocol for 1,3-dipolar cycloaddition synthesis of isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition for Pharmaceutical Research

Authored by a Senior Application Scientist

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its value stems from its ability to engage in various non-covalent interactions and act as a stable bioisostere for less robust functional groups like esters and amides.[1][3] The most robust and versatile method for constructing this five-membered heterocycle is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkyne or alkene.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, execution, and optimization of this pivotal reaction. We will delve into the causality behind experimental choices, present a detailed, field-proven protocol, and offer troubleshooting insights to ensure successful and efficient synthesis of isoxazole-containing molecules.

The Strategic Importance of Isoxazoles in Drug Discovery

Isoxazoles are a cornerstone of modern pharmaceutical design, prized for their unique physicochemical properties and broad spectrum of biological activities.[5][6] The nitrogen and oxygen atoms within the ring act as hydrogen bond acceptors, while the aromatic system allows for π-π stacking interactions, crucial for molecular recognition at biological targets.[1] This has led to their incorporation into drugs with diverse therapeutic applications, including anti-inflammatory (Valdecoxib), antibiotic (Sulfamethoxazole), and anti-cancer agents (Berzosertib).[1][7][8] The 1,3-dipolar cycloaddition provides a direct and atom-economical pathway to this valuable heterocyclic system, making it an indispensable tool for the medicinal chemist.[9]

The [3+2] Cycloaddition: A Mechanistic Deep Dive

The synthesis of isoxazoles is most effectively achieved through a [3+2] cycloaddition, a type of pericyclic reaction where a three-atom, four-π-electron component (the 1,3-dipole) reacts with a two-atom, two-π-electron component (the dipolarophile) to form a five-membered ring.[10][11] In this specific case, the 1,3-dipole is a nitrile oxide , and the dipolarophile is an alkyne .

The Critical Intermediate: In Situ Generation of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive and unstable intermediates. They readily dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that can significantly lower the yield of the desired isoxazole.[12] To circumvent this, nitrile oxides are almost exclusively generated in situ, meaning they are formed and consumed in the same reaction vessel.[13][14] The choice of precursor and generation method is therefore a critical experimental decision.

There are three primary methods for generating nitrile oxides:

  • Oxidation of Aldoximes: This is one of the most common and versatile methods. Aldoximes, which are readily prepared from aldehydes and hydroxylamine, are oxidized using a variety of reagents.[14][15] Modern protocols favor "green" and mild oxidants like a combination of NaCl and Oxone or hypervalent iodine reagents.[16][17]

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method involves treating an aldoxime with a chlorinating agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride, which is then treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl and generate the nitrile oxide.[1][14][18]

  • Dehydration of Primary Nitroalkanes: The Mukaiyama method involves the dehydration of primary nitroalkanes using reagents like phenyl isocyanate in the presence of a base.[19][20] This route is valuable when the corresponding aldehyde for aldoxime formation is unstable or unavailable.

The Cycloaddition Step

Once generated, the nitrile oxide rapidly undergoes a concerted cycloaddition with the alkyne. The reaction proceeds through a cyclic, six-electron transition state, as predicted by the principles of orbital symmetry.[4] For terminal alkynes, the reaction is highly regioselective, typically yielding the 3,5-disubstituted isoxazole as the major product due to favorable electronic and steric interactions in the transition state.[21]

Below is a diagram illustrating the overall reaction pathway, from the aldoxime precursor to the final isoxazole product.

G cluster_precursor Step 1: Nitrile Oxide Generation cluster_cycloaddition Step 2: Cycloaddition cluster_side_reaction Competing Side Reaction Aldoxime Aldoxime (R-CH=N-OH) NitrileOxide Nitrile Oxide (Intermediate) (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NaCl/Oxone) Oxidant->NitrileOxide TransitionState Concerted Transition State NitrileOxide->TransitionState Furoxan Furoxan (Dimer) NitrileOxide->Furoxan Dimerization Alkyne Alkyne (R'-C≡C-H) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole [3+2] Cycloaddition

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocol: A Green Chemistry Approach

This protocol details a reliable and environmentally conscious method for synthesizing a 3,5-disubstituted isoxazole, utilizing the in situ generation of a nitrile oxide from an aldoxime via NaCl/Oxone oxidation.[16][22]

Workflow Overview

G start Start: Aldehyde + Alkyne oxime_formation Part A: Synthesize Aldoxime start->oxime_formation cycloaddition Part B: [3+2] Cycloaddition oxime_formation->cycloaddition workup Aqueous Workup & Extraction cycloaddition->workup purification Purification (Column Chromatography) workup->purification end Final Product: Isoxazole purification->end

Caption: Experimental workflow for isoxazole synthesis.

Part A: Synthesis of Aldoxime Precursor (Example: Benzaldoxime)
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and ethanol (approx. 5 mL per 1 g of aldehyde).

  • Base Addition: Slowly add pyridine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting benzaldoxime is often pure enough for the next step, but can be recrystallized from an appropriate solvent system if necessary.

Part B: NaCl/Oxone-Mediated 1,3-Dipolar Cycloaddition

Materials and Reagents

Reagent/MaterialPurposeStoichiometry
Aldoxime (from Part A)Nitrile Oxide Precursor1.0 eq
Terminal AlkyneDipolarophile1.2 eq
Sodium Chloride (NaCl)Co-oxidant / Catalyst1.0 eq
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)Primary Oxidant1.0 eq
Sodium Bicarbonate (NaHCO₃)Base2.0 eq
Acetonitrile (MeCN) & WaterSolvent System2:1 v/v
Round-bottom flaskReaction Vessel-
Magnetic StirrerAgitation-

Step-by-Step Procedure

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a 2:1 mixture of acetonitrile and water.

  • Add Solids: To the stirring solution, add sodium bicarbonate (2.0 eq), sodium chloride (1.0 eq), and finally Oxone® (1.0 eq) in portions. Causality Note: Adding the oxidant last and in portions helps to control the rate of nitrile oxide generation, minimizing dimerization.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-12 hours).[23]

  • Quenching & Extraction: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate or dichloromethane (3x).

  • Washing & Drying: Combine the organic extracts, wash with saturated sodium thiosulfate solution (to remove any residual oxidant), followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.

Troubleshooting and Optimization

Even robust protocols can encounter issues. Understanding the underlying chemistry allows for effective troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inefficient generation of nitrile oxide.[12]2. Decomposition of the nitrile oxide.3. Low reactivity of the dipolarophile (alkyne).1. Ensure the purity of the aldoxime and freshness of the oxidant (Oxone®). Try an alternative oxidant system (e.g., NCS/base or a hypervalent iodine reagent).[12][23]2. Run the reaction at a lower temperature (0 °C) to increase the stability of the intermediate.3. Use a more electron-deficient or strained alkyne. If the reaction is still slow, gentle heating (40-50 °C) may be required.
Significant Furoxan Dimer Byproduct The rate of nitrile oxide dimerization is faster than the rate of cycloaddition.[12]1. Increase the concentration of the alkyne (use 1.5-2.0 eq).2. Add the oxidant slowly or via syringe pump to maintain a low instantaneous concentration of the nitrile oxide.3. Ensure vigorous stirring to promote intermolecular reaction over dimerization.
Mixture of Regioisomers The reaction conditions or substrates do not provide high regioselectivity.1. For certain substrate combinations, a mixture is unavoidable under thermal conditions.2. Explore metal-catalyzed alternatives. Ruthenium catalysts, for example, can reverse the regioselectivity to favor 3,4-disubstituted isoxazoles.[21][24]
Incomplete Reaction Insufficient oxidant or reaction time.1. Add an additional portion of the oxidant (e.g., 0.2 eq of Oxone®) and continue stirring.2. Allow the reaction to run for a longer period (up to 24 hours).

Conclusion

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a powerful, reliable, and highly modular method for the synthesis of isoxazoles. Its tolerance for a wide range of functional groups and the development of milder, greener protocols have solidified its status as a premier reaction in the drug discovery toolkit.[5][6] By understanding the mechanistic nuances and key experimental parameters outlined in this guide, researchers can effectively leverage this chemistry to accelerate the design and synthesis of novel therapeutic agents.

References

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, robust methodology for the purification of Ethyl 5-phenylisoxazole-3-carboxylate using preparative High-Performance Liquid Chromatography (HPLC). This compound is a key heterocyclic building block in medicinal chemistry and materials science, making the availability of a reliable purification protocol essential for obtaining high-purity material requisite for downstream applications.[1] This guide delves into the rationale behind method development, from analyte characterization to the optimization of chromatographic parameters. It includes a step-by-step protocol for researchers, scientists, and drug development professionals, ensuring reproducibility and scientific integrity.

Introduction and Scientific Rationale

This compound (MW: 217.22 g/mol , Formula: C₁₂H₁₁NO₃) is an organic compound featuring a core isoxazole ring substituted with a phenyl group and an ethyl carboxylate moiety.[2] This unique structure, possessing both hydrophobic (phenyl ring) and moderately polar (ester and isoxazole) functionalities, makes it an ideal candidate for purification by reversed-phase HPLC.[3] Reversed-phase chromatography separates molecules based on their hydrophobicity, where a non-polar stationary phase retains hydrophobic analytes longer than polar ones when eluted with a polar mobile phase.[4]

The purity of synthetic intermediates like this compound is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays. This protocol is designed to be a self-validating system for achieving >98% purity, a standard often required in pharmaceutical development.

HPLC Method Development: A Mechanistic Approach

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[5] Our strategy is outlined below, explaining the causality behind each experimental choice.

Mode of Chromatography: Reversed-Phase HPLC

Given the compound's structure, reversed-phase HPLC is the most effective choice.[6] The non-polar phenyl group provides a strong hydrophobic anchor for interaction with a non-polar stationary phase, while the ethyl carboxylate and isoxazole groups provide sufficient polarity for elution with a moderately polar mobile phase. This dual character allows for fine-tuning of retention and selectivity.[7]

Stationary Phase (Column) Selection

A C18 (octadecylsilane) stationary phase is the universally accepted starting point for small-molecule reversed-phase method development due to its wide applicability and strong hydrophobic retention characteristics.[7][8] The C18 alkyl chains will interact effectively with the phenyl ring of the analyte via hydrophobic partitioning. For preparative work, a column with a larger internal diameter (e.g., ≥10 mm) and particle size (e.g., 5-10 µm) is selected to accommodate higher sample loads without generating excessive backpressure.

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity in reversed-phase HPLC.[9]

  • Solvents : A mixture of water and an organic solvent is standard. Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity, which reduces backpressure, and its lower UV cutoff wavelength, providing a cleaner baseline.[5]

  • Additives (Modifiers) : The inclusion of a small percentage (0.1%) of an acid, such as formic acid (FA) or trifluoroacetic acid (TFA), is critical.[10] This serves two purposes:

    • It protonates any free silanol groups on the silica-based stationary phase, minimizing peak tailing caused by secondary ionic interactions.

    • It ensures the analyte is in a single, consistent protonation state, leading to sharp, symmetrical peaks. Formic acid is often preferred for its compatibility with mass spectrometry (MS) if LC-MS analysis is desired for fraction confirmation.[11]

Elution Strategy: Gradient Elution

For purifying crude reaction mixtures where the nature and retention times of impurities are unknown, a gradient elution is superior to an isocratic one.[8][9] A gradient, which involves changing the mobile phase composition over time (i.e., increasing the percentage of organic solvent), allows for the elution of compounds with a wide range of polarities. It ensures that late-eluting, strongly retained impurities are effectively washed from the column while providing good resolution for the target compound.

Detection

The presence of the phenyl ring in this compound results in strong UV absorbance. A UV-Vis detector is therefore the ideal choice. A wavelength of 254 nm is a robust starting point for aromatic compounds. For optimization, a UV-Vis spectrum of the analyte should be recorded to identify the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial sample assessment to the final pure compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude Sample Solubilize Solubilize in Minimum Volume of DMSO/ACN Crude->Solubilize Filter Filter through 0.45µm Syringe Filter Solubilize->Filter Inject Inject onto Pre-equilibrated Preparative HPLC System Filter->Inject Separate Gradient Elution Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Collect Collect Fractions Based on UV Signal Detect->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Evaporate Remove Solvent (e.g., Lyophilization) Pool->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Overall workflow for the HPLC purification of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step methodology for the preparative HPLC purification.

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

  • Dimethyl Sulfoxide (DMSO) or Acetonitrile for sample dissolution

  • 0.45 µm PTFE syringe filters

HPLC System and Parameters

The following table summarizes the recommended starting parameters for the preparative HPLC method.

ParameterRecommended SettingRationale
Instrumentation Preparative HPLC System with UV-Vis DetectorCapable of high flow rates and sample loading.
Column C18, ≥ 250 x 10 mm, 5-10 µmStandard for reversed-phase; dimensions allow for preparative scale.[8]
Mobile Phase A Water + 0.1% Formic AcidPolar component of the mobile phase; acid improves peak shape.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic (strong) solvent for elution.
Flow Rate 5.0 - 20.0 mL/min (column dependent)Adjust based on column diameter and system pressure limits.
Detection UV at 254 nm (or optimized λ-max)Aromatic structure provides strong UV absorbance.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 100 - 2000 µLDependent on sample concentration and column loading capacity.
Gradient Program See Step 4.4.4 belowEfficiently separates components with varying polarities.[13]
Sample Preparation
  • Dissolution: Accurately weigh the crude sample. Dissolve it in the minimum amount of a strong solvent in which it is freely soluble, such as DMSO or Acetonitrile, to create a highly concentrated stock solution (e.g., 50-100 mg/mL).

  • Filtration: Draw the solution into a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean autosampler vial. This step is crucial to remove particulate matter that could clog the HPLC column or system.[10]

Purification Procedure
  • System Equilibration: Purge the HPLC lines with the prepared mobile phases.

  • Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Run the following gradient program. This is a scouting gradient and may require optimization based on the impurity profile of the crude material.

    • 0-5 min: Hold at 5% B (95% A).

    • 5-30 min: Linear ramp from 5% B to 95% B.

    • 30-35 min: Hold at 95% B (column wash).

    • 35-36 min: Linear ramp from 95% B back to 5% B.

    • 36-45 min: Hold at 5% B (re-equilibration).

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak corresponding to the target compound. Use a fraction collector set to trigger collection based on the UV signal threshold.

Post-Purification Analysis
  • Purity Check: Analyze a small aliquot of each collected fraction using a rapid analytical HPLC method to determine their purity.

  • Pooling: Combine all fractions with the desired purity (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions. Rotary evaporation can remove the bulk of the acetonitrile, followed by lyophilization (freeze-drying) to remove the water, yielding the pure compound as a solid.

Method Development Logic

The choices made during method development are interconnected. The diagram below visualizes the decision-making hierarchy.

Method_Development cluster_choices Primary Method Choices cluster_refinement Method Refinement Analyte Analyte Properties (this compound) - MW: 217.22 - Aromatic & Ester groups Mode Chromatography Mode Reversed-Phase Analyte->Mode Hydrophobic & Polar Moieties Detector Detector UV-Vis (254 nm) Analyte->Detector Aromatic Chromophore Stationary Stationary Phase C18 Mode->Stationary Hydrophobic Analyte Mobile Mobile Phase ACN / Water Mode->Mobile Polar Mobile Phase Modifier Mobile Phase Modifier 0.1% Formic Acid Stationary->Modifier Masks Silanols Mobile->Modifier Improves Peak Shape Elution Elution Strategy Gradient Mobile->Elution For Complex Mixtures

Caption: Decision-making process for HPLC method development.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a systematic method development approach based on the analyte's physicochemical properties, a robust reversed-phase gradient method was established. The detailed step-by-step protocol ensures that researchers can reliably obtain this key synthetic intermediate with high purity, facilitating progress in pharmaceutical and materials science research.

References

Application Note: High-Resolution NMR Characterization of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of Ethyl 5-phenylisoxazole-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition of ¹H and ¹³C NMR spectra. The document offers an in-depth analysis of the spectral data, including chemical shift assignments and coupling constant analysis, grounded in the fundamental principles of NMR and supported by comparative data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust analytical methods for the verification and characterization of heterocyclic compounds.

Introduction: The Significance of Isoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This compound is a key intermediate in the synthesis of various bioactive molecules. Its precise structural elucidation is paramount for ensuring the integrity of downstream synthetic products and for understanding structure-activity relationships (SAR). High-resolution NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This document outlines the expert methodology for its complete NMR characterization.

Experimental Design and Rationale

The primary objective is to obtain high-quality ¹H and ¹³C NMR spectra that allow for the complete assignment of all proton and carbon signals in the molecule. The choice of solvent and experimental parameters is critical for achieving the necessary resolution and sensitivity.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected as the solvent of choice due to the excellent solubility of the analyte and its relatively simple residual solvent signal (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) which serves as a convenient internal reference.[1] The use of a deuterated solvent is essential for the spectrometer's deuterium lock and to avoid overwhelming the analyte signals with solvent protons.[2][3]

  • Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is optimal, balancing good signal-to-noise with minimal line broadening due to viscosity.[4] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg/mL) is preferable to reduce acquisition time.[2][5]

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets in the aromatic region of the spectrum.[6]

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol ensures the preparation of a high-quality sample, free from particulate matter and paramagnetic impurities that can degrade spectral quality.[3][7]

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into a clean 5 mm NMR tube to remove any suspended particles.[3]

  • Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker 'zg30').[6]

  • Number of Scans (NS): 16 scans for a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds to allow for full relaxation of protons.[6]

  • Acquisition Time (AQ): ~4 seconds for high resolution.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., Bruker 'zgpg30') to enhance sensitivity and simplify the spectrum.[6]

  • Number of Scans (NS): 1024 scans or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1 second.

  • Spectral Width (SW): 0-200 ppm.

  • Temperature: 298 K.

Data Presentation and Interpretation

The structural formula and numbering scheme for this compound are presented below.

Caption: Molecular structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~7.85Multiplet2H-Phenyl H (ortho)
~7.50Multiplet3H-Phenyl H (meta, para)
~7.00Singlet1H-Isoxazole H4
4.45Quartet2H7.1-OCH₂CH₃
1.42Triplet3H7.1-OCH₂CH₃

Interpretation:

  • Aromatic Protons (δ 7.85-7.50): The protons on the phenyl ring at the C5 position typically appear as a complex multiplet in the downfield region. The ortho-protons are expected to be the most deshielded due to their proximity to the isoxazole ring.

  • Isoxazole Proton (δ ~7.00): The single proton on the isoxazole ring (H4) is expected to appear as a sharp singlet. Its chemical shift is influenced by the electronic effects of the adjacent phenyl and carboxylate groups. In the analogous 3,5-diphenylisoxazole, this proton appears at δ 6.84 ppm.[3]

  • Ethyl Ester Protons (δ 4.45 and 1.42): The ethyl group of the ester displays a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of ~7.1 Hz.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Chemical Shift (δ, ppm) Assignment
~170.0C5
~162.0C3
~160.0C=O (Ester)
~131.0Phenyl C (para)
~129.5Phenyl C (ortho)
~129.0Phenyl C (meta)
~126.0Phenyl C (ipso)
~100.0C4
~62.0-OCH₂CH₃
~14.0-OCH₂CH₃

Interpretation:

  • Isoxazole Carbons (δ ~170.0, ~162.0, ~100.0): The carbon atoms of the isoxazole ring are typically observed in the ranges shown. C5, attached to the phenyl group, is expected at the lowest field, followed by C3. C4 is the most shielded of the ring carbons. For comparison, in 5-phenyl-3-(quinolin-2-yl)isoxazole, the C5 and C4 signals appear at δ 170.6 and 98.6 ppm, respectively.

  • Ester Carbons (δ ~160.0, ~62.0, ~14.0): The carbonyl carbon of the ester is found around 160 ppm, while the methylene and methyl carbons of the ethyl group are observed in the upfield region.

  • Phenyl Carbons (δ ~131.0-126.0): The six carbons of the phenyl ring will give four distinct signals due to symmetry (ipso, ortho, meta, para).

Workflow and Logic Visualization

The following diagram illustrates the workflow from sample preparation to structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Confirmation weigh Weigh Compound (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter acq_H1 ¹H NMR Acquisition (zg30, 16 scans) filter->acq_H1 acq_C13 ¹³C NMR Acquisition (zgpg30, 1024 scans) filter->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign_C13 Assign ¹³C Signals (Chemical Shift) baseline->assign_C13 assign_H1 Assign ¹H Signals (Chemical Shift, Integration, Multiplicity) integrate->assign_H1 confirm Structural Confirmation assign_H1->confirm assign_C13->confirm

Caption: Workflow for NMR characterization of the target compound.

Conclusion

This application note provides a robust and detailed framework for the NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided spectral analysis, supported by data from structurally related compounds, offers a reliable basis for the complete structural assignment and verification of this important synthetic intermediate. This methodology ensures a high degree of scientific integrity and trustworthiness in the analytical characterization process.

References

Unveiling the Molecular Architecture: An Application Guide to the X-ray Crystallography of Isoxazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which can be unambiguously determined by single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4] This guide provides a detailed overview and practical protocols for the X-ray crystallographic analysis of isoxazole carboxylate derivatives, from crystal growth to structure refinement and validation.

The Significance of Structural Elucidation

The carboxylate group and other substituents on the isoxazole ring play a crucial role in the molecule's interaction with biological targets. X-ray crystallography provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are critical for:

  • Unambiguous confirmation of molecular structure: Verifying the outcome of a synthetic route.

  • Stereochemical assignment: Determining the absolute configuration of chiral centers.

  • Conformational analysis: Understanding the preferred spatial arrangement of the molecule in the solid state.

  • Mapping intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on potential binding modes to biological macromolecules.[5]

The Crystallization Challenge: From Solution to Single Crystal

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[2] Isoxazole carboxylate derivatives, like many small organic molecules, can present specific challenges, including low aqueous solubility and a tendency to form oils or microcrystalline powders.[6] Success in crystallization is often a blend of science and art, requiring systematic screening of various conditions.

Key Crystallization Techniques

Several techniques can be employed to grow single crystals of isoxazole carboxylate derivatives. The choice of method depends on the solubility and stability of the compound.

  • Slow Evaporation: This is the simplest and most common method. A saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol 1: Crystallization of Isoxazole Carboxylate Derivatives

This protocol outlines a general approach to screening for crystallization conditions.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the purified compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water).

  • Ideal solvents are those in which the compound has moderate solubility at room temperature and higher solubility when heated.

  • Binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is sparingly soluble) are often effective. Common mixtures include hexane/methanol and hexane/ethyl acetate.

2. Preparation of a Saturated Solution:

  • In a small, clean vial, dissolve the isoxazole carboxylate derivative in a minimal amount of the chosen hot solvent or solvent mixture to achieve saturation.

  • Ensure the compound is fully dissolved. If any solid remains, filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

3. Crystal Growth:

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or with paraffin film pierced with a needle. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: Place a small drop of the saturated solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well in a crystallization plate containing the precipitant (poor solvent).

    • Sitting Drop: Place a small drop of the saturated solution on a post in a crystallization well. Add the precipitant to the bottom of the well and seal it.

  • Slow Cooling: Place the vial containing the hot saturated solution in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for slow cooling to room temperature, and then transfer to a refrigerator (4 °C).

4. Crystal Harvesting:

  • Once suitable crystals have formed (typically >0.1 mm in all dimensions and visually clear), carefully remove them from the mother liquor using a cryoloop or a fine needle.

  • Briefly wash the crystal in a drop of cold mother liquor or a cryoprotectant solution to remove any surface impurities.

Visualizing the Crystallography Workflow

The overall process from a purified compound to a refined crystal structure can be visualized as a systematic workflow.

Xray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purified_Compound Purified Isoxazole Carboxylate Derivative Crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion, etc.) Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting & Cryo-cooling Single_Crystal->Mounting Diffractometer Diffractometer Mounting->Diffractometer Xray_Source X-ray Source (e.g., Mo Kα) Xray_Source->Diffractometer Data_Collection Diffraction Data Collection Diffractometer->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_File Final CIF File & Deposition Validation->CIF_File

Figure 1: Overall workflow for the X-ray crystallography of isoxazole carboxylate derivatives.

Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically done using a modern single-crystal X-ray diffractometer.

Table 1: Typical Data Collection and Refinement Parameters for Isoxazole Carboxylate Derivatives
ParameterTypical Value/SettingRationale
Data Collection
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is standard for small molecules; Cu Kα can be beneficial for very small crystals but may cause higher absorption.
Temperature100 K or 296 KCryo-cooling (100 K) minimizes thermal motion of atoms, leading to higher resolution data and reduced radiation damage.[7]
Detector Distance40-60 mmA shorter distance allows for the collection of higher-angle (higher resolution) data.
Exposure Time5-60 seconds per frameDependent on crystal size, diffracting power, and X-ray source intensity. Optimized to achieve good signal-to-noise.
Oscillation Range (φ)0.5-1.0° per frameA smaller range helps to resolve closely spaced reflections.
Structure Refinement
SoftwareSHELXT (Structure Solution), SHELXL (Refinement)The SHELX suite is a widely used and powerful set of programs for small molecule crystallography.
Refinement MethodFull-matrix least-squares on F²A standard and robust method for refining the atomic model against the experimental data.
Hydrogen Atom TreatmentPlaced in calculated positions and refined using a riding modelFor most C-H, N-H, and O-H groups, their positions can be geometrically constrained, reducing the number of parameters to be refined.
Anisotropic DisplacementRefined for all non-hydrogen atomsModels the thermal motion of atoms as ellipsoids, providing a more accurate representation of the electron density.

Data in this table is compiled from representative crystal structures of isoxazole carboxylate derivatives.[1][5][7][8]

Protocol 2: Data Collection and Structure Refinement

This protocol provides a generalized workflow for data collection and structure refinement.

1. Crystal Mounting and Centering:

  • Mount the harvested crystal on a suitable goniometer head.

  • Center the crystal in the X-ray beam using the diffractometer's video microscope.

2. Unit Cell Determination and Data Collection Strategy:

  • Collect a few initial frames to determine the unit cell parameters and Bravais lattice.

  • Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the data.

3. Data Collection:

  • Execute the full data collection run according to the parameters outlined in Table 1.

  • Monitor the data collection process for any signs of crystal decay.

4. Data Processing:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Scale and merge the data to produce the final reflection file.

5. Structure Solution:

  • Use a direct methods program, such as SHELXT, to obtain an initial structural model. This involves determining the phases of the reflections.

6. Structure Refinement:

  • Refine the initial model against the experimental data using a least-squares refinement program like SHELXL.

  • Iteratively add hydrogen atoms, refine atomic positions and displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms).

  • Use difference Fourier maps to locate any missing atoms or identify regions of disorder.

7. Structure Validation and Finalization:

  • Check the final model for geometric reasonability (bond lengths, angles) and for any remaining significant peaks in the difference Fourier map.

  • Generate a Crystallographic Information File (CIF) which contains all the crystallographic information for the structure.

Case Study: Crystal Structure of Methyl 3-phenylisoxazole-5-carboxylate

The crystal structure of methyl 3-phenylisoxazole-5-carboxylate provides a concrete example of the application of these techniques.[1]

  • Crystallization: The compound was synthesized by the alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane. Single crystals were likely obtained through slow evaporation of the reaction solvent or a suitable recrystallization solvent.

  • Data Collection: Data was collected at 296 K using Mo Kα radiation.

  • Structural Features: The dihedral angle between the phenyl and isoxazole rings was determined to be 19.79 (12)°. In the crystal, molecules are linked by C—H···O hydrogen bonds, forming layers.[1]

This detailed structural information is invaluable for understanding how the substituent groups are oriented and how the molecules pack in the solid state, which can have implications for properties such as solubility and dissolution rate.

Conclusion

Single-crystal X-ray crystallography is an indispensable tool in the study of isoxazole carboxylate derivatives, providing definitive structural information that is crucial for drug discovery and development. While obtaining high-quality crystals can be a significant hurdle, a systematic approach to crystallization, coupled with modern data collection and refinement techniques, can unlock a wealth of information about the molecular architecture of these important compounds. The protocols and guidelines presented here offer a solid foundation for researchers to successfully determine and analyze the crystal structures of their novel isoxazole carboxylate derivatives.

References

Application Notes & Protocols: Ethyl 5-phenylisoxazole-3-carboxylate in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The Privileged Status of Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage in multiple non-covalent interactions with biological targets, making it a cornerstone in the design of novel therapeutics.[3] This scaffold is not merely a synthetic curiosity; it is a key component in several marketed drugs, including the anti-inflammatory agent Valdecoxib, the antibiotic Cloxacillin, and the anticonvulsant Zonisamide, demonstrating its clinical relevance and versatility.[4] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscoring their significance in modern drug discovery.[1][2][5]

Ethyl 5-phenylisoxazole-3-carboxylate: A Versatile Synthetic Intermediate

Within this important class of compounds, this compound (CAS No. 7063-99-2) serves as a particularly valuable starting material and synthetic intermediate.[6][7] Its structure features three key points for chemical modification: the ester at the 3-position, the phenyl ring at the 5-position, and the isoxazole core itself. The ester group is readily converted into amides, hydrazides, or other functional groups, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This strategic positioning of functional handles makes it an ideal platform for developing libraries of compounds for high-throughput screening and lead optimization.

Synthesis and Derivatization Strategies

Rationale for Synthetic Route Selection

The regiochemistry of the isoxazole ring is critical for its biological activity. For the synthesis of 3,5-disubstituted isoxazoles like this compound, controlling the formation of the correct isomer is paramount. While condensation of β-keto esters with hydroxylamine is a common method, it can suffer from poor regioselectivity, often yielding a mixture of isomers and 5-isoxazolone byproducts.[8] Therefore, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the preferred method. This reaction is highly regioselective and provides a robust and high-yielding pathway to the desired 3,5-disubstituted product.

Protocol: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of benzonitrile oxide from benzaldoxime, followed by its cycloaddition reaction with ethyl propiolate.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzaldoxime (1.0 eq.) and triethylamine (1.1 eq.) in DCM.

  • Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of N-Chlorosuccinimide (1.05 eq.) in DCM to the reaction mixture. Causality Note: NCS acts as an oxidizing agent to convert the aldoxime to a hydroximoyl chloride, which is then dehydrochlorinated by TEA to form the reactive benzonitrile oxide dipole in situ.

  • Monitor the formation of the nitrile oxide by Thin Layer Chromatography (TLC).

  • Once the benzaldoxime is consumed, add ethyl propiolate (1.2 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC until the nitrile oxide intermediate is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Workflow for Library Derivatization

The true power of the this compound scaffold lies in its utility for creating compound libraries. The primary point of diversification is the ester, which can be hydrolyzed to the corresponding carboxylic acid and then coupled with a wide array of amines to generate a library of amides.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Downstream Processing Start This compound Hydrolysis Step 1: Saponification (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid 5-Phenylisoxazole-3-carboxylic Acid Hydrolysis->Acid Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) Acid->Coupling Amine Amine Library (R-NH2) Amine->Coupling Library Phenyl-isoxazole-carboxamide Library Coupling->Library Purify Purification (e.g., HPLC) Library->Purify Screen Biological Screening Purify->Screen

Caption: Workflow for generating a phenyl-isoxazole-carboxamide library.

Protocol: Amide Coupling for Phenyl-isoxazole-carboxamide Library Synthesis

This protocol outlines the synthesis of carboxamide derivatives from 5-phenylisoxazole-3-carboxylic acid, a key step in creating libraries for screening.[9]

Materials:

  • 5-Phenylisoxazole-3-carboxylic acid (1.0 eq.)

  • Desired amine (e.g., aniline derivative, 1.1 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate and water (for workup)

Procedure:

  • Dissolve 5-phenylisoxazole-3-carboxylic acid in anhydrous DMF in a reaction vial.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature. Causality Note: HATU is a coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, facilitating nucleophilic attack by the amine.

  • Add the desired amine to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography or preparative HPLC.

Application in Target-Oriented Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas.

Anti-inflammatory Drug Discovery

3.1.1 Mechanism of Action: COX Inhibition Pathway

A primary mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[10] Selective inhibition of COX-2 is a desirable goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]

AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGG2, PGH2, etc.) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor Isoxazole Derivative (e.g., Valdecoxib) Inhibitor->COX

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

3.1.2 Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a generalized fluorometric assay to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (isoxazole derivatives) dissolved in DMSO

  • Positive controls (e.g., Celecoxib for COX-2, Ketoprofen for non-selective)[10]

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Prepare a reaction mixture in the assay buffer containing the COX enzyme (COX-1 or COX-2) and heme.

  • In the 96-well plate, add 1-2 µL of the test compound dilutions (in DMSO) or DMSO vehicle control.

  • Add the enzyme reaction mixture to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • To initiate the reaction, add a mixture of arachidonic acid and the fluorogenic probe ADHP to all wells. Principle: The peroxidase activity of COX converts ADHP into the highly fluorescent resorufin in the presence of PGG₂, the product of the cyclooxygenase reaction. The rate of fluorescence increase is proportional to COX activity.

  • Immediately begin kinetic reading on the plate reader for 5-10 minutes.

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Anticancer Drug Discovery

Phenyl-isoxazole-carboxamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B) and breast carcinoma (MCF-7).[11][12]

3.2.1 General Screening Workflow

G A Synthesized Isoxazole Library B Primary Screen: Single High-Dose (e.g., 10 µM) A->B C Cytotoxicity Assay (e.g., MTS) B->C D Identify 'Hits' (% Inhibition > 50%) C->D E Secondary Screen: Dose-Response Curve D->E Active Compounds stop1 D->stop1 Inactive F Calculate IC50 Values E->F G Select 'Leads' (Potent & Selective) F->G H Mechanism of Action & Lead Optimization G->H Promising Leads stop2 G->stop2 Discard

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-phenylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

The primary and most efficient method for synthesizing this compound is the 1,3-dipolar cycloaddition reaction.[1][2] This involves the reaction of a nitrile oxide, generated in situ, with an alkyne. Specifically, ethoxycarbonylformonitrile oxide is generated from its precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate, and reacts with phenylacetylene to form the desired isoxazole ring.[3][4] While this method is robust, achieving high yields requires careful control of reaction parameters to mitigate common side reactions and purification challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions to improve your yield and purity.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I fix this?

A1: Low yields in this 1,3-dipolar cycloaddition are most commonly traced back to the stability and reactivity of the nitrile oxide intermediate.[5][6] The primary issues are inefficient generation of the nitrile oxide and its subsequent dimerization into a stable, unreactive byproduct.

Root Cause Analysis & Solutions:

  • Inefficient Nitrile Oxide Generation: The conversion of Ethyl 2-chloro-2-(hydroxyimino)acetate to ethoxycarbonylformonitrile oxide requires a base to eliminate HCl. The choice and handling of this base are critical.

    • The "Why": A base that is too weak or sterically hindered may not dehydrohalogenate the precursor efficiently. Conversely, a base that is too strong or used in excess can lead to decomposition of the starting material or product.

    • Solution: Triethylamine (Et₃N) is a commonly used base. Ensure it is dry and freshly distilled. The reaction should be performed under anhydrous conditions to prevent hydrolysis of the hydroximoyl chloride. A slight excess (1.1-1.2 equivalents) is often optimal.

  • Nitrile Oxide Dimerization: This is the most significant competing side reaction. Nitrile oxides are highly reactive and, in the absence of a reactive dipolarophile (phenylacetylene), will rapidly dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6]

    • The "Why": Dimerization is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide. High local concentrations of the nitrile oxide dramatically favor this unwanted pathway.

    • Solution - Slow Addition: The most effective strategy to minimize dimerization is to generate the nitrile oxide slowly in the presence of the phenylacetylene. This is achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the solution containing both the Ethyl 2-chloro-2-(hydroxyimino)acetate and phenylacetylene. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

Below is a workflow diagram illustrating the key decision points for troubleshooting low yields.

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Hydroximoyl Chloride, Phenylacetylene, Base, Solvent) Start->Check_Purity Check_Conditions Review Reaction Conditions (Anhydrous? Temperature?) Start->Check_Conditions Optimize_Base Optimize Base Addition Check_Purity->Optimize_Base If pure Check_Conditions->Optimize_Base If correct Slow_Addition Implement Slow, Dropwise Addition of Base Optimize_Base->Slow_Addition Check_Stoichiometry Adjust Stoichiometry Slow_Addition->Check_Stoichiometry Result Improved Yield Slow_Addition->Result Excess_Alkyne Use Slight Excess of Phenylacetylene (1.1 eq) Check_Stoichiometry->Excess_Alkyne Excess_Alkyne->Result

Caption: Troubleshooting flowchart for low yield.

Q2: I'm observing a significant byproduct in my NMR/LC-MS analysis. What is it likely to be?

A2: The most probable byproduct is the furoxan formed from the dimerization of two molecules of the ethoxycarbonylformonitrile oxide intermediate.[6]

Mechanistic Insight:

The intended reaction is a [3+2] cycloaddition between the nitrile oxide (the 1,3-dipole) and phenylacetylene (the dipolarophile). The competing reaction is the [3+2] cycloaddition of one nitrile oxide molecule with another.

ReactionPathways cluster_start Reactants cluster_products Potential Products HC Ethyl 2-chloro-2-(hydroxyimino)acetate NO Nitrile Oxide Intermediate (EtOOC-C≡N⁺-O⁻) HC->NO -HCl PA Phenylacetylene Product Desired Product This compound Base Base (Et3N) NO:f0->Product + Phenylacetylene (Desired Pathway) Byproduct Byproduct Furoxan Dimer NO:f0->Byproduct + another Nitrile Oxide (Side Reaction)

Caption: Competing reaction pathways in the synthesis.

Minimization Strategy: As detailed in Q1, the key is to keep the concentration of the nitrile oxide intermediate low at all times.

  • Slow addition of base: This is the most critical factor.

  • Temperature control: Running the reaction at room temperature or slightly below (0 °C to RT) can sometimes help favor the desired cycloaddition, as dimerization may have a higher activation energy. Excessively high temperatures can accelerate side reactions.[5]

  • Solvent choice: Solvents like THF, diethyl ether, or dichloromethane are commonly used. The choice can influence solubility and reaction rates, so it may be worth screening solvents if dimerization is a persistent issue.

Q3: What are the best practices for purifying the final product, this compound?

A3: The crude product typically contains the desired isoxazole, unreacted phenylacetylene, the furoxan byproduct, and triethylamine hydrochloride. Purification is usually achieved by a combination of an aqueous workup and either recrystallization or column chromatography.

Step-by-Step Purification Protocol:

  • Aqueous Workup:

    • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the triethylamine hydrochloride salt.

    • Wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

  • Purification Method Selection:

    • Recrystallization: This is the preferred method if the crude product is relatively clean and solid.

      • Solvent Screening: Test solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexanes. A good solvent will dissolve the product when hot but poorly when cold.[7]

      • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[7]

    • Flash Column Chromatography: This method is necessary if the crude product is an oil or contains impurities with similar solubility to the product (like the furoxan dimer).

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase (Eluent): A solvent system of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product. Monitor fractions by TLC.

Purification MethodProsConsBest For
Recrystallization Simple, scalable, yields high-purity crystalline material.Can have lower recovery; not effective for oily products or impurities with similar solubility.Crude product that is >85% pure and solid.
Column Chromatography Excellent separation of closely related compounds; effective for oils.More time-consuming, requires more solvent, can be difficult to scale up.Oily crude products or mixtures with significant, hard-to-remove impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the 1,3-dipolar cycloaddition to form the isoxazole ring?

A1: The reaction proceeds via a concerted, pericyclic mechanism.[2] The nitrile oxide (C≡N⁺-O⁻) acts as the 1,3-dipole and the alkyne (phenylacetylene) acts as the dipolarophile. The reaction involves the simultaneous formation of two new sigma bonds as the pi systems of the two reactants overlap. Due to the electronic nature of the reactants, the reaction is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole isomer.[5][8]

Q2: Are there alternative "green" or milder methods for this synthesis?

A2: Yes, research has focused on developing more environmentally friendly protocols.

  • Solvent-Free Synthesis: Mechanochemical methods using ball-milling have been shown to facilitate the 1,3-dipolar cycloaddition between hydroximoyl chlorides and alkynes, often without the need for a solvent and with reduced reaction times.[1]

  • Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green alternative that can accelerate reaction rates, improve yields, and reduce energy consumption.[9] Ultrasound irradiation can enhance mass transfer and activate the reacting species.

  • Alternative Nitrile Oxide Generation: Methods avoiding chlorinated precursors are being explored. For instance, the oxidation of aldoximes using reagents like NaCl/Oxone offers a greener route to the nitrile oxide intermediate.[6]

Q3: What are the critical safety precautions for handling Ethyl 2-chloro-2-(hydroxyimino)acetate?

A3: Ethyl 2-chloro-2-(hydroxyimino)acetate is a hazardous substance and must be handled with appropriate care.

  • Hazards: It is known to cause serious eye damage and skin irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. When handling the solid, use a dust mask or work in a fume hood to avoid inhalation.[3]

  • Storage: Store in a cool, dry, well-ventilated area, typically refrigerated at 2-8°C.[3]

Appendix: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and phenylacetylene (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous THF.

  • Base Addition: Prepare a solution of triethylamine (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirring reaction mixture at room temperature over a period of 1-2 hours using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting hydroximoyl chloride is consumed.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate, washing the solid with a small amount of THF or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The final product, this compound, is typically a solid at room temperature.[11]

References

Technical Support Center: Purification of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-phenylisoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For the common 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, the most prevalent impurity is the furoxan (1,2,5-oxadiazole-2-oxide) byproduct. This arises from the dimerization of the nitrile oxide intermediate, a competing side reaction that can be significant if the concentration of the nitrile oxide is too high or if the dipolarophile (alkyne) is not sufficiently reactive.[1] Other potential impurities include unreacted starting materials, regioisomers (if an unsymmetrical alkyne is used), and solvent residues.

Q2: My crude product is an oil, but the pure compound is a solid. How do I proceed with purification?

A2: It is not uncommon for crude products to be oily due to the presence of impurities that depress the melting point. The first step is to attempt to induce crystallization from the crude oil. This can sometimes be achieved by trituration with a non-polar solvent like hexanes or petroleum ether. If this fails, column chromatography is the recommended next step to remove the bulk of the impurities. The purified fractions can then be concentrated and subjected to recrystallization to obtain a crystalline solid.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of purification steps.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

Troubleshooting Purification Challenges

This section provides a systematic approach to overcoming common hurdles in the purification of this compound.

Challenge 1: "Oiling Out" During Recrystallization

"Oiling out," the separation of the compound as a liquid instead of a solid during recrystallization, is a frequent and frustrating issue. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[4]

Troubleshooting Flowchart:

G start Compound 'Oils Out' During Recrystallization reheat Reheat the solution to redissolve the oil. start->reheat add_solvent Add more of the hot solvent to decrease saturation. reheat->add_solvent slow_cool Allow the solution to cool very slowly. (e.g., in a Dewar flask or insulated container) add_solvent->slow_cool scratch Scratch the inner surface of the flask with a glass rod. slow_cool->scratch failure Problem Persists slow_cool->failure If oiling persists seed Add a seed crystal of the pure compound. scratch->seed scratch->failure If oiling persists success Crystals Form Successfully seed->success seed->failure If no seed crystal available or ineffective change_solvent Change to a different solvent or a mixed solvent system. change_solvent->success With new solvent system failure->change_solvent

Caption: Decision-making workflow for troubleshooting "oiling out".

In-depth Explanation:

  • Solvent Choice is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, which is a moderately polar ester, good starting points for single-solvent recrystallization are ethanol or ethyl acetate.[5][6]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can provide the necessary fine-tuning of solubility. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or dichloromethane) and then add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or petroleum ether) dropwise at the boiling point until the solution becomes faintly turbid.[7][8] This indicates saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Challenge 2: Contamination with Furoxan Byproduct

The furoxan byproduct, formed from the dimerization of the nitrile oxide intermediate, can be a challenging impurity to remove due to its similar polarity to the desired isoxazole product.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the furoxan from the target compound. A carefully optimized solvent system is crucial for achieving good separation.

    • TLC Analysis: Before running a column, perform TLC analysis with various solvent systems to find the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

    • Gradient Elution: A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can often provide better separation than an isocratic (constant solvent composition) elution.

  • Recrystallization: While less effective than chromatography for removing furoxan, recrystallization of the column-purified material can further enhance purity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Furoxan Removal:

G start Crude Product Contaminated with Furoxan tlc Optimize TLC separation using Hexane/Ethyl Acetate. start->tlc column Perform Flash Column Chromatography. tlc->column fractions Collect and analyze fractions by TLC. column->fractions combine Combine pure fractions and evaporate solvent. fractions->combine recrystallize Recrystallize the purified solid. combine->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: Step-by-step workflow for the removal of furoxan byproduct.

Challenge 3: Hydrolysis of the Ethyl Ester

The ethyl ester functionality of the target molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.[9][10]

Preventative Measures:

  • Avoid Strong Acids and Bases: During workup and purification, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures.

  • Neutral Silica Gel: Standard silica gel can be slightly acidic. If you observe significant hydrolysis on the column, consider using deactivated (neutral) silica gel or adding a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to the eluent.[11]

  • Aqueous Workup: When performing an aqueous workup, use a saturated sodium bicarbonate solution to neutralize any residual acid. Be mindful that prolonged contact with even a mild base can lead to some hydrolysis.

Data Tables for Purification

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[12]
Molecular Weight217.22 g/mol [12]
AppearanceSolid[12]
Melting Point52-54 °CNot explicitly found, but inferred from solid form.

Table 2: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Comments
Recrystallization EthanolGood for moderately polar compounds; single solvent.[5][6]
Ethyl Acetate/HexanesA versatile mixed solvent system allowing for fine-tuning of polarity.[7][8]
Column Chromatography Hexanes/Ethyl Acetate (Gradient)Standard system for compounds of moderate polarity. Start with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase.
Dichloromethane/Methanol (for highly polar impurities)A more polar system if impurities do not elute with ethyl acetate/hexanes.[13]

References

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of isoxazole-containing molecules. Here, we address common challenges and provide practical, field-tested solutions to help you optimize your reaction conditions, improve yields, and achieve desired product specifications.

The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1] Its synthesis, however, can present challenges related to yield, regioselectivity, and side-product formation. This guide provides a structured approach to troubleshooting these common issues.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during the development of your synthetic route.

Q1: What are the most common strategies for synthesizing the isoxazole ring?

There are two primary and highly versatile methods for isoxazole ring formation:

  • 1,3-Dipolar Cycloaddition: This is arguably the most widely used method, involving the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[2][3] The nitrile oxide is typically generated in situ from precursors like aldoximes, hydroximoyl chlorides, or primary nitroalkanes to avoid its rapid dimerization.[2][4]

  • Condensation with Hydroxylamine: This classical approach involves the reaction of hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.[5][6] The reaction proceeds through the formation of an oxime, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[5]

Q2: How do I select the best synthetic route for my target molecule?

The choice depends largely on the availability of starting materials and the desired substitution pattern on the isoxazole ring.

  • For 3,5-disubstituted isoxazoles: The reaction between a 1,3-diketone and hydroxylamine is often the most direct route.[7]

  • For controlling substitution at the 3, 4, and 5 positions: The 1,3-dipolar cycloaddition offers greater flexibility. The substituents on the nitrile oxide precursor will define the 3-position, while the substituents on the alkyne will determine the 4- and 5-positions.[8]

Q3: What are the critical factors that control regioselectivity in 1,3-dipolar cycloadditions?

The formation of regioisomers is a frequent challenge.[9] Regioselectivity is governed by a combination of steric and electronic factors related to the frontier molecular orbitals (FMO) of the nitrile oxide and the dipolarophile.[10] Key practical factors you can control are:

  • Solvent Choice: Solvent polarity can influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a specific isomer.[9]

  • Temperature and pH: These parameters can alter reaction kinetics and the stability of intermediates, thereby influencing the regiochemical outcome.[11]

  • Catalysis: The use of catalysts, particularly copper(I) in certain cycloadditions, can direct the reaction towards a single regioisomer.[9]

Q4: What are the benefits of using non-conventional energy sources like microwave or ultrasound?

Microwave irradiation and ultrasound are powerful tools for optimizing isoxazole synthesis. Their main advantages include:

  • Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[12][13]

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields and cleaner reaction profiles.[12][13]

  • Green Chemistry Alignment: These methods are more energy-efficient and can enable the use of greener solvents or even solvent-free conditions.[13]

Troubleshooting Guide

This guide provides a systematic approach to resolving specific experimental issues.

Problem 1: Low or No Yield of the Desired Isoxazole

A low or nonexistent yield is the most common frustration. The logical workflow below can help diagnose the root cause.

LowYield_Troubleshooting Start Low / No Isoxazole Yield Check_Reagents Are starting materials pure and stable? Start->Check_Reagents Check_NO_Gen Is the 1,3-dipole (nitrile oxide) generating efficiently? Check_Reagents->Check_NO_Gen Yes Sol_Purify Action: Purify all starting materials. Re-run. Check_Reagents->Sol_Purify No Check_Conditions Are reaction conditions (solvent, temp) optimal? Check_NO_Gen->Check_Conditions Yes Sol_NO_Gen Action: Verify precursor quality. Optimize base/oxidant. Consider slow addition. Check_NO_Gen->Sol_NO_Gen No Check_Side_Rxns Are side reactions consuming reagents? Check_Conditions->Check_Side_Rxns Yes Sol_Conditions Action: Screen solvents for solubility. Screen temperature range (-78°C to reflux). Consider microwave/ultrasound. Check_Conditions->Sol_Conditions No Sol_Side_Rxns Action: Analyze crude mixture for byproducts (e.g., furoxans). Adjust stoichiometry. Check_Side_Rxns->Sol_Side_Rxns Yes

Caption: Troubleshooting logic for low reaction yield.

Possible Cause Troubleshooting Steps & Explanation
Inefficient Nitrile Oxide Generation Verify Precursor Quality: Ensure the aldoxime or hydroximoyl chloride precursor is pure and has not degraded. Optimize Base/Oxidant: For in situ generation, the choice of base (e.g., triethylamine, DBU) or oxidant (e.g., NCS, Chloramine-T) is critical.[4][14] The base must be strong enough to facilitate elimination but not so strong as to cause substrate decomposition.
Poor Reactant Solubility Solvent Screening: Ensure all reactants are fully soluble at the reaction temperature. Common solvents include acetonitrile, DMF, and DMSO.[9] In some cases, a solvent mixture may be required.
Suboptimal Reaction Temperature Temperature Screening: Systematically screen a range of temperatures. Some cycloadditions require cryogenic conditions (-78 °C) to control selectivity, while others need heating to proceed at a reasonable rate (e.g., 80-110 °C).[14][15] Excessively high temperatures can promote decomposition or side reactions.[9]
Reactant or Product Decomposition Milder Conditions: If starting materials or the isoxazole product are sensitive, consider lower temperatures, a less aggressive base, or protecting sensitive functional groups.[9] The N-O bond of the isoxazole ring can be labile under certain basic, acidic, or reductive conditions.[16]
Catalyst Inactivity Check Catalyst: For catalyzed reactions, ensure the catalyst is active, used at the correct loading, and free from poisons. Pre-activation may be necessary in some cases.[9]
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)

Controlling regioselectivity is essential for ensuring the correct molecular architecture.

Regioselectivity_Factors Title Factors Influencing Regioselectivity in 1,3-Dipolar Cycloaddition Regio_Outcome Regiochemical Outcome (e.g., 3,4- vs 3,5-disubstituted) Sterics Steric Hindrance Regio_Outcome->Sterics Electronics Electronic Effects (FMO Theory) Regio_Outcome->Electronics Solvent Solvent Polarity Regio_Outcome->Solvent Catalyst Catalyst (e.g., Cu(I)) Regio_Outcome->Catalyst Temperature Reaction Temperature Regio_Outcome->Temperature

Caption: Key factors controlling reaction regioselectivity.

Possible Cause Troubleshooting Steps & Explanation
Inherent Substrate Bias Modify Substituents: The electronic (electron-donating vs. withdrawing) and steric properties of substituents on both the dipole and dipolarophile are the primary drivers of regioselectivity.[9] While often difficult to change, minor modifications can sometimes tip the balance in favor of one isomer.
Suboptimal Solvent Environment Solvent Screening: The choice of solvent can influence the transition state energies of the competing pathways.[9] Experiment with a range of solvents with varying polarities (e.g., Toluene, DCM, Acetonitrile, DMF). Fluorinated solvents have also been reported to enhance regioselectivity in some systems.[9]
Kinetic vs. Thermodynamic Control Temperature Adjustment: Run the reaction at a much lower temperature to favor the kinetically preferred product, or at a higher temperature to favor the thermodynamically more stable product (if the reaction is reversible).
Problem 3: Significant Side Product Formation

The most common side product in 1,3-dipolar cycloadditions is the furoxan, formed by the dimerization of two molecules of the nitrile oxide intermediate.[4]

Competing_Pathways NO Nitrile Oxide (Intermediate) Desired Desired Isoxazole (Cycloaddition) NO->Desired + Alkyne Side Furoxan (Dimerization) NO->Side + Nitrile Oxide Alkyne Alkyne (Dipolarophile) Alkyne->Desired

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Possible Cause Troubleshooting Steps & Explanation
High Concentration of Nitrile Oxide Slow Addition/Generation: To minimize dimerization, the concentration of the in situ generated nitrile oxide must be kept low. This is achieved by the slow, dropwise addition of the nitrile oxide precursor or the base used for its generation.[9] Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the alkyne dipolarophile to ensure it effectively traps the nitrile oxide as it is formed.[9]
Unwanted Reactivity of Starting Materials Protecting Groups: Protect sensitive functional groups on the starting materials that may be incompatible with the reaction conditions (e.g., strong bases, oxidants). Purify Reagents: Remove impurities from starting materials that could initiate or participate in side reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition (from Aldoxime)

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by cycloaddition.

  • Setup: To a solution of the alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in an appropriate solvent (e.g., DMF, 10 mL), add the chosen oxidant (e.g., N-Chlorosuccinimide (NCS), 1.2 mmol).

  • Reaction Initiation: Add a suitable base (e.g., triethylamine, 1.5 mmol) dropwise to the mixture at room temperature or 0 °C. The slow addition is crucial to minimize nitrile oxide dimerization.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: General Procedure for Isoxazole Synthesis from an α,β-Unsaturated Ketone

This protocol is effective for synthesizing isoxazoles from chalcones or similar enones.[12]

  • Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent (e.g., ethanol or water, 10 mL).[7][9]

  • Reaction: Add a base (e.g., sodium acetate or sodium hydroxide) and heat the reaction mixture to reflux.[12][17]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by suction filtration. Otherwise, concentrate the solvent and perform an extractive workup.

  • Purification: Recrystallize the solid product or purify via column chromatography to yield the pure isoxazole.

References

Technical Support Center: Regioselectivity Control in the Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole synthesis, with a particular focus on achieving high regioselectivity. This guide provides in-depth answers to frequently encountered challenges and offers systematic troubleshooting workflows.

Introduction: The Challenge of Regioselectivity

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The synthesis of 3,5-disubstituted isoxazoles is most commonly achieved via the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[3][4][5] While powerful, this reaction often yields a mixture of regioisomers—the desired 3,5-disubstituted product and the undesired 3,4-disubstituted isomer—presenting a significant purification challenge.[3][6]

This guide will illuminate the mechanistic underpinnings of regioselectivity and provide actionable protocols to steer your reaction toward the desired 3,5-isomer.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I enhance the selectivity for the 3,5-isomer?

A1: This is the most common issue in isoxazole synthesis via this route. The regiochemical outcome is dictated by the interplay of steric and electronic factors of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[7] In uncatalyzed thermal reactions, these factors are often not sufficiently differentiated, leading to poor selectivity.[1]

The most reliable method to enforce 3,5-regioselectivity is through copper(I) catalysis .[1][8] The mechanism shifts from a concerted pericyclic reaction to a stepwise process involving a copper acetylide intermediate. This intermediate preferentially reacts at the oxygen end of the nitrile oxide, leading almost exclusively to the 3,5-disubstituted product.[1][8]

Q2: What are the best practices for generating the nitrile oxide intermediate in situ to maximize yield and minimize side reactions?

A2: Nitrile oxides are high-energy intermediates and are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common cause of low yields.[9][10] To circumvent this, nitrile oxides are almost always generated in situ. The two most prevalent generation methods are:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating an aldoxime with a halogenating agent (like N-chlorosuccinimide, NCS, or N-bromosuccinimide, NBS) to form a hydroximoyl halide, which is then eliminated to the nitrile oxide using a non-nucleophilic base (e.g., triethylamine).[4][11]

  • Oxidation of Aldoximes: Direct oxidation of aldoximes using oxidants like sodium hypochlorite (bleach) or hypervalent iodine reagents can also generate nitrile oxides efficiently.[3][10]

To minimize dimerization, the nitrile oxide precursor should be added slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide at any given time, favoring the intermolecular cycloaddition over dimerization.[9]

Q3: Can solvent and temperature be used to control regioselectivity?

A3: Yes, solvent and temperature are critical parameters.[9] Solvent polarity can influence the energy levels of the frontier molecular orbitals (HOMO/LUMO) that govern the cycloaddition, thereby affecting regioselectivity, although this effect is often less pronounced than catalytic control.[12] Some studies have shown that more polar solvents can favor the formation of the 3,5-regioisomer.[9][12]

Temperature primarily affects the reaction rate. Higher temperatures can sometimes lead to decreased selectivity and increased formation of byproducts due to the decomposition of reactants or intermediates.[9] For catalyzed reactions, it is crucial to operate within the optimal temperature range for catalyst stability and activity.

Troubleshooting Guide

This section addresses specific experimental problems in a systematic, cause-and-remedy format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient nitrile oxide generation. 2. Rapid dimerization of the nitrile oxide. 3. Inactive catalyst (if applicable). 4. Unreactive alkyne.1. Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride is pure. 2. Optimize Base/Oxidant: Use a fresh, high-quality base (e.g., distilled triethylamine) or oxidant. 3. Slow Addition: Add the nitrile oxide precursor (or the base/oxidant that generates it) dropwise over several hours using a syringe pump. 4. Use Excess Alkyne: A slight excess (1.1-1.2 equivalents) of the alkyne can help trap the nitrile oxide as it forms. 5. Check Catalyst: For Cu(I) catalyzed reactions, use freshly sourced catalyst. Consider generating Cu(I) in situ from Cu(II) salts with a reducing agent (e.g., sodium ascorbate) or from Cu(0) and CuSO₄.[8] 6. Activate Alkyne: Electron-deficient alkynes can be less reactive. Consider increasing the reaction temperature or using a more forcing catalyst system.
Poor Regioselectivity (Mixture of 3,5- and 3,4-isomers) 1. Reaction run under thermal, uncatalyzed conditions. 2. Insufficient catalyst loading or inactive catalyst.1. Implement Copper(I) Catalysis: This is the most effective solution. Use a reliable Cu(I) source like CuI, CuBr, or Cu(MeCN)₄PF₆ (typically 1-5 mol%).[1][13] 2. Increase Catalyst Loading: If selectivity is still poor, try increasing the catalyst loading to 5-10 mol%. 3. Change Solvent: Experiment with different solvents. Sometimes a switch from a nonpolar solvent (like toluene) to a more polar one (like DMF or even aqueous mixtures) can improve selectivity in catalyzed systems.[8]
Formation of Furoxan Dimer as Major Product 1. Nitrile oxide generation is much faster than the cycloaddition. 2. Alkyne is sterically hindered or electronically deactivated.1. Decrease Rate of Generation: Lower the reaction temperature and/or use the slow-addition technique described above. 2. Increase Alkyne Concentration: Run the reaction at a higher overall concentration to favor the bimolecular cycloaddition. 3. Use a More Reactive Alkyne: If possible, modify the alkyne substrate to be more reactive (e.g., terminal alkynes are generally more reactive in copper-catalyzed systems).

Visualizing the Control of Regioselectivity

The choice between a thermal and a catalyzed pathway fundamentally alters the reaction mechanism and, consequently, the regiochemical outcome.

G cluster_0 Thermal Cycloaddition cluster_1 Copper(I)-Catalyzed Cycloaddition a0 Nitrile Oxide + Alkyne a1 Concerted Transition State a0->a1 Heat a2 Mixture of 3,5- and 3,4-Isoxazoles a1->a2 Poor Regiocontrol b0 Terminal Alkyne + Cu(I) b1 Copper Acetylide b0->b1 b3 Stepwise Cycloaddition b1->b3 b2 Nitrile Oxide b2->b3 b4 3,5-Disubstituted Isoxazole b3->b4 High Regiocontrol G start Start Experiment check_yield Reaction Complete. Low Yield? start->check_yield check_regio Good Yield. Poor Regioselectivity? check_yield->check_regio NO ts1 Check Nitrile Oxide Generation: - Purity of precursors? - Slow addition of oxidant/base? check_yield->ts1 YES success Success! Pure 3,5-Isomer check_regio->success NO ts3 Implement/Check Cu(I) Catalyst: - Is catalyst active? - Sufficient loading (1-5 mol%)? check_regio->ts3 YES low_yield_path YES good_yield_path NO poor_regio_path YES good_regio_path NO ts2 Check for Dimerization: - Use excess alkyne? - Increase concentration? ts1->ts2 ts2->start Re-run Experiment ts4 Optimize Conditions: - Adjust temperature? - Change solvent? ts3->ts4 ts4->start Re-run Experiment

References

Technical Support Center: Isoxazole Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective removal of unreacted reagents and byproducts from isoxazole synthesis. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the high purity of your final isoxazole compounds.

Troubleshooting Guide: Addressing Specific Purification Challenges

This section tackles common issues encountered during the workup and purification of isoxazole synthesis reaction mixtures.

Q1: My final product is contaminated with unreacted hydroxylamine. How can I effectively remove it?

A1: Unreacted hydroxylamine and its salts are common impurities in isoxazole synthesis. Due to their polarity and potential for side reactions, their removal is crucial. Here are several effective strategies:

  • Aqueous Workup: The first line of defense is a thorough aqueous workup. Hydroxylamine and its salts are highly soluble in water.[1] Washing the organic layer multiple times with water or a brine solution will effectively extract a significant portion of these impurities.

  • Acid-Base Extraction: If hydroxylamine persists, an acid-base extraction can be employed. Since hydroxylamine is a weak base, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate it, forming a salt that is readily extracted into the aqueous phase. Subsequently, neutralize the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid.

  • Chemical Quenching: In cases of significant excess, unreacted hydroxylamine can be chemically quenched. Adding a ketone, such as acetone, to the reaction mixture can form an oxime, which may be easier to remove.[2] Gentle heating can sometimes decompose the oxime.[1] Alternatively, careful addition of iron salts can catalyze the decomposition of hydroxylamine.[1]

  • Liquid-Liquid Extraction with a Cation Exchange Compound: For more challenging separations, a liquid-liquid extraction using a water-immiscible organic solution containing a cation exchange compound can be highly effective at preferentially extracting hydroxylammonium ions.[3]

  • Disposal of Hydroxylamine Waste: It is important to handle hydroxylamine waste carefully due to its potential instability. Decomposition of hydroxylammonium salt solutions can be achieved by raising the pH to 8 or higher and reacting the alkaline solution with a source of hypohalite ions, which produces benign liquid and gas effluents.[4]

Q2: I'm struggling to separate my isoxazole product from the unreacted 1,3-dicarbonyl starting material. What are my options?

A2: The separation of the desired isoxazole from the starting 1,3-dicarbonyl compound can be challenging due to their potentially similar polarities. Here are some proven methods:

  • Column Chromatography: This is the most common and often most effective method for separating compounds with similar polarities.[5][6] A carefully chosen solvent system (e.g., hexanes/ethyl acetate) on silica gel can provide good separation. Gradient elution is often necessary to achieve optimal results.

  • Complexation and Precipitation: 1,3-diketones can form solid complexes with certain metal ions.[7][8] This property can be exploited for purification.

    • Copper Chelate Formation: Treating the crude reaction mixture with a solution of copper(II) acetate can lead to the precipitation of the copper chelate of the unreacted 1,3-diketone.[8][9] This solid can be filtered off. The isoxazole product can then be recovered from the filtrate.

    • Decomposition of the Chelate: If you need to recover the 1,3-diketone, the copper chelate can be decomposed by treatment with a strong acid or a chelating agent like EDTA.[8][9]

  • Bisulfite Adduct Formation for Ketones: If your 1,3-dicarbonyl is a methyl ketone or an unhindered cyclic ketone, you can utilize bisulfite extraction.[10][11] This involves reacting the mixture with a saturated aqueous solution of sodium bisulfite, which forms a charged adduct with the ketone, allowing it to be extracted into the aqueous layer. The adduct formation can be reversed by basification to recover the ketone if needed.[11]

Q3: My reaction has produced isomeric isoxazoles. How can I separate them?

A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted isoxazoles.[6]

  • Chromatographic Separation: Meticulous column chromatography is the primary method for separating regioisomers.[5][6] Due to the often subtle differences in polarity, this may require:

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can offer superior resolution compared to standard flash chromatography.

    • Optimization of Stationary and Mobile Phases: Experimenting with different silica gel modifications or alternative stationary phases, as well as a wide range of solvent systems, may be necessary to achieve separation.

  • Crystallization: If one of the isomers is a crystalline solid and present in a significantly higher ratio, fractional crystallization can sometimes be an effective purification method.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to the purification of isoxazole compounds.

Q1: What are the most common impurities I should expect in my isoxazole synthesis?

A1: Besides unreacted starting materials, several byproducts can form depending on the synthetic route. A common byproduct in 1,3-dipolar cycloadditions is the dimerization of the in-situ generated nitrile oxide to form furoxans.[6] These are often more polar than the desired isoxazole and can typically be separated by column chromatography.[6]

Q2: How do I choose the most appropriate purification method for my specific isoxazole?

A2: The choice of purification method depends on several factors, including the physical properties of your product and impurities (e.g., polarity, boiling point, crystallinity), the scale of your reaction, and the required purity level. The following decision tree can guide your choice:

Purification_Decision_Tree start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes major_impurities What are the major impurities? is_liquid->major_impurities No distillation Consider Distillation (if thermally stable and volatile) is_liquid->distillation Yes chromatography Column Chromatography major_impurities->chromatography Non-polar/ Similar Polarity Impurities extraction Liquid-Liquid Extraction (Acid-Base or Complexation) major_impurities->extraction Polar/Ionic Impurities end Pure Isoxazole recrystallization->end distillation->end chromatography->end extraction->chromatography

Caption: Decision tree for selecting a purification method.

Q3: Are there any "green" or more environmentally friendly purification methods for isoxazole synthesis?

A3: Yes, there is a growing emphasis on developing more sustainable synthetic and purification methods. Some approaches include:

  • Aqueous Media Synthesis: Performing the synthesis in water can simplify the workup, as the product may precipitate out and can be collected by simple filtration, often with high purity.[12]

  • Ultrasonic Irradiation: Ultrasound-assisted synthesis can lead to shorter reaction times, higher yields, and sometimes purer products that require minimal or no further purification.[13][14]

  • Catalyst-Free Reactions: Whenever possible, utilizing catalyst-free reaction conditions can eliminate the need to remove catalyst residues during purification.[12][15]

Data Summary

The following table summarizes the physical properties of common reagents involved in isoxazole synthesis, which can be helpful in planning your purification strategy.

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
Hydroxylamine33.033370 (decomposes)Soluble[1]
Hydroxylamine HCl69.49155-157DecomposesVery Soluble
Acetylacetone100.12-23140.4Moderately Soluble
Ethyl Acetoacetate130.14-45181Soluble

Experimental Protocols

Protocol 1: General Aqueous Workup for Isoxazole Synthesis
  • Cool the reaction mixture to room temperature.

  • If a solid has precipitated, filter the mixture and wash the solid with a suitable solvent. The filtrate can then be carried through the rest of the workup.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • Saturated aqueous sodium bicarbonate solution (1 x volume of organic layer) - Use with caution if acid is present due to gas evolution.

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Proceed with further purification (e.g., column chromatography, recrystallization) as needed.[5]

Protocol 2: Purification of a 1,3-Diketone via Copper Chelate Formation

Adapted from literature procedures.[8][9]

  • Dissolve the crude reaction mixture containing the unreacted 1,3-diketone in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Prepare a solution of copper(II) acetate in water, slightly acidified with acetic acid.

  • Add the copper(II) acetate solution dropwise to the solution of the crude product with stirring.

  • A precipitate of the copper chelate of the 1,3-diketone should form.

  • Stir the suspension for 30-60 minutes to ensure complete precipitation.

  • Filter the suspension and wash the solid copper chelate with water and a non-polar organic solvent (e.g., hexane).

  • The filtrate contains the isoxazole product. Proceed with a standard aqueous workup and further purification if necessary.

Visualized Workflow

Isoxazole_Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Water, Brine) start->workup extraction Acid-Base Extraction (if needed for basic/acidic impurities) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification_choice Choose Final Purification Method concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Mixture of similar polarity recrystallization Recrystallization purification_choice->recrystallization Crystalline solid distillation Distillation purification_choice->distillation Volatile liquid end Pure Isoxazole chromatography->end recrystallization->end distillation->end

Caption: General workflow for isoxazole purification.

References

Stability issues of Ethyl 5-phenylisoxazole-3-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 5-phenylisoxazole-3-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to address the stability challenges of this compound, particularly under acidic conditions. Our goal is to equip you with the expertise to anticipate, identify, and resolve issues related to the chemical integrity of this isoxazole derivative in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of this compound.

Q1: How stable is the isoxazole ring in general?

The isoxazole ring is an aromatic heterocycle, and its stability is highly dependent on the substituents and the chemical environment.[1][2] While generally stable, the N-O bond is the weakest point in the ring and is susceptible to cleavage under certain conditions, including catalytic hydrogenation, treatment with a base, or exposure to strong acids.[1][3] 3,5-disubstituted isoxazoles are known to be quite stable against oxidizing agents, acids, and bases.[1]

Q2: Is this compound particularly susceptible to acidic conditions?

Yes, it can be. The stability of isoxazoles in acid is pH-dependent, with degradation often accelerated at lower pH values (typically below 3.5).[4][5] The degradation process is often subject to specific acid catalysis.[4] The presence of an electron-withdrawing carboxylate group at the 3-position and a phenyl group at the 5-position influences the electron density of the ring, which in turn affects its susceptibility to acid-catalyzed hydrolysis.

Q3: What are the likely degradation products under acidic conditions?

Under acidic conditions, the primary degradation pathway for this compound involves the hydrolysis of both the ester group and the opening of the isoxazole ring. The expected degradation products are:

  • 5-Phenylisoxazole-3-carboxylic acid: Resulting from the hydrolysis of the ethyl ester.

  • β-Keto nitrile derivatives: Formed from the acid-catalyzed ring opening of the isoxazole core. This occurs via protonation of the ring nitrogen, followed by N-O bond cleavage.

  • Further hydrolysis products: The β-keto nitrile can further hydrolyze to a β-diketone, which in this case would be benzoylpyruvic acid, and subsequently to simpler molecules.

Q4: What factors can influence the rate of degradation?

Several factors can accelerate the degradation of this compound:

  • pH: Lower pH values significantly increase the rate of hydrolysis and ring cleavage.[4][5]

  • Temperature: Higher temperatures increase the reaction kinetics of degradation, as is typical for most chemical reactions.[4][6]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, are required for hydrolysis. The presence of co-solvents may alter the degradation rate.

  • Presence of Catalysts: Besides protons (H+), other Lewis acids could potentially catalyze the ring opening.[7]

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is advisable to use aprotic solvents or buffered aqueous solutions at a neutral or slightly acidic pH (e.g., pH 4-7) if short-term storage is necessary. Avoid preparing acidic stock solutions for long-term storage.

Troubleshooting Guide: Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction yield is significantly lower than expected when using acidic reagents or workup conditions.
  • Probable Cause: You are likely observing degradation of your product, this compound, due to the acidic environment. Both the ester and the isoxazole ring are susceptible to acid-catalyzed cleavage.

  • Solution Pathway:

    • Minimize Exposure Time: Reduce the duration your compound is exposed to acidic conditions. If an acidic workup is necessary, perform it quickly and at a low temperature (e.g., on an ice bath).

    • Use Milder Acids: If possible, substitute strong acids (like concentrated HCl or H₂SO₄) with weaker organic acids (like acetic acid) or use buffered systems.

    • Alternative Workup: Consider a non-acidic workup. Can you use a quench with a saturated sodium bicarbonate solution followed by extraction? Neutralize the reaction mixture carefully and promptly.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and the workup steps in real-time. This will help you identify at which stage the degradation is occurring.

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis after my experiment.
  • Probable Cause: These peaks are likely degradation products. The two most common initial degradants are the hydrolyzed carboxylic acid and the ring-opened β-keto nitrile.

  • Solution Pathway:

    • Characterize the Impurities: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected degradation products (see table below).

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally degrade a small sample of your starting material under controlled acidic conditions (see Protocol 1). The retention times and mass spectra of the resulting peaks should match the unknown peaks in your experimental sample.

    • Optimize Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from its degradation products. A stability-indicating method is crucial for accurate quantification.[8]

Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (m/z)
This compoundC₁₂H₁₁NO₃217.22218.08
5-Phenylisoxazole-3-carboxylic acidC₁₀H₇NO₃189.17190.05
Ethyl benzoylpyruvate (β-diketone form)C₁₂H₁₂O₄220.22221.08
Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability issues with this compound.

G start Stability Issue Encountered (e.g., Low Yield, Extra Peaks) check_purity Check Purity of Starting Material start->check_purity is_pure Is Starting Material Pure? check_purity->is_pure acid_present Are Acidic Conditions Used in the Protocol? is_pure->acid_present Yes purify_sm Purify Starting Material is_pure->purify_sm No run_hplc Run HPLC/LC-MS Analysis acid_present->run_hplc Yes end_reassess Re-assess Experimental Design acid_present->end_reassess No (Other issue) unknown_peaks Are Unknown Peaks Present? run_hplc->unknown_peaks force_degradation Perform Forced Degradation Study (See Protocol 1) unknown_peaks->force_degradation Yes end_success Problem Resolved unknown_peaks->end_success No (Compound is stable) match_peaks Do Degradation Peaks Match Unknown Experimental Peaks? force_degradation->match_peaks modify_protocol Modify Protocol: - Use milder acid - Reduce temperature - Shorten exposure time match_peaks->modify_protocol Yes match_peaks->end_reassess No (Impurity from another source) modify_protocol->end_success purify_sm->start

Caption: Troubleshooting workflow for stability issues.

Key Experimental Protocols

These protocols provide a validated starting point for your investigations.

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability, based on ICH guidelines.[9]

Objective: To generate and identify acid-catalyzed degradation products of this compound.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Class A volumetric flasks, pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[9]

  • Sample Preparation:

    • Acid Stress Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with a 50:50 methanol:water mixture.

    • Control Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution. Dilute to volume with a 50:50 methanol:water mixture.

  • Incubation: Place both flasks in a water bath set to 60°C.[9] Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Before analysis, neutralize the aliquots from the acid stress sample by adding an equimolar amount of NaOH. For example, take a 100 µL aliquot and add 100 µL of 1 M NaOH to neutralize the HCl.

  • Analysis: Analyze all samples (including the time-zero control) by a stability-indicating HPLC-UV or LC-MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and the decrease in the area of the parent peak. A target degradation of 5-20% is ideal for identifying primary degradants.[9][10]

Proposed Acid-Catalyzed Degradation Pathway

The following diagram illustrates the likely mechanism for the degradation of this compound in acid.

Caption: Acid-catalyzed hydrolysis and ring opening.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To establish a baseline HPLC method to separate the parent compound from its primary acid degradation products.

Instrumentation & Columns:

  • HPLC System: With UV or DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

Method Validation:

  • Specificity: Inject the samples from the forced degradation study. The method is specific if it can resolve the parent peak from all degradation peaks and any solvent fronts.

  • Linearity, Accuracy, Precision: Perform these validation experiments according to standard laboratory procedures or ICH guidelines once the method is optimized.

References

Minimizing dimer formation in nitrile oxide cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitrile oxide cycloadditions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their [3+2] cycloaddition reactions and troubleshoot common issues, particularly the undesired formation of furoxan dimers. Here, you will find in-depth answers to frequently asked questions and practical troubleshooting guides grounded in established scientific principles.

Introduction: The Dimerization Dilemma

Nitrile oxides (R-C≡N⁺-O⁻) are highly valuable 1,3-dipoles in organic synthesis, enabling the construction of five-membered isoxazoline and isoxazole heterocycles—scaffolds prevalent in numerous biologically active compounds.[1][2] However, their utility is often hampered by a rapid, competing dimerization pathway that leads to the formation of 1,2,5-oxadiazole-2-oxides, commonly known as furoxans.[3] This dimerization not only consumes the nitrile oxide, reducing the yield of the desired cycloadduct, but also complicates purification. Understanding and controlling this side reaction is paramount for successful and efficient synthesis.

This guide provides the expertise and field-proven insights to help you navigate this challenge.

Troubleshooting Guide: Minimizing Furoxan Formation

This section addresses specific problems you might be encountering in your experiments.

Problem 1: My primary product is the furoxan dimer, with little to no desired cycloadduct.

This is the most common issue and points to the rate of dimerization significantly exceeding the rate of cycloaddition. Here’s a systematic approach to troubleshoot this problem.

Root Cause Analysis & Solutions:

  • High Nitrile Oxide Concentration: The dimerization of nitrile oxides is a second-order process, meaning its rate is highly dependent on the concentration of the nitrile oxide.

    • Solution 1: In Situ Generation with Slow Addition. The most effective strategy to keep the instantaneous concentration of the nitrile oxide low is to generate it in situ in the presence of the dipolarophile.[1][4] If you are generating the nitrile oxide from a precursor (e.g., a hydroximoyl chloride and a base), add the base solution dropwise over an extended period to the reaction mixture containing the dipolarophile.[5] This ensures that the nitrile oxide is consumed by the dipolarophile as soon as it is formed. A diffusion mixing technique, where amine base vapors are slowly introduced to the reaction mixture, can also be highly effective at maintaining trace amounts of the 1,3-dipole, thus suppressing dimerization.[6]

    • Solution 2: High Dilution. Running the reaction at a lower overall concentration can also disfavor the bimolecular dimerization reaction. While this may also slow down the desired cycloaddition, the effect on the second-order dimerization is more pronounced.

  • Slow Cycloaddition Rate: If your dipolarophile is not very reactive, the nitrile oxide will have more time to dimerize.

    • Solution 1: Increase Temperature (with caution). Increasing the reaction temperature can accelerate the desired cycloaddition. However, this can be a double-edged sword, as it may also increase the rate of dimerization. The effect of temperature should be evaluated on a case-by-case basis. For some systems, lower temperatures are beneficial.[7]

    • Solution 2: Use a More Reactive Dipolarophile. If possible, consider using a more electron-rich or strained alkene/alkyne, as these tend to react faster with nitrile oxides.

    • Solution 3: Catalysis. The use of Lewis acids or transition metal catalysts (e.g., copper, ruthenium) can significantly accelerate the [3+2] cycloaddition, making it more competitive with dimerization.[8][9][10][11] This is particularly useful for less reactive dipolarophiles.

  • Nitrile Oxide Stability: The intrinsic stability of the nitrile oxide plays a crucial role.

    • Solution: Modify the R-group. Aromatic nitrile oxides are generally more stable than aliphatic ones.[12] Furthermore, introducing sterically bulky substituents (e.g., a mesityl group) on the nitrile oxide can dramatically hinder the approach of two molecules for dimerization, sometimes allowing the nitrile oxide to be isolated.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of furoxan formation?

A: The dimerization of nitrile oxides to furoxans is generally understood to be a stepwise process.[15][16][17] It proceeds through a dinitrosoalkene intermediate which has significant diradical character.[5][15][16][17] The rate-determining step is typically the initial C-C bond formation between two nitrile oxide molecules.[15][16]

Here is a diagram illustrating the competing pathways:

G cluster_main Reaction Pathways Start R-C≡N⁺-O⁻ (Nitrile Oxide) + Dipolarophile Cycloadduct Desired Isoxazoline/Isoxazole (Cycloaddition Product) Start->Cycloadduct [3+2] Cycloaddition (Desired Pathway) Dimerization_Start 2 x R-C≡N⁺-O⁻ Intermediate Dinitrosoalkene Intermediate Dimerization_Start->Intermediate C-C Bond Formation (Rate-Determining Step) Furoxan Furoxan Dimer (Side Product) Intermediate->Furoxan Cyclization G Start High Furoxan Dimer Formation Observed Check_Concentration Is the reaction run under high dilution or with slow addition of the base/reagent? Start->Check_Concentration Implement_Slow_Addition Implement slow addition of base/reagent over 2-6 hours at 0 °C. Check_Concentration->Implement_Slow_Addition No Check_Dipolarophile Is the dipolarophile sufficiently reactive? Check_Concentration->Check_Dipolarophile Yes Implement_Slow_Addition->Check_Dipolarophile Increase_Temp Screen higher temperatures (e.g., RT to reflux). Monitor dimer vs. product ratio. Check_Dipolarophile->Increase_Temp No Check_Sterics Does the nitrile oxide have bulky substituents? Check_Dipolarophile->Check_Sterics Yes Add_Catalyst Consider adding a Lewis acid or transition metal catalyst. Increase_Temp->Add_Catalyst Add_Catalyst->Check_Sterics Modify_Substrate If possible, redesign the nitrile oxide with a bulkier R-group (e.g., mesityl). Check_Sterics->Modify_Substrate No Success Dimer formation minimized. Desired product is major. Check_Sterics->Success Yes Modify_Substrate->Success

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-phenylisoxazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the synthesis and scale-up of this important isoxazole derivative. The information herein is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing this compound on a laboratory scale?

A1: There are two primary and well-established routes for the synthesis of this compound.

  • 1,3-Dipolar Cycloaddition: This is the most common and versatile method. It involves the [3+2] cycloaddition of in situ generated benzonitrile oxide with ethyl propiolate.[1] This reaction is known for its high regioselectivity, leading predominantly to the desired 3,5-disubstituted isoxazole. The benzonitrile oxide is typically generated from benzaldoxime using an oxidizing agent and a base.[2]

  • Condensation of a β-ketoester with Hydroxylamine: This method involves the reaction of ethyl benzoylacetate with hydroxylamine. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization to form the isoxazole ring. However, this route can sometimes lead to the formation of an isomeric byproduct, 5-phenylisoxazol-3-one, depending on the reaction conditions, particularly the pH.[1]

Q2: I'm planning to use the 1,3-dipolar cycloaddition route. What are the critical parameters to control for a successful reaction?

A2: The success of the 1,3-dipolar cycloaddition hinges on several key factors:

  • In Situ Generation of Benzonitrile Oxide: Benzonitrile oxide is highly reactive and prone to dimerization. Therefore, it is almost always generated in situ in the presence of the dipolarophile (ethyl propiolate). This is achieved by the slow addition of an oxidizing agent to a mixture of benzaldoxime and a base.[2]

  • Choice of Oxidizing Agent and Base: Common oxidizing agents include N-Chlorosuccinimide (NCS) and sodium hypochlorite (bleach). Triethylamine (Et₃N) is a frequently used base to facilitate the elimination of HCl to form the nitrile oxide.[1]

  • Reaction Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the generation of the nitrile oxide to minimize side reactions and then allowed to warm to room temperature for the cycloaddition to proceed to completion.[1]

  • Stoichiometry: A slight excess of the dipolarophile (ethyl propiolate) is often used to ensure the complete trapping of the generated nitrile oxide.[1]

Troubleshooting Guide: 1,3-Dipolar Cycloaddition Route

This section addresses specific problems that may arise during the synthesis of this compound via the 1,3-dipolar cycloaddition of benzonitrile oxide and ethyl propiolate.

Problem 1: Low Yield and Isolation of a White Crystalline Byproduct

Q: My reaction yield is significantly lower than expected (<50%), and I've isolated a white solid with a melting point around 112 °C, which is not my desired product. What is this byproduct and how can I prevent its formation?

A: The byproduct you are observing is almost certainly a furoxan, specifically diphenylfuroxan (or a closely related derivative), which is formed by the dimerization of benzonitrile oxide.[2] This is the most common side reaction and the primary cause of low yields.

Causality: Benzonitrile oxide is a high-energy intermediate. If its concentration becomes too high, or if it doesn't react with the dipolarophile (ethyl propiolate) quickly enough, two molecules will react with each other in a [3+3] cycloaddition to form the more stable furoxan ring system.

Solutions:

  • Slow Addition of the Oxidizing Agent: The most critical factor is to maintain a low instantaneous concentration of the nitrile oxide. This is best achieved by the slow, dropwise addition of the oxidizing agent (e.g., a solution of NCS or bleach) to the reaction mixture containing the benzaldoxime, base, and ethyl propiolate. This ensures that the nitrile oxide is generated slowly and is immediately trapped by the dipolarophile.

  • Ensure Efficient Mixing: On a larger scale, inefficient stirring can lead to localized "hotspots" of high nitrile oxide concentration. Ensure your reaction vessel has adequate agitation for the scale of your reaction.

  • Temperature Control: Perform the generation of the nitrile oxide at a reduced temperature (0-5 °C) to decrease the rate of dimerization. The subsequent cycloaddition can then be allowed to proceed at room temperature.[1]

Byproduct Identification: Diphenylfuroxan can be identified by its spectroscopic data. While the exact shifts for the direct benzonitrile oxide dimer may vary slightly, the 13C NMR spectrum of diphenylfuroxan shows characteristic peaks for the phenyl carbons and the furoxan ring carbons.[3]

Problem 2: Presence of an Isomeric Impurity in the Final Product

Q: After purification, my NMR spectrum shows a minor set of peaks that I suspect is a regioisomer. How can I improve the regioselectivity of the reaction?

A: While the reaction between benzonitrile oxide and ethyl propiolate is generally highly regioselective for the 3,5-disubstituted product (this compound), the formation of the 3,4-disubstituted isomer is possible, though typically in small amounts.

Causality: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory.[4] Solvent polarity can also influence the transition state energies of the two possible regioisomeric pathways.

Solutions:

  • Solvent Choice: The choice of solvent can have a subtle but significant effect on regioselectivity. While nonpolar solvents are often used, exploring a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar aprotic (e.g., THF, ethyl acetate) may help to optimize the regioselectivity for your specific setup.

  • Catalysis: In some cases, the use of a copper(I) catalyst can enhance the regioselectivity of nitrile oxide cycloadditions, although this is more commonly employed to control the regioselectivity in reactions that typically give mixtures.[5]

Problem 3: Hydrolysis of the Ester Group

Q: During workup or purification, I am observing the formation of the corresponding carboxylic acid, suggesting my ester is being hydrolyzed. How can I prevent this?

A: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.

Causality: The workup procedure often involves aqueous washes, and if these are strongly acidic or basic, hydrolysis can occur. Similarly, using protic solvents like methanol or ethanol for chromatography with silica gel (which is slightly acidic) can sometimes lead to transesterification or hydrolysis if water is present.

Solutions:

  • Neutral Workup: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[1]

  • Anhydrous Conditions: Ensure all solvents and reagents are dry if you are performing the reaction under strictly anhydrous conditions, although the in situ generation from bleach is aqueous.

  • Purification Solvent System: When performing column chromatography, use aprotic solvents like ethyl acetate and hexanes. Avoid using alcohols as the eluent if you suspect ester hydrolysis is an issue.

  • Temperature: Avoid excessive heat during workup and purification to minimize the rate of hydrolysis.

Scaling Up the Synthesis: From Bench to Pilot Plant

Scaling up a reaction is not always a linear process. New challenges related to heat transfer, mass transfer, and reaction time often emerge.

Q: I have a reliable lab-scale procedure (1-10 g). What are the main challenges I should anticipate when scaling up to 100 g or more?

A: When scaling up the synthesis of this compound, the primary concerns are managing the exothermic nature of the nitrile oxide formation and ensuring efficient mixing.

Key Scale-Up Considerations:

Parameter Lab-Scale Observation Scale-Up Challenge & Explanation Recommended Action for Scale-Up
Heat Transfer The reaction flask may warm slightly but is easily controlled with an ice bath.The surface-area-to-volume ratio decreases significantly upon scale-up. An exotherm that is easily managed in the lab can lead to a dangerous thermal runaway in a large reactor.[6]- Use a jacketed reactor with a reliable cooling system. - Perform a reaction calorimetry study to understand the heat flow of the reaction. - Ensure the rate of addition of the oxidizing agent is slow enough for the cooling system to handle the heat generated.
Mixing Magnetic stirring is usually sufficient.In a large reactor, magnetic stirring is ineffective. Inefficient mixing can lead to localized high concentrations of the nitrile oxide, promoting dimerization and reducing yield.[6]- Use a reactor equipped with an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good bulk mixing.
Addition Time Addition of the oxidizing agent may take a few minutes.The addition time will need to be significantly longer to control the exotherm. This prolonged reaction time could potentially lead to degradation of reactants or products.- The addition should be controlled by the temperature of the reaction mass, not by a fixed time. Set a maximum temperature and adjust the addition rate to not exceed it.
Workup Extractions in a separatory funnel are quick and efficient.Handling large volumes of solvents for extraction can be cumbersome and present safety hazards. Emulsion formation can be a bigger issue on a larger scale.- Use a jacketed reactor for the workup to allow for controlled heating and cooling during washes. - Have a plan for breaking emulsions (e.g., addition of brine, filtration through Celite).

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is a representative procedure and may require optimization.

Materials:

  • Benzaldoxime (1.0 eq)

  • Ethyl propiolate (1.2 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzaldoxime (1.0 eq), ethyl propiolate (1.2 eq), and triethylamine (1.1 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve N-Chlorosuccinimide (1.1 eq) in dichloromethane and add it to the dropping funnel.

  • Add the NCS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizing the Process

Workflow Diagrams

Synthesis Pathway: 1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation (in situ) cluster_1 Cycloaddition Benzaldoxime Benzaldoxime Benzonitrile_Oxide Benzonitrile Oxide (intermediate) Benzaldoxime->Benzonitrile_Oxide + NCS / Et3N NCS_Base NCS / Et3N Product This compound Benzonitrile_Oxide->Product + Ethyl Propiolate Ethyl_Propiolate Ethyl Propiolate

Caption: Key steps in the 1,3-dipolar cycloaddition synthesis.

Troubleshooting: Low Yield Low_Yield Low Yield Observed Check_Byproduct Analyze crude NMR for byproduct signals Low_Yield->Check_Byproduct Furoxan_Present Furoxan Dimer Detected? Check_Byproduct->Furoxan_Present Optimize_Addition Slow down oxidant addition rate Improve mixing Furoxan_Present->Optimize_Addition Yes Incomplete_Reaction Incomplete Reaction? Furoxan_Present->Incomplete_Reaction No Check_Purity Check starting material purity Incomplete_Reaction->Check_Purity No Increase_Time_Temp Increase reaction time or temperature Incomplete_Reaction->Increase_Time_Temp Yes

Caption: A logical workflow for diagnosing the cause of low yields.

References

Validation & Comparative

Comparative analysis of isoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isoxazole Synthesis: A Comparative Analysis for Researchers

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its place in a wide array of pharmaceuticals, including the anti-inflammatory parecoxib and the antibiotic sulfamethoxazole.[1][2] Consequently, the efficient and regioselective construction of the isoxazole core is a critical task for synthetic chemists in drug discovery and development.

This guide provides a comparative analysis of the most prevalent and effective methods for isoxazole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each strategy, offering field-proven insights into why certain experimental choices are made. By grounding our discussion in authoritative literature and presenting comparative data, this document aims to equip researchers with the knowledge to select and optimize the ideal synthetic route for their specific target molecules.

Core Synthetic Strategies: A Tale of Two Pathways

The construction of the isoxazole ring is dominated by two major strategic approaches: the [3+2] cycloaddition of a nitrile oxide with a π-system, and the cyclocondensation of a three-carbon synthon with hydroxylamine.[3] Each pathway offers distinct advantages and challenges related to substrate scope, reaction conditions, and, most critically, regiochemical control.

  • The [3+2] Huisgen Cycloaddition: The reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a powerful and widely used method for forming the isoxazole or isoxazoline ring, respectively.[4][5][6]

  • Cyclocondensation with Hydroxylamine: This classical approach involves reacting hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[2][3] While historically significant, this method often struggles with poor regioselectivity, leading to mixtures of isomeric products.[1][2] Modern variations, however, have introduced elegant solutions to this problem.

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition is arguably the most versatile method for isoxazole synthesis. The core of this reaction is the in situ generation of a highly reactive nitrile oxide intermediate, which then rapidly undergoes a cycloaddition with an alkyne.[4]

Mechanistic Rationale

The reaction proceeds via a concerted, pericyclic mechanism as proposed by Huisgen.[6] The nitrile oxide and the alkyne approach each other in a way that allows for the simultaneous formation of two new sigma bonds, leading directly to the five-membered isoxazole ring. The regioselectivity of the addition—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[7][8] Generally, the reaction of terminal alkynes favors the formation of 3,5-disubstituted isoxazoles.[9]

G cluster_product Product R1_CNO R'–C≡N⁺–O⁻ TransitionState [3+2] Concerted Transition State R1_CNO->TransitionState R2_Alkyne R–C≡C–H R2_Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole Cycloaddition

Caption: General mechanism of the Huisgen 1,3-dipolar cycloaddition.

Catalytic Enhancements: The Rise of Copper and Ruthenium

While the thermal cycloaddition is effective, modern protocols often employ metal catalysis to improve reaction rates, yields, and regioselectivity, particularly at lower temperatures.

  • Copper(I)-Catalyzed Synthesis: The copper-catalyzed "click" approach is highly efficient for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[8] The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the in situ generated nitrile oxide.[8][10] This method is prized for its reliability, mild conditions, and broad functional group tolerance.[8][10]

  • Ruthenium(II)-Catalyzed Synthesis: For the synthesis of more sterically hindered 3,4,5-trisubstituted isoxazoles from internal alkynes, copper catalysts are often ineffective at room temperature. In these cases, ruthenium(II) catalysts have proven to be superior, enabling the reaction to proceed smoothly with high yields and excellent regioselectivity.[11]

Representative Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis[8]

This protocol describes a convenient one-pot, three-step procedure starting from an aldehyde.

  • Oxime Formation: To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add hydroxylamine hydrochloride (1.1 eq) and a mild base (e.g., sodium acetate). Stir at room temperature until TLC indicates complete conversion to the aldoxime.

  • Nitrile Oxide Generation: Without isolating the oxime, add the terminal alkyne (1.0 eq), CuSO₄·5H₂O (1-5 mol%), and sodium ascorbate (2-10 mol%) to the reaction mixture. Then, add a halogenating agent and a base, such as chloramine-T trihydrate (1.05 eq), which serves to generate the intermediate hydroximoyl chloride that eliminates HCl to form the nitrile oxide.[8]

  • Cycloaddition & Workup: Stir the reaction at room temperature. The reaction is typically complete within a few hours. Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Method 2: Cyclocondensation of β-Enamino Diketones with Hydroxylamine

The classical Paal-Knorr synthesis, which involves the reaction of 1,3-diketones with hydroxylamine, often results in poor regioselectivity.[1][2][12][13] A significant advancement in cyclocondensation methodology involves the use of β-enamino diketones as the three-carbon component. This strategy provides remarkable control over the regiochemical outcome by modulating reaction conditions.[1][2][14]

Mechanistic Rationale and Regiochemical Control

The β-enamino diketone possesses two electrophilic carbonyl centers. The regioselectivity of the final isoxazole product depends on which carbonyl group undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine. By carefully selecting the solvent, temperature, and additives (such as pyridine or Lewis acids), one can direct the reaction toward a specific regioisomer.[1][15] For instance, the use of a Lewis acid like BF₃·OEt₂ can activate one carbonyl group over the other, leading to highly regioselective formation of 3,4-disubstituted isoxazoles.[1]

G cluster_control Regiochemical Control Factors Start β-Enamino Diketone + Hydroxylamine (NH₂OH) IntermediateA Initial Condensation (Intermediate A) Start->IntermediateA Nucleophilic Attack IntermediateB Intramolecular Cyclization (Intermediate B) IntermediateA->IntermediateB Ring Closure Product Regioisomeric Isoxazole IntermediateB->Product Dehydration Solvent Solvent Choice Solvent->Start LewisAcid Lewis Acid (e.g., BF₃) LewisAcid->Start Activates Carbonyl Base Base (e.g., Pyridine)

Caption: Workflow for regiocontrolled isoxazole synthesis.

Representative Experimental Protocol: BF₃-Mediated Synthesis of 3,4-Disubstituted Isoxazoles[1]
  • Reaction Setup: To a solution of the β-enamino diketone (0.5 mmol, 1.0 eq) in a suitable solvent (e.g., acetonitrile, 4 mL), add hydroxylamine hydrochloride (0.6 mmol, 1.2 eq).

  • Lewis Acid Addition: Add BF₃·OEt₂ (1.0 mmol, 2.0 eq) to the mixture at room temperature under an inert atmosphere.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to afford the desired 3,4-disubstituted isoxazole.

Comparative Performance Analysis

The choice of synthetic method ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table summarizes the key performance characteristics of the discussed methods.

Method Primary Products Typical Yields Key Advantages Key Disadvantages Catalyst/Reagent
Thermal [3+2] Cycloaddition 3,5- and 3,4-disubstituted50-80%Broad substrate scope; metal-free.Requires elevated temperatures; potential regioselectivity issues.[8]None (Heat)
Copper-Catalyzed [3+2] 3,5-disubstituted70-95%High regioselectivity; mild conditions; one-pot procedures available.[8][10]Less effective for internal alkynes.Cu(I) salts
Ruthenium-Catalyzed [3+2] 3,4,5-trisubstituted75-95%Excellent for internal/hindered alkynes; high regioselectivity.[11]Catalyst can be expensive.Ru(II) complexes
Classical Cyclocondensation Mixture of regioisomersVariableUses simple starting materials (1,3-diketones).Poor regioselectivity is a frequent issue.[1][2]Acid or Base
β-Enamino Diketone Condensation Regiochemically defined di- and tri-substituted60-90%Excellent regiochemical control through reaction conditions.[1][14]Requires synthesis of the β-enamino diketone precursor.BF₃·OEt₂, Pyridine

Conclusion

The synthesis of isoxazoles has evolved from classical condensation reactions to highly sophisticated, catalyst-controlled cycloadditions. For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, copper-catalyzed 1,3-dipolar cycloaddition represents the state-of-the-art, offering high yields and superb regioselectivity under mild, user-friendly conditions.[8] When targeting more complex, fully substituted isoxazoles from internal alkynes, ruthenium catalysis provides a powerful, albeit more costly, alternative.

Simultaneously, modern advancements in cyclocondensation chemistry, particularly the use of β-enamino diketones, have revitalized this classical approach.[1] By providing chemists with a set of conditions to predictably control the regiochemical outcome, this method offers an invaluable tool for accessing specific isoxazole isomers that may be difficult to obtain via cycloaddition pathways. The ability to achieve this control through simple manipulation of solvents and additives makes it an elegant and powerful strategy.[1][15]

Ultimately, a thorough understanding of the mechanisms, scope, and limitations of each method allows the discerning researcher to make an informed and strategic choice, paving the way for the efficient synthesis of novel isoxazole-containing molecules for critical applications in drug discovery and beyond.

References

A Comparative Guide to the Structural Validation of Ethyl 5-phenylisoxazole-3-carboxylate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structural validation of Ethyl 5-phenylisoxazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry, using mass spectrometry.[1][2][3] We will explore the causality behind experimental choices, compare mass spectrometry with alternative analytical techniques, and provide detailed protocols to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals who require robust methods for compound identification and characterization.

The Imperative of Structural Validation in Drug Discovery

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. An incorrect structural assignment can invalidate biological data and lead to significant wasted resources.[4] this compound (C₁₂H₁₁NO₃, M.W. 217.22 g/mol ) belongs to the isoxazole class of compounds, which are prevalent in pharmacologically active molecules.[2][5] Therefore, validating its molecular structure is a critical step in the quality control and drug development pipeline. While several analytical techniques can provide structural information, mass spectrometry (MS) offers unique advantages in its sensitivity and ability to provide molecular weight and fragmentation data.[6][7]

The Role of Mass Spectrometry in Elucidating Molecular Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For structural elucidation, high-resolution mass spectrometry (HRMS) is indispensable, providing highly accurate mass measurements that can confirm the elemental formula of a compound.[9][10][11]

The process involves two key stages:

  • Ionization: The neutral molecule is converted into a charged ion. The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that imparts significant energy, leading to extensive and reproducible fragmentation, which is excellent for structural fingerprinting.[11] Electrospray Ionization (ESI) is a "soft" technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, ideal for confirming molecular weight.[9]

  • Fragmentation Analysis: In techniques like EI-MS or tandem MS (MS/MS), the molecular ion is fragmented into smaller, characteristic product ions. By analyzing the m/z values of these fragments, a chemist can piece together the molecule's structure, much like solving a puzzle.[11][12]

Mass Spectrometric Profile of this compound

Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern. The initial event is the formation of the molecular ion (M⁺•) at m/z 217. Subsequent fragmentation follows logical pathways dictated by the stability of the resulting ions and neutral losses.

The primary fragmentation pathways are centered around the two main functional components: the ethyl ester group and the phenylisoxazole core.

  • Ester Fragmentation: A common pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.[13]

  • Isoxazole Ring Cleavage: The isoxazole ring is known to undergo characteristic cleavage, typically initiated by the breaking of the weak N-O bond.[14][15]

A proposed fragmentation pathway is detailed in the diagram below.

G cluster_0 Proposed EI-MS Fragmentation Pathway mol This compound (M⁺•) m/z = 217 frag1 [M - C₂H₅O]⁺ m/z = 172 mol->frag1 - •OC₂H₅ frag3 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 mol->frag3 - C₄H₅NO₂ (Ring Fragmentation) frag2 [M - C₂H₅O - CO]⁺ m/z = 144 frag1->frag2 - CO frag4 Phenyl Cation [C₆H₅]⁺ m/z = 77 frag3->frag4 - CO

Caption: Proposed EI-MS fragmentation pathway for this compound.

Data Summary: Predicted Mass Fragments

The table below summarizes the key fragments expected in the EI mass spectrum. The ability to obtain high-resolution data allows for the confirmation of the elemental composition of each fragment, adding a layer of certainty to the assignment.[10]

m/z (Nominal)Proposed FormulaFragment IdentityCausality of Formation
217[C₁₂H₁₁NO₃]⁺•Molecular Ion (M⁺•)Electron impact ionization of the parent molecule.
172[C₁₀H₆NO₂]⁺Acylium IonLoss of the ethoxy radical (•OC₂H₅) from the ester group; a highly favorable fragmentation for ethyl esters.
144[C₉H₆NO]⁺Phenylisoxazole CationSubsequent loss of carbon monoxide (CO) from the m/z 172 fragment.
105[C₇H₅O]⁺Benzoyl CationCleavage of the isoxazole ring, leading to the formation of this highly stable, resonance-stabilized cation.
77[C₆H₅]⁺Phenyl CationLoss of carbon monoxide (CO) from the benzoyl cation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, a comprehensive structural validation relies on orthogonal data from multiple techniques.[7][16][17] No single method provides all the necessary information, and their combined use creates a self-validating system.[18]

TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.[6]Unmatched sensitivity, small sample requirement, direct molecular weight information.[19]Provides limited information on atom connectivity and stereochemistry; isomers can be difficult to distinguish without chromatography.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity (through-bond correlations), chemical environment of nuclei, stereochemistry.[4][9][20]Gold standard for unambiguous structure determination; provides a complete picture of the molecular skeleton.[21]Relatively low sensitivity, requires larger sample amounts, complex spectra can be difficult to interpret.
HPLC / LC-MS Purity assessment, separation of isomers, quantification.[22][23]Excellent for analyzing complex mixtures, provides purity data essential for quality control, couples separation with MS detection.[24]Does not provide the detailed connectivity information of NMR.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C=N, C-O).[6]Fast, non-destructive, excellent for confirming the presence or absence of key functional groups.Provides limited information on the overall molecular skeleton; spectrum can be complex in the fingerprint region.

NMR spectroscopy would be used to confirm the connectivity, for instance, by observing correlations between the phenyl protons and the isoxazole ring carbons in an HMBC experiment.[21] HPLC is crucial to ensure that the analyzed sample is a single pure compound, as impurities can complicate spectral interpretation.[1][22]

Experimental Protocols

To ensure trustworthy and reproducible results, a standardized protocol is essential. The following outlines a general workflow for analyzing this compound.

Sample Preparation
  • Accurately weigh approximately 1 mg of the synthesized compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile for LC-MS; dichloromethane or ethyl acetate for GC-MS) to create a 1 mg/mL stock solution.

  • Prepare a working solution by diluting the stock solution to a final concentration of ~10 µg/mL using the same solvent.

  • Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.

GC-MS Analysis for Fragmentation Analysis (EI)

This protocol is designed to generate the fragmentation data discussed previously.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a Quadrupole or TOF analyzer).

  • GC Conditions:

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (m/z 217) and major fragment ions.

    • Compare the experimental fragmentation pattern to the proposed pathway and library data if available.

The workflow for this process can be visualized as follows.

G cluster_workflow Analytical Workflow for Structural Validation A Sample Weighing & Dissolution B Dilution to Working Concentration A->B C GC Injection B->C D Separation on GC Column C->D E EI Ionization (70 eV) & Fragmentation D->E F Mass Analysis (m/z Scan) E->F G Data Interpretation: Compare Spectrum to Predicted Fragments F->G

Caption: A typical workflow for the structural analysis of a small molecule using GC-MS.

Conclusion

The structural validation of this compound is most reliably achieved through a multi-technique approach. Mass spectrometry, particularly with high-resolution capabilities and EI-based fragmentation, serves as a cornerstone of this process. It provides definitive molecular weight information and a structural fingerprint that, when combined with the connectivity data from NMR and purity analysis from HPLC, allows for unambiguous confirmation of the molecular structure.[18][25] This integrated analytical strategy ensures the scientific integrity required for advancing compounds through the research and development pipeline.

References

A Comparative Guide to the Biological Activity of Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a privileged structure in medicinal chemistry. Its inherent electronic properties and metabolic stability have made it a versatile building block for a wide array of therapeutic agents. This guide provides an in-depth, objective comparison of the biological activities of various isoxazole analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.

The Versatility of the Isoxazole Ring: A Foundation for Diverse Biological Activities

The five-membered heterocyclic isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents. This structural motif is present in several FDA-approved drugs, highlighting its clinical significance. The versatility of the isoxazole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic candidates.

Anticancer Activity of Isoxazole Analogs: A Multi-faceted Approach to Combatting Malignancy

Isoxazole derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways essential for tumor growth.[1]

Comparative Anticancer Potency of Isoxazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative isoxazole analogs against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound IDCancer Cell LineIC50 (µM)Reference
Indole-linked Isoxazole 1 MCF-7 (Breast)2.25[2]
Indole-linked Isoxazole 2 MCF-7 (Breast)3[2]
TTI-4 MCF-7 (Breast)2.63[3]
Compound 4d HT-1080 (Fibrosarcoma)15.59 ± 3.21[4]
Compound 4d A-549 (Lung)18.32 ± 2.73[4]
Compound 4d MCF-7 (Breast)17.28 ± 0.33[4]
Compound 4d MDA-MB-231 (Breast)19.27 ± 2.73[4]
Compound 9b MCF-7 (Breast)<0.1[5]
Compound 9c A549 (Lung)<0.1[5]
Compound 1a PC3 (Prostate)53.96 ± 1.732[6]
Compound 1b PC3 (Prostate)47.27 ± 1.675[6]
Compound 1d PC3 (Prostate)38.63 ± 1.587[6]
Mechanism of Action: Inhibition of Heat Shock Protein 90 (Hsp90)

A significant mechanism through which some isoxazole analogs exert their anticancer effects is the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[7] By inhibiting Hsp90, isoxazole-based drugs can simultaneously disrupt multiple oncogenic signaling pathways.[8][9]

HSP90_Inhibition_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Oncogenic Signaling Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP Hydrolysis Client_Protein_folded Folded & Active Client Protein Hsp90->Client_Protein_folded Folding & Activation ATP ATP ATP->Hsp90 Binds Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->Hsp90 Binds Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Protein_unfolded->Ubiquitin_Proteasome Targets for degradation AKT AKT RAF RAF HER2 HER2 Proliferation Proliferation AKT->Proliferation Promotes Survival Survival AKT->Survival Promotes ERK ERK RAF->ERK ERK->Proliferation Promotes ERK->Survival Promotes HER2->Proliferation Promotes HER2->Survival Promotes Isoxazole_Inhibitor Isoxazole-based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 Inhibits ATP binding Degradation Degradation Ubiquitin_Proteasome->Degradation

Caption: Hsp90 Inhibition by Isoxazole Analogs.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of isoxazole analogs is significantly influenced by the nature and position of substituents on both the isoxazole and adjacent aromatic rings.

  • Substitutions on Aromatic Rings: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on a phenyl ring attached to the isoxazole core often enhances cytotoxic activity.[10][11] For instance, para-substitution with fluoro or chloro groups has been shown to be favorable for improved potency.[11]

  • Indole Moiety: For indole-linked isoxazoles, modifications on the indole ring are critical. N-alkylation of the indole nitrogen, for example with a methyl group, can be beneficial for activity.[10]

  • Thiophene Substitution: In some series, the replacement of a phenyl ring with a thiophene ring at the 5-position of the isoxazole has demonstrated superior anticancer activity against breast cancer cell lines.[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

MTT_Assay_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate and incubate. start->cell_seeding end End compound_treatment 2. Treat cells with various concentrations of isoxazole analogs. cell_seeding->compound_treatment incubation 3. Incubate for the desired exposure period (e.g., 24-72h). compound_treatment->incubation mtt_addition 4. Add MTT solution to each well. incubation->mtt_addition formazan_incubation 5. Incubate for 1-4 hours to allow formazan crystal formation. mtt_addition->formazan_incubation solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. formazan_incubation->solubilization absorbance_reading 7. Measure absorbance at ~570 nm using a microplate reader. solubilization->absorbance_reading data_analysis 8. Calculate cell viability and determine IC50 values. absorbance_reading->data_analysis data_analysis->end

Caption: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the isoxazole analog in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the isoxazole analogs. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the purple formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity of Isoxazole Analogs: A Broad Spectrum of Action

Isoxazole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. This makes them attractive candidates for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Comparative Antimicrobial Potency of Isoxazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole analogs against different microbial strains, providing a direct comparison of their antimicrobial efficacy.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 178e E. coli110[11]
Compound 178e S. aureus95[11]
Compound 178f E. coli95[11]
Compound 178f S. aureus115[11]
Compound 4e C. albicans6-60[15]
Compound 4g C. albicans6-60[15]
Compound 4h C. albicans6-60[15]
TPI-2 S. aureus6.25[16]
TPI-2 E. coli6.25[16]
TPI-5 S. aureus6.25[16]
TPI-5 E. coli6.25[16]
TPI-14 S. aureus6.25[16]
TPI-14 E. coli6.25[16]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial activity of isoxazole derivatives is highly dependent on their substitution patterns.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine and chlorine, at the para-position of phenyl rings attached to the isoxazole core generally enhances antibacterial activity.[11] This is potentially due to increased lipophilicity, which may facilitate better membrane permeability.[11]

  • Chalcone Precursors: Many active antimicrobial isoxazoles are synthesized from chalcone precursors. The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that contributes to their biological activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

MIC_Workflow start Start prep_compound 1. Prepare serial two-fold dilutions of the isoxazole analog in broth. start->prep_compound end End prep_inoculum 2. Prepare a standardized bacterial inoculum (0.5 McFarland). prep_compound->prep_inoculum inoculation 3. Inoculate each well of the microtiter plate with the bacterial suspension. prep_inoculum->inoculation incubation 4. Incubate the plate at 37°C for 16-20 hours. inoculation->incubation read_results 5. Visually inspect for turbidity (bacterial growth). incubation->read_results determine_mic 6. The MIC is the lowest concentration with no visible growth. read_results->determine_mic determine_mic->end Paw_Edema_Workflow start Start animal_acclimatization 1. Acclimatize animals to laboratory conditions. start->animal_acclimatization end End baseline_measurement 2. Measure initial paw volume (baseline). animal_acclimatization->baseline_measurement compound_administration 3. Administer isoxazole analog or vehicle/reference drug. baseline_measurement->compound_administration carrageenan_injection 4. Inject carrageenan into the hind paw to induce inflammation. compound_administration->carrageenan_injection paw_volume_measurement 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours). carrageenan_injection->paw_volume_measurement data_analysis 6. Calculate the percentage of edema inhibition. paw_volume_measurement->data_analysis data_analysis->end

References

A Spectroscopic Showdown: Differentiating Ethyl 5-phenylisoxazole-3-carboxylate and its 3-phenyl-5-carboxylate Regioisomer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. In the realm of heterocyclic chemistry, isoxazole derivatives are a prominent scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The seemingly subtle rearrangement of substituents on the isoxazole ring can lead to dramatically different pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of two such regioisomers: ethyl 5-phenylisoxazole-3-carboxylate and ethyl 3-phenylisoxazole-5-carboxylate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we present the experimental data and theoretical principles necessary to confidently distinguish between these closely related molecules.

The synthesis of 3,5-disubstituted isoxazoles, often achieved through 1,3-dipolar cycloaddition reactions, can sometimes yield a mixture of regioisomers.[1] Therefore, a robust analytical methodology for their differentiation is paramount. This guide will equip you with the knowledge to not only identify the desired isomer but also to understand the underlying spectroscopic principles that govern their distinct analytical signatures.

The Synthetic Challenge: Regioselectivity in Isoxazole Formation

The most common route to 3,5-disubstituted isoxazoles is the [3+2] cycloaddition of a nitrile oxide with an alkyne. The regiochemical outcome of this reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.

For the synthesis of this compound, the reaction would typically involve the cycloaddition of benzonitrile oxide (the 1,3-dipole) with ethyl propiolate (the dipolarophile). Conversely, the synthesis of ethyl 3-phenylisoxazole-5-carboxylate would involve the reaction of a nitrile oxide derived from ethyl glyoxylate with phenylacetylene. The interplay of frontier molecular orbitals (HOMO and LUMO) of the reactants dictates which regioisomer is preferentially formed. While careful selection of reactants and reaction conditions can favor one isomer over the other, the possibility of obtaining a mixture necessitates the thorough spectroscopic characterization detailed below.

Spectroscopic Comparison: Unmasking the Isomers

The key to differentiating these regioisomers lies in how the phenyl and ethyl carboxylate groups influence the electronic environment of the isoxazole ring and, consequently, their spectroscopic fingerprints.

Molecular structures of the two regioisomers.

G Start Sample containing potential regioisomers NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary technique IR FTIR Spectroscopy Start->IR Supporting technique MS Mass Spectrometry Start->MS Supporting technique Analysis Compare experimental data with reference spectra and theoretical predictions NMR->Analysis IR->Analysis MS->Analysis Conclusion Unambiguous identification of the regioisomer Analysis->Conclusion

References

A Comprehensive Guide to the Purity Assessment of Synthetic Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous evaluation of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide offers an in-depth, comparative analysis of the methodologies for assessing the purity of synthetic Ethyl 5-phenylisoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the technical underpinnings of various analytical techniques, provide actionable experimental protocols, and compare the subject compound with relevant alternatives, equipping you with the expertise to ensure the integrity of your research.

Introduction to this compound and the Imperative of Purity

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in a multitude of biologically active molecules and approved drugs.[1][2] The isoxazole ring, with its unique electronic and structural characteristics, allows for diverse interactions with biological targets, making it a privileged structure in drug discovery.[2][3] The purity of such a compound is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Impurities, even in trace amounts, can lead to erroneous biological data, side effects, and complications in drug development.

This guide will navigate the multifaceted process of purity assessment, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.

A Comparative Overview of Analytical Techniques for Purity Determination

A multi-pronged approach is essential for the robust characterization and purity assessment of this compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive purity profile.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range Determined
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution, sensitivity, and quantification capabilities. Versatile for a wide range of compounds.Requires a chromophore for UV detection. Method development can be time-consuming.>95%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Excellent for volatile impurities. Provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds.>98% for volatile components
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine absolute purity without a reference standard of the analyte.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities. Requires specialized equipment and expertise.>95% (qNMR)
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity. Provides molecular weight information.Does not separate isomers. Ionization efficiency can vary between compounds.Qualitative identification of impurities
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of a sample.Provides fundamental information about the empirical formula.Does not distinguish between the target compound and isomers with the same elemental composition. Not sensitive to most impurities.Confirms elemental composition

In-Depth Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities.

Rationale for Method Selection: Reverse-phase HPLC is generally the method of choice for compounds like this compound due to its polarity. A C18 column provides a versatile stationary phase for the separation of a wide range of organic molecules. The mobile phase composition is critical for achieving optimal resolution. A gradient elution is often preferred to resolve both early and late-eluting impurities.

Detailed Experimental Protocol for HPLC Analysis:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.[6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate caption HPLC Purity Assessment Workflow

HPLC Purity Assessment Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Rationale for Method Selection: The volatility of potential impurities like residual solvents from the synthesis and purification steps makes GC-MS an ideal analytical tool. The mass spectrometer provides definitive identification of these impurities based on their mass spectra and fragmentation patterns.

Detailed Experimental Protocol for GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Interpretation: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the synthesized compound and can also be a powerful tool for quantitative purity assessment (qNMR).

Rationale for Method Selection: ¹H and ¹³C NMR provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the overall structure. qNMR offers a primary method of quantification, as the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without a specific reference standard of the analyte.[5][7]

Detailed Experimental Protocol for ¹H and ¹³C NMR:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected signals for this compound would include aromatic protons of the phenyl group, a singlet for the isoxazole proton, and a quartet and triplet for the ethyl ester group.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would correspond to all unique carbon atoms in the molecule.

Quantitative NMR (qNMR) for Absolute Purity:

  • Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh both the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.[1][8]

  • Acquisition Parameters: Use a long relaxation delay (at least 5 times the longest T1 of both the analyte and the internal standard) and a 90° pulse to ensure accurate integration.[9]

  • Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Sample Accurately Weigh Sample Dissolve Co-dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_IS->Dissolve Acquire Acquire Spectrum with Quantitative Parameters Dissolve->Acquire Integrate Integrate Analyte and IS Signals Acquire->Integrate Calculate Calculate Purity using Formula Integrate->Calculate caption qNMR Purity Determination Workflow

qNMR Purity Determination Workflow

Comparison with Alternative Isoxazole Derivatives

The choice of a specific isoxazole derivative in drug discovery is often guided by a balance of synthetic accessibility, biological activity, and physicochemical properties. Here, we compare this compound with two structurally related alternatives.

FeatureThis compoundEthyl 3-phenylisoxazole-5-carboxylateEthyl 5-methyl-3-phenylisoxazole-4-carboxylate[10]
Structure Phenyl group at C5, Ester at C3Phenyl group at C3, Ester at C5Phenyl at C3, Methyl at C5, Ester at C4
Synthetic Accessibility Typically synthesized via cycloaddition of a nitrile oxide with an alkyne.Can be synthesized through similar cycloaddition strategies, with different starting materials.Synthesized from benzaldehyde oxime and ethyl acetoacetate.[11]
Potential Biological Activity The 5-phenyl substitution is common in bioactive molecules.[12]The 3-phenyl substitution is also a well-explored motif in medicinal chemistry.[13]The substitution pattern has shown various biological activities, including anti-convulsant and antibacterial properties.[11]
Expected Purity Profile Impurities may arise from starting materials and side reactions during cycloaddition.Similar impurity profile to the 5-phenyl isomer, potentially with different regioisomers.Impurities may include unreacted starting materials and byproducts from the condensation reaction.

Experimental Data Comparison (Hypothetical):

Conclusion: A Triad of Techniques for Unwavering Confidence in Purity

The purity assessment of this compound is a critical undertaking that necessitates a multi-technique approach. The synergistic use of HPLC for quantitative impurity profiling, GC-MS for volatile impurity identification, and NMR for structural confirmation and absolute purity determination provides a comprehensive and self-validating system. By understanding the principles behind each method and implementing robust experimental protocols, researchers can ensure the quality and reliability of their scientific findings, paving the way for successful drug discovery and development.

References

A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of the isoxazole core is a critical step in the creation of numerous pharmaceuticals and biologically active compounds. This guide provides a head-to-head comparison of various catalytic systems for isoxazole synthesis, supported by experimental data to aid in catalyst selection and methods development. The isoxazole motif is a five-membered heterocycle that is a key structural component in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2][3] The development of efficient and versatile catalytic methods for the synthesis of substituted isoxazoles is therefore a significant focus in organic chemistry.[4][5]

This comparison focuses on some of the most prevalent and effective catalytic systems, including those based on copper and ruthenium, as well as organocatalytic and metal-free approaches.

Performance Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the yield, regioselectivity, reaction conditions, and substrate scope of isoxazole synthesis. The following table summarizes the performance of different catalysts in various isoxazole synthesis reactions, providing a basis for comparison.

Catalyst/MethodStarting MaterialsReaction TypeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Copper-Catalyzed
CuClPropargylaminesOxidation/CyclizationNot specifiedEtOAcRT to elevatedNot specifiedGood
Cu(OTf)₂Alkynyl oxime ethersCascade Cyclization–Migration5ChlorobenzeneReflux2.5Good to excellent[6]
Copper(I) (in situ)Aldoximes, Terminal acetylenes[3+2] CycloadditionCatalyticAqueous solventsAmbientNot specifiedGood[7]
Ruthenium-Catalyzed
Ruthenium(II)Nitrile oxides, Alkynes[3+2] CycloadditionNot specifiedNot specifiedRTNot specifiedHigh[8]
Organocatalytic
TriphenylphosphineAldehydes, β-keto-esters, HydroxylamineThree-component cyclo-condensation10-15WaterRTShorter with ultrasonicationGood to excellent[9]
Chiral Phosphoric Acid5-Aminoisoxazoles, β,γ-alkynyl-α-ketimino estersEnantioselective additionNot specifiedNot specifiedNot specifiedHigh (up to 99%)[10][11]
Metal-Free
DABCOEthyl nitroacetate, Aromatic aldehydesOne-pot cascade20Water80 (ultrasonication)24Not specified[2][12]
OxoneAldoximes, Alkenes1,3-Dipolar cycloaddition-Aqueous mediumRT3Not specified[2]

In-Depth Catalyst Analysis

Copper Catalysis: The Workhorse of Isoxazole Synthesis

Copper catalysts are widely employed for the synthesis of isoxazoles due to their low cost, low toxicity, and high efficiency.[1]

Mechanism of Action: A common copper-catalyzed route is the [3+2] cycloaddition of nitrile oxides with terminal alkynes.[7] The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate, which then reacts with the in situ generated nitrile oxide.[7] Another pathway involves the intramolecular cyclization of propargylamines or alkynyl oxime ethers.[6] For instance, with alkynyl oxime ethers, a copper catalyst facilitates the intramolecular addition of the oxime oxygen to the alkyne, followed by a 1,3-migration.[6]

Copper-Catalyzed Isoxazole Synthesis cluster_0 Catalytic Cycle Cu(I) Cu(I) Copper Acetylide Copper Acetylide Cu(I)->Copper Acetylide + Alkyne Alkyne Alkyne Intermediate Intermediate Copper Acetylide->Intermediate + Nitrile Oxide Nitrile Oxide Nitrile Oxide Intermediate->Cu(I) Catalyst Regeneration Isoxazole Isoxazole Intermediate->Isoxazole Cyclization

Simplified catalytic cycle for Cu-catalyzed isoxazole synthesis.

Advantages:

  • High regioselectivity, often exclusively yielding the 3,5-disubstituted isoxazole.[7]

  • Mild reaction conditions, including the use of aqueous solvents and ambient temperatures.[7]

  • Good functional group tolerance.[7]

Limitations:

  • Some methods may have issues with regioselectivity.

  • The synthesis of highly substituted isoxazoles from internal alkynes can be challenging at room temperature.[8]

Ruthenium Catalysis: An Alternative for Challenging Substrates

Ruthenium catalysts have emerged as a powerful alternative to copper, particularly for the synthesis of highly substituted isoxazoles.[8]

Mechanism of Action: Similar to copper, ruthenium catalyzes the [3+2] cycloaddition of nitrile oxides and alkynes.[8] Density functional theory (DFT) studies on related ruthenium-catalyzed reactions suggest a mechanism involving N-O bond cleavage, 1,5-cyclization, and H-transfer steps.[13]

Ruthenium-Catalyzed Isoxazole Synthesis Workflow Start Start Reactants Nitrile Oxide + Alkyne Start->Reactants Reaction [3+2] Cycloaddition (Room Temperature) Reactants->Reaction Catalyst Ru(II) Catalyst Catalyst->Reaction Product 3,4,5-Trisubstituted Isoxazole Reaction->Product End End Product->End

General workflow for Ru-catalyzed isoxazole synthesis.

Advantages:

  • High yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles.[8]

  • Effective for highly substituted non-terminal alkynes that are challenging for copper catalysts at room temperature.[8]

Limitations:

  • Ruthenium catalysts are generally more expensive than copper catalysts.

  • Potential for metal contamination in the final product, which is a concern in pharmaceutical applications.

Organocatalysis: A Metal-Free Approach

Organocatalysis offers a valuable metal-free alternative for isoxazole synthesis, addressing concerns about metal toxicity and cost.[2]

Mechanism of Action: Different organocatalysts operate through distinct mechanisms. For example, triphenylphosphine catalyzes a three-component cyclo-condensation reaction.[9] Chiral phosphoric acids can be used for enantioselective additions to form chiral isoxazole derivatives, where the catalyst activates the substrates through hydrogen bonding.[10][11][14]

Advantages:

  • Avoids metal contamination.[2]

  • Can be used for asymmetric synthesis to produce chiral molecules.[10][11]

  • Often employs environmentally benign solvents like water.[9]

Limitations:

  • The substrate scope may be more limited compared to metal-catalyzed reactions.

  • Catalyst loading can sometimes be higher than with metal catalysts.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles

This procedure is a representative example of a copper-catalyzed cascade cyclization-migration process.[6]

Materials:

  • Alkynyl oxime ether (30 mg)

  • Cu(OTf)₂ (5 mol %)

  • Chlorobenzene (15 mL)

  • Argon atmosphere

Procedure:

  • To a solution of the alkynyl oxime ether in chlorobenzene, add Cu(OTf)₂ under an argon atmosphere at room temperature.

  • Stir the reaction mixture at reflux for 2.5 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) using a hexane/EtOAc solvent system to afford the corresponding trisubstituted isoxazole.

Protocol 2: Organocatalytic Synthesis of 4-Arylideneisoxazol-5(4H)-ones

This protocol exemplifies a triphenylphosphine-catalyzed three-component reaction.[9]

Materials:

  • Aryl/heteroaryl aldehyde

  • β-keto-ester (e.g., ethyl acetoacetate)

  • Hydroxylamine hydrochloride

  • Triphenylphosphine (10-15 mol%)

  • Water

Procedure:

  • Combine the aldehyde, β-keto-ester, hydroxylamine hydrochloride, and triphenylphosphine in water.

  • For an accelerated reaction, perform the reaction under ultrasonication with 10 mol% catalyst. Alternatively, stir the mixture at room temperature with 15 mol% catalyst.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of isoxazoles can be achieved through a variety of catalytic methods, each with its own advantages and limitations. Copper catalysts are workhorses for many transformations, offering a balance of cost-effectiveness and efficiency.[1] Ruthenium catalysts provide a powerful option for more challenging substrates, particularly for the synthesis of highly substituted isoxazoles.[8] Organocatalytic and other metal-free approaches are valuable alternatives that avoid potential metal contamination and can enable asymmetric synthesis.[2] The selection of an optimal catalyst and method will depend on the specific target molecule, available starting materials, and desired reaction conditions. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of catalytic isoxazole synthesis and to develop robust and efficient synthetic routes for their applications.

References

Introduction: The 5-Phenylisoxazole Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylisoxazole Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural feature that imparts unique physicochemical properties.[1] When coupled with a phenyl ring at the 5-position, it forms the 5-phenylisoxazole scaffold, a motif recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2]

This guide offers a comparative analysis of structure-activity relationship (SAR) studies for 5-phenylisoxazole derivatives. By synthesizing data from numerous investigations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel, potent, and selective therapeutic agents based on this versatile scaffold.

The Core Scaffold: A Platform for Molecular Exploration

The fundamental 5-phenylisoxazole structure provides multiple positions for chemical modification, each offering a vector for tuning the molecule's steric, electronic, and hydrophobic properties to optimize its interaction with a biological target. Understanding the impact of substitutions at these key positions is the essence of SAR.

Caption: Core structure of 5-phenylisoxazole with key substitution points.

Comparative SAR Analysis by Biological Activity

The therapeutic potential of 5-phenylisoxazole derivatives is broad. The following sections dissect the SAR for several key biological activities, comparing how specific structural modifications influence potency and selectivity.

Anticancer Activity

5-Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs), tubulin polymerization, and receptor tyrosine kinases.[3][4][5]

Key SAR Insights for Anticancer Activity:

  • Substitutions on the 3-Phenyl Ring (at R⁶): In a series of HDAC inhibitors, the linker length attached to the 3-phenyl ring was critical. A butyl linker demonstrated superior activity compared to shorter chains (propyl > ethyl > methyl), suggesting an optimal length is required to reach a specific binding pocket.[4][6]

  • Substitutions on the 5-Phenyl Ring (R¹-R⁵):

    • For tubulin polymerization inhibitors, compounds with substitutions at the R¹, R³, and R⁵ positions (3,4,5-trimethoxyphenyl) often show high potency.[7]

    • In a series of EGFR tyrosine kinase inhibitors, a derivative with a 3,4-dichloro and a biphenyl group exhibited potent activity, highlighting the role of halogen and extended aromatic systems in enhancing binding affinity.[8]

    • For certain breast cancer cell lines, compounds with specific substitutions like 4-chloro (R³) or 3,4,5-trimethoxy (R¹, R³, R⁵) displayed potent cytotoxicity with IC50 values in the low micromolar range.[5]

Workflow for a Typical SAR Study

The process of elucidating these relationships follows a logical, iterative cycle of design, synthesis, and testing.

Caption: Iterative workflow for structure-activity relationship (SAR) studies.

Quantitative Comparison of Anticancer Activity

The table below summarizes the in vitro cytotoxicity of representative 5-phenylisoxazole derivatives against various human cancer cell lines.

Compound IDKey SubstitutionsCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 17 3-(4-chlorophenyl)isoxazole with butyl linkerPC3 (Prostate)5.82HDAC1 Inhibition[4][9]
Compound 7l 3-(4-methoxyphenyl), 5-(quinoline)MCF-7 (Breast)1.1EGFR Kinase Inhibition[5]
Compound 7n 3-(4-chlorophenyl), 5-(quinoline)MDA-MB-231 (Breast)1.5EGFR Kinase Inhibition[5]
Analog 11a 5-(3-cyanophenyl)isoxazole-3-carboxylic acid-(Potent Inhibitor)Xanthine Oxidase Inhibition[10]
Antimicrobial Activity

The 5-phenylisoxazole scaffold is also a promising backbone for developing new antimicrobial agents to combat drug-resistant pathogens.[11][12]

Key SAR Insights for Antimicrobial Activity:

  • General Trends: Many synthesized derivatives show a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[11][12]

  • Substitutions on the 5-Phenyl Ring (R¹-R⁵):

    • In a study of 5-(4-fluorophenyl)-3-phenylisoxazole compounds, most derivatives showed good antibacterial activity. However, derivatives with 4-iodo and 3-methyl substituents displayed reduced efficacy.[11]

    • For a series of benzoxazole derivatives (structurally related), compounds with specific chloro- and nitro-substitutions at the 2- and 4-positions of the phenyl ring showed potent activity against Staphylococcus aureus with MIC values of 12.5 µg/mL.[12]

    • Another benzoxazole derivative demonstrated significant activity against Pseudomonas aeruginosa (MIC = 25 µg/mL), outperforming control drugs like tetracycline.[12]

Quantitative Comparison of Antimicrobial Activity (MIC)

Compound IDKey SubstitutionsMicroorganismMIC (µg/mL)Reference
Compound 4b 2-(2-chloro-4-nitrophenyl)-5-methylbenzoxazoleStaphylococcus aureus12.5[12]
Compound 4c 2-(2,4-dinitrophenyl)-5-methylbenzoxazoleStaphylococcus aureus12.5[12]
Compound 5a 2-(4-nitrophenyl)-6-methylbenzoxazolePseudomonas aeruginosa25[12]
Compound 4c 2-(2,4-dinitrophenyl)-5-methylbenzoxazoleCandida albicans12.5[12]
Anti-inflammatory Activity

The most prominent example of a 5-phenylisoxazole derivative with anti-inflammatory properties is Parecoxib, a selective COX-2 inhibitor.[13] SAR studies in this area focus on maximizing COX-2 selectivity over COX-1 to reduce gastrointestinal side effects associated with traditional NSAIDs.[14]

Key SAR Insights for Anti-inflammatory Activity (COX-2 Selectivity):

  • Core Structure: The diaryl heterocycle structure, where one aryl ring is the 5-phenylisoxazole and the other contains a sulfonamide or similar group, is crucial for selective COX-2 inhibition.

  • Sulfonamide Moiety: The SO₂NH₂ group on the adjacent phenyl ring (attached at C4 of the isoxazole) is a key pharmacophore that binds to a secondary pocket present in the COX-2 enzyme but not in COX-1, thereby conferring selectivity.

  • Methyl Group at C3 (R⁶): The methyl group at the 3-position of the isoxazole ring in Parecoxib and related coxibs fits into a hydrophobic pocket of the COX-2 active site, contributing to high-affinity binding.

G cluster_sar SAR for COX-2 Selectivity cluster_outcome Outcome Scaffold 5-Phenylisoxazole Core Provides rigid scaffold for optimal substituent orientation Outcome High Potency & Selective COX-2 Inhibition Scaffold->Outcome Sulfonamide Sulfonamide/Methylsulfone Group Inserts into COX-2 specific side pocket, blocking COX-1 binding Sulfonamide->Outcome Methyl C3-Methyl Group (R⁶) Occupies hydrophobic pocket, enhancing affinity Methyl->Outcome

Caption: Key structural features driving COX-2 selectivity in isoxazole derivatives.

Experimental Protocols: A Foundation of Trustworthiness

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative, detailed methodologies for synthesis and biological evaluation.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazole Derivatives

This protocol is based on the common and effective 1,3-dipolar cycloaddition reaction, a cornerstone for isoxazole synthesis.[4][9] The causality behind each step is explained to provide a self-validating framework.

Objective: To synthesize a 5-phenylisoxazole-3-carboxamide derivative.

Step 1: Synthesis of Aldoxime

  • Dissolve the desired substituted benzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

    • Causality: Hydroxylamine (NH₂OH) acts as the nucleophile. Sodium hydroxide is a base that deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine needed to attack the electrophilic carbonyl carbon of the aldehyde.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice-water and collect the precipitated aldoxime product by filtration.

Step 2: Synthesis of Hydroxamoyl Chloride

  • Suspend the dried aldoxime (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C.

    • Causality: NCS is a mild chlorinating agent that converts the aldoxime into a hydroxamoyl chloride. This intermediate is the "dipole" precursor needed for the subsequent cycloaddition.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

Step 3: 1,3-Dipolar Cycloaddition

  • In a separate flask, dissolve a suitable alkyne (e.g., ethyl propiolate) (1.0 eq) in an appropriate solvent like ethanol or THF.

  • Add a base, such as triethylamine (TEA) (1.5 eq), to the alkyne solution.

    • Causality: TEA acts as a base to facilitate the in situ generation of a nitrile oxide from the hydroxamoyl chloride. The nitrile oxide is a highly reactive 1,3-dipole.

  • Slowly add the solution of hydroxamoyl chloride from Step 2 to the alkyne/TEA mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Causality: The electron-rich alkyne (dipolarophile) reacts with the electron-deficient nitrile oxide (1,3-dipole) in a concerted [3+2] cycloaddition reaction to form the five-membered isoxazole ring with high regioselectivity.

  • Work up the reaction by removing the solvent, extracting with an organic solvent (e.g., ethyl acetate), washing with brine, and purifying by column chromatography to yield the isoxazole ester.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the IC₅₀ value of a synthesized 5-phenylisoxazole derivative.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

    • Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a healthy, uniform cell monolayer for drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

    • Causality: This incubation period is typically sufficient for cytotoxic agents to exert their effects, such as inducing apoptosis or cell cycle arrest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Causality: During this time, only viable cells with active mitochondria will reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well. Agitate the plate gently for 15 minutes to dissolve the purple formazan crystals.

    • Causality: The formazan product is insoluble in aqueous medium and must be dissolved in an organic solvent to allow for spectrophotometric measurement.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 5-phenylisoxazole scaffold continues to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. As this guide has demonstrated, a deep understanding of its structure-activity relationships is paramount for success. By systematically modifying substituents on both the phenyl and isoxazole rings, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives to address a wide range of diseases. The comparative data and detailed protocols provided herein serve as a foundational resource for the continued exploration and optimization of this remarkable chemical entity.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoxazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the isoxazole moiety represents a cornerstone of medicinal chemistry, valued for its versatile biological activity. The analytical characterization of these molecules is therefore not a mere procedural step, but a critical determinant of quality, safety, and efficacy. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a robust workhorse for routine quality control, Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled specificity and sensitivity, making it indispensable during research and development. The transition or comparison between these methods necessitates a rigorous cross-validation—a process that ensures data integrity and consistency.

This guide provides an in-depth, field-proven perspective on designing and executing a cross-validation study for isoxazole characterization. We will dissect the causality behind experimental choices, establish self-validating protocols, and ground our claims in authoritative standards, ensuring you can navigate the complexities of analytical method comparison with confidence.

The Rationale for Cross-Validation: Beyond a Method-to-Method Comparison

Cross-validation is the formal, documented process of demonstrating that two distinct analytical procedures are equivalent for their intended purpose.[1] This becomes critical in several scenarios:

  • Method Transfer: When a method is transferred from a research and development lab (often using LC-MS) to a quality control lab (typically employing HPLC-UV).

  • Legacy Data Comparison: When comparing new data from one method to historical data generated by another.

  • Multi-site Studies: Ensuring data comparability when different laboratories within a study use different analytical techniques.[2]

Designing the Cross-Validation Protocol: A Workflow for Trustworthiness

A robust cross-validation protocol is the blueprint for a successful study. It must be meticulously planned before any experiments are conducted. The workflow is designed to be a self-validating system, where each phase builds upon the last to create a cohesive and defensible data package.

Cross_Validation_Protocol_Design cluster_Phase1 Phase 1: Protocol Definition cluster_Phase2 Phase 2: Method & Sample Preparation cluster_Phase3 Phase 3: Analysis & Evaluation P1 Define Scope & Purpose (e.g., Method Transfer) P2 Select Validation Parameters (ICH Q2(R2)) P1->P2 P3 Set Comparative Acceptance Criteria P2->P3 M1 Optimize & Validate Primary Method (e.g., LC-MS) S1 Prepare Identical Sample Sets (API, FDPs, Spiked Samples) M1->S1 M2 Optimize & Validate Secondary Method (e.g., HPLC-UV) M2->S1 A1 Execute Comparative Analysis S1->A1 A2 Statistical Evaluation (t-test, F-test, Equivalence) A1->A2 A3 Final Report & Conclusion A2->A3

Caption: A structured workflow for designing and executing a cross-validation study.

Core Comparative Experiments: The Scientific Integrity Pillar

The cross-validation hinges on a head-to-head comparison of key performance characteristics, as defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[3][4][5][6][7]

Specificity: The Litmus Test of Selectivity

Specificity is the ability to accurately measure the analyte in the presence of interferences like impurities, degradation products, and matrix components.

  • Causality: A forced degradation study is the most rigorous way to challenge the specificity of a method.[8] By intentionally degrading the isoxazole active pharmaceutical ingredient (API), we generate a complex sample that mimics worst-case stability scenarios.

  • HPLC-UV Perspective: Relies on chromatographic separation. Peak purity analysis via a Photo Diode Array (PDA) detector is essential to ensure a peak is not composed of co-eluting species.

  • LC-MS Perspective: Offers superior specificity. By using Multiple Reaction Monitoring (MRM), we monitor a specific precursor-to-product ion transition, which is unique to the analyte's structure, effectively filtering out interferences.[9]

Experimental Protocol: Forced Degradation

  • Stress Conditions: Prepare solutions of the isoxazole API and subject them to acid (0.1 M HCl), base (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH-compliant light exposure) stress for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation.

  • Sample Analysis: Analyze a control (unstressed) sample, each stressed sample, and a composite mixture of all stressed samples on both the HPLC-UV and LC-MS systems.

  • Acceptance Criteria:

    • HPLC-UV: The analyte peak should be chromatographically resolved from all degradation peaks (Resolution > 2.0). The peak purity index must be greater than 0.999.

    • LC-MS: No significant interfering peaks should be observed in the extracted ion chromatogram of the analyte's specific MRM transition at the retention time of the analyte in any stressed sample.

Accuracy, Precision, and Linearity: The Quantitative Foundation

These parameters establish the quantitative reliability of the methods across a defined concentration range.

  • Trustworthiness: Analyzing the same set of well-characterized samples on both systems is paramount. Using an identical set of calibration standards and quality control (QC) samples eliminates variability from sample preparation.

Experimental Protocol: Comparative Quantitative Analysis

  • Stock & Standard Preparation: Prepare a single, primary stock solution of the isoxazole reference standard. From this stock, prepare one set of calibration standards (at least 5 levels, e.g., 50-150% of target concentration) and QC samples (low, mid, high).

  • Analysis: Analyze the full set of calibration standards and at least six replicates of each QC level with both the HPLC-UV and LC-MS methods.

  • Evaluation & Acceptance Criteria:

    • Linearity: For both methods, plot the response versus concentration and perform a linear regression. The coefficient of determination (R²) must be ≥ 0.995.

    • Precision (Intra-assay): The Relative Standard Deviation (RSD) for the replicate QC analyses must be ≤ 2.0% for each method.

    • Accuracy: The mean calculated concentration for each QC level must be within 98.0% to 102.0% of the nominal value for each method.[4]

The Cross-Validation Verdict: Statistical Comparison

Once both methods are shown to be independently valid, the core of the cross-validation is a direct statistical comparison of the results obtained from analyzing identical samples.

Experimental Protocol: Head-to-Head Sample Analysis

  • Sample Selection: Choose at least three batches of the isoxazole drug substance or product.

  • Replicate Analysis: Prepare six individual samples from each batch. Analyze three replicates on the HPLC-UV system and the other three on the LC-MS system.

  • Statistical Evaluation: For the assay results of each batch, perform the following statistical tests.[10][11]

    • F-test (Comparison of Variances): To check if the precision of the two methods is comparable.

      • Hypothesis: The variances of the two methods are equal. If the calculated F-value is less than the critical F-value, the methods have comparable precision.

    • Student's t-test (Comparison of Means): To check for a significant difference (bias) between the means of the two methods.

      • Hypothesis: The means of the two methods are equal. If the calculated t-value is less than the critical t-value, there is no statistically significant difference between the methods.

Acceptance Criteria for Method Equivalence:

A common industry practice is to consider two methods equivalent if the mean result from the "new" or "transferred" method (e.g., HPLC-UV) is within ±2.0% of the mean result from the "original" or "reference" method (e.g., LC-MS).

Data Presentation: Clarity and Comparability

Summarizing the validation and cross-validation data in clear tables is essential for an objective comparison.

Table 1: Method Validation Performance Summary

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (R²) 0.99970.9999≥ 0.995
Accuracy (% Recovery) 99.2% - 101.5%99.8% - 100.9%98.0% - 102.0%
Precision (RSD) ≤ 1.3%≤ 0.8%≤ 2.0%
Specificity Peak Purity > 0.999No interference in MRMMethod is specific
LOQ 0.1 µg/mL0.5 ng/mLReportable

Table 2: Cross-Validation Comparative Results (Assay of Isoxazole API)

Batch No.Mean Assay (%) HPLC-UV (n=3)Mean Assay (%) LC-MS (n=3)% DifferenceF-test (p-value)t-test (p-value)
Batch A99.599.8-0.3%> 0.05> 0.05
Batch B100.2100.5-0.3%> 0.05> 0.05
Batch C99.999.7+0.2%> 0.05> 0.05

Visualizing the Analytical Process

Diagrams are crucial for conveying complex workflows and chemical principles clearly.

Isoxazole_Analysis_Pathway cluster_Sample Sample cluster_LC Liquid Chromatography cluster_Detectors Detection Sample Isoxazole API in Solution LC_Column C18 Reverse-Phase Column Sample->LC_Column Injection UV_Detector UV/PDA Detector (Absorbance) LC_Column->UV_Detector Elution MS_Detector Mass Spectrometer (m/z) LC_Column->MS_Detector Elution Mobile_Phase Mobile Phase (e.g., ACN/H2O)

Caption: The common analytical pathway for both HPLC-UV and LC-MS methods.

Conclusion

The cross-validation of analytical methods for isoxazole characterization is a scientifically rigorous process that underpins data reliability throughout the drug development lifecycle. By moving from a robust, highly specific LC-MS method in R&D to a cost-effective and reliable HPLC-UV method in QC, a well-executed cross-validation study provides documented evidence of data equivalency. This ensures seamless method transfer, maintains data integrity, and ultimately satisfies stringent regulatory expectations. Adhering to the principles of scientific causality, self-validating protocols, and authoritative guidelines is the key to a successful and defensible cross-validation.

References

Efficacy of Ethyl 5-phenylisoxazole-3-carboxylate and its Congeners as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibitors, the isoxazole scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the efficacy of Ethyl 5-phenylisoxazole-3-carboxylate and its closely related analogs as enzyme inhibitors, with a particular focus on their potent activity against xanthine oxidase. We will delve into the available experimental data, contextualize the structure-activity relationships, and provide a comprehensive, reproducible experimental protocol for assessing inhibitory potency.

Introduction to this compound and the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in a variety of biologically active compounds and has been extensively explored in medicinal chemistry for its potential as an inhibitor of various enzymes, including carbonic anhydrase, cyclooxygenases (COX), and xanthine oxidase. This compound, as an ester derivative, is of particular interest due to its potential for improved pharmacokinetic properties, such as membrane permeability, potentially acting as a prodrug that is hydrolyzed in vivo to its more active carboxylic acid form.

Comparative Efficacy Against Key Enzyme Targets

While direct inhibitory data for this compound is not extensively reported in publicly available literature, significant research has been conducted on its corresponding carboxylic acid derivative, 5-phenylisoxazole-3-carboxylic acid, and other analogs. This suggests that the ethyl ester likely serves as a prodrug, undergoing hydrolysis by esterases in biological systems to release the active carboxylic acid. The following table summarizes the inhibitory concentrations (IC50) of 5-phenylisoxazole-3-carboxylic acid derivatives and well-established inhibitors against their respective target enzymes.

CompoundTarget EnzymeIC50 ValueReference CompoundRef. IC50 Value
5-(3-cyanophenyl)isoxazole-3-carboxylic acidXanthine Oxidase0.36 µMAllopurinol0.2-50 µM[1]
A substituted isoxazole derivative (C6)Cyclooxygenase-2 (COX-2)0.55 µM[2]Celecoxib0.04 µM[3]
A synthesized isoxazole derivative (AC2)Carbonic Anhydrase112.3 µM[4]Acetazolamide30 nM[5]

Analysis of Inhibitory Activity:

The data clearly indicates that derivatives of 5-phenylisoxazole-3-carboxylic acid are particularly potent inhibitors of xanthine oxidase , with IC50 values in the sub-micromolar range. For instance, a derivative with a cyano group at the 3-position of the phenyl ring exhibited an IC50 of 0.36 µM. This positions it as a highly effective inhibitor, comparable to the clinically used drug Allopurinol.

In contrast, while some isoxazole derivatives have shown activity against COX-2 and carbonic anhydrase , the reported IC50 values are generally higher, suggesting lower potency compared to established inhibitors like Celecoxib and Acetazolamide. For example, the most potent isoxazole derivative against COX-2 in one study had an IC50 of 0.55 µM, which is more than tenfold higher than that of Celecoxib[2][3]. Similarly, the isoxazole derivative AC2 showed an IC50 of 112.3 µM against carbonic anhydrase, significantly less potent than Acetazolamide's IC50 of 30 nM[4][5].

Mechanism of Action: The Prodrug Hypothesis

The consistently high potency of the carboxylic acid derivatives of 5-phenylisoxazole against xanthine oxidase strongly supports the hypothesis that this compound functions as a prodrug. The ester group can enhance the molecule's lipophilicity, facilitating its absorption and distribution. Subsequently, endogenous esterases can cleave the ethyl group, releasing the active carboxylic acid which then interacts with the active site of the target enzyme.

Prodrug_Metabolism Ethyl_5_phenylisoxazole_3_carboxylate This compound (Prodrug) Active_Metabolite 5-phenylisoxazole-3-carboxylic acid (Active Inhibitor) Ethyl_5_phenylisoxazole_3_carboxylate->Active_Metabolite Esterase-mediated hydrolysis Enzyme_Target Xanthine Oxidase Active_Metabolite->Enzyme_Target Binds to active site Inhibition Inhibition of Uric Acid Production Enzyme_Target->Inhibition

Caption: Proposed metabolic activation of this compound.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

To enable researchers to independently verify and compare the efficacy of these compounds, we provide a detailed, step-by-step protocol for a colorimetric in vitro xanthine oxidase inhibition assay.

Principle:

This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of uric acid production.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Allopurinol (positive control)

  • Test compound (e.g., this compound)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (e.g., 2 mM) in the phosphate buffer.

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 U/mL) in the phosphate buffer. Keep on ice.

    • Prepare stock solutions of the test compound and Allopurinol in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate):

    • Blank: 100 µL phosphate buffer.

    • Control (No Inhibitor): 50 µL phosphate buffer, 25 µL xanthine solution, and 25 µL of the same DMSO concentration as in the test wells.

    • Test Compound: 50 µL of the test compound dilution in phosphate buffer, 25 µL xanthine solution.

    • Positive Control: 50 µL of Allopurinol dilution in phosphate buffer, 25 µL xanthine solution.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the xanthine oxidase solution to all wells except the blank.

    • Immediately start monitoring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and Allopurinol using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Xanthine_Oxidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - Xanthine Solution - Xanthine Oxidase - Inhibitors (Test & Control) Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Compounds - Positive Control Reagents->Plate_Setup Incubation Pre-incubate at 25°C Plate_Setup->Incubation Reaction Initiate reaction with Xanthine Oxidase Incubation->Reaction Measurement Measure Absorbance at 295 nm (Kinetic Read) Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Determine IC50 values Inhibition_Calculation->IC50_Determination

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Conclusion

The available evidence strongly suggests that this compound and its derivatives, particularly the corresponding carboxylic acid, are potent inhibitors of xanthine oxidase. The ethyl ester likely functions as a prodrug, enhancing bioavailability before being converted to the active inhibitor. While the isoxazole scaffold shows broader inhibitory potential, its efficacy is most pronounced against xanthine oxidase, making this class of compounds a promising area for the development of novel therapeutics for conditions such as gout and hyperuricemia. The provided experimental protocol offers a robust method for further investigation and comparison of these and other potential enzyme inhibitors.

References

A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of medicinal chemistry. This guide provides an in-depth, comparative analysis of synthetic routes to a key derivative, Ethyl 5-phenylisoxazole-3-carboxylate, moving beyond simple protocols to explain the underlying chemical principles and rationale that guide modern synthetic strategy.

Strategic Overview: Pathways to the 3,5-Disubstituted Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles like this compound is dominated by two primary strategies. The choice between them hinges on factors such as starting material availability, desired regiochemical purity, and scalability.

  • Route A: The [3+2] Cycloaddition. This is the most widely employed and versatile method, relying on the 1,3-dipolar cycloaddition (Huisgen Cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2] This approach is renowned for its high regioselectivity and efficiency.

  • Route B: Classical Condensation. This traditional method involves the cyclization of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent, such as an α,β-unsaturated ketone.[3] While effective, this route can sometimes be plagued by issues of regioselectivity with unsymmetrical dicarbonyls.[4]

This guide will focus primarily on the [3+2] cycloaddition, as it represents the most robust and regioselective pathway to the target molecule. We will explore modern, one-pot variations that enhance efficiency and align with green chemistry principles.

Comparative Benchmarking of Synthetic Routes

An objective comparison reveals the strengths and weaknesses of each approach. The 1,3-dipolar cycloaddition consistently demonstrates superior control and efficiency for this specific substitution pattern.

ParameterRoute A: 1,3-Dipolar Cycloaddition Route B: Condensation with 1,3-Diketone Equivalent Causality & Rationale
Primary Reactants Benzaldehyde, Hydroxylamine, Ethyl PropiolateEthyl benzoylpyruvate, HydroxylamineRoute A utilizes simpler, more readily available starting materials. Ethyl benzoylpyruvate for Route B is a more specialized and less common reagent.
Key Intermediate Benzonitrile oxide (generated in situ)Open-chain oxime or enamineThe in situ generation of the highly reactive nitrile oxide is the cornerstone of Route A's efficiency, driving the reaction forward.[5][6]
Regioselectivity Excellent (>95%)Potentially problematicThe cycloaddition's regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the nitrile oxide and the LUMO of the electron-deficient alkyne strongly favors a single regioisomer.[7] Condensation routes can yield mixtures if the diketone is unsymmetrical.
Reaction Conditions Mild; often one-pot at room temp or slightly elevated (50°C).[8]Often requires reflux conditions.[8]The high reactivity of the nitrile oxide dipole allows for milder conditions, preserving sensitive functional groups.
Typical Yields High (60-85%).[8]Moderate to High (65-82%), but can be lower if regioisomers form.[8]The clean, concerted mechanism of the cycloaddition minimizes side reactions, leading to higher isolated yields of the desired product.[2]
Green Chemistry Favorable; can be performed in greener solvents like Deep Eutectic Solvents (DES) or under solvent-free mechanochemical conditions.[3][9]Less explored with green methodologies.The development of one-pot protocols reduces waste from intermediate workups and purifications.[10]

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. The entire process can be performed in a single pot, starting from the aldehyde.

Step 1: In-situ Generation of the Nitrile Oxide Dipole

The process begins with the formation of benzaldoxime from benzaldehyde and hydroxylamine. The unstable benzonitrile oxide is then generated in situ through oxidation. N-Chlorosuccinimide (NCS) is a common and effective laboratory-scale oxidant for this transformation.

cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Oxidation to Nitrile Oxide Benzaldehyde Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde->Benzaldoxime + NH2OH - H2O Benzaldoxime_2 Benzaldoxime NitrileOxide Benzonitrile Oxide (1,3-Dipole) Benzaldoxime_2->NitrileOxide + NCS (Oxidant)

Caption: Workflow for the in-situ generation of benzonitrile oxide.

Step 2: The Concerted [2+3] Cycloaddition

Once formed, the benzonitrile oxide rapidly undergoes a concerted, pericyclic reaction with ethyl propiolate. This is a highly efficient bond-forming cascade that constructs the five-membered isoxazole ring in a single, stereospecific step.

Caption: The concerted mechanism of the Huisgen [3+2] cycloaddition.

Validated Experimental Protocol: One-Pot Synthesis via 1,3-Dipolar Cycloaddition

This protocol is a self-validating system, designed for high yield and purity. It consolidates the three key steps—oxime formation, nitrile oxide generation, and cycloaddition—into a single, efficient workflow. This method is adapted from established procedures using green solvents.[3][8]

Materials:

  • Benzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Ethyl propiolate (1.1 eq)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2 molar ratio) or a suitable organic solvent like THF/DCM.[11]

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in the chosen solvent (e.g., 2 mL of DES).

    • Add hydroxylamine hydrochloride (1.0 eq) and powdered sodium hydroxide (1.0 eq).

    • Stir the mixture vigorously at 50°C for 1 hour. Formation of the benzaldoxime can be monitored by Thin Layer Chromatography (TLC). The key to this step is the quantitative conversion of the aldehyde to the oxime before proceeding.

  • Nitrile Oxide Generation and Cycloaddition:

    • Cool the reaction mixture to room temperature.

    • In a single portion, add N-Chlorosuccinimide (NCS) (1.1 eq). The mixture may change color. Causality Note: NCS is a mild and effective source of electrophilic chlorine, which facilitates the elimination of HCl from the intermediate hydroximoyl chloride, forming the nitrile oxide.

    • Immediately following the NCS addition, add ethyl propiolate (1.1 eq) to the mixture. Causality Note: The nitrile oxide is unstable and prone to dimerization.[11] Adding the dipolarophile immediately ensures it is trapped efficiently in the desired cycloaddition reaction.

    • Allow the reaction to stir at 50°C for 8-10 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Workup and Purification:

    • If using DES, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). If using an organic solvent, quench carefully with water and separate the organic layer.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of 10-20% ethyl acetate in hexanes) to afford this compound as a solid.

Characterization Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₁NO₃.

  • Molecular Weight: 217.22 g/mol .

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8-7.9 (m, 2H, Ar-H), ~7.4-7.5 (m, 3H, Ar-H), ~7.0 (s, 1H, isoxazole-H), 4.45 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~168.1, 161.2, 159.8, 130.8, 129.2, 127.1, 126.9, 102.1, 62.0, 14.2.

Conclusion and Recommendations

For the synthesis of this compound, the one-pot 1,3-dipolar cycloaddition stands out as the superior methodology for laboratory and process chemistry applications. Its operational simplicity, use of readily available precursors, mild reaction conditions, and excellent regiochemical control make it a highly reliable and efficient route. Newer variations employing green solvents like deep eutectic solvents further enhance its appeal, aligning modern organic synthesis with principles of sustainability. This method provides a robust and scalable foundation for researchers developing novel isoxazole-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals extends beyond their application in experiments; it culminates in their safe and compliant disposal. For novel compounds like Ethyl 5-phenylisoxazole-3-carboxylate, a derivative with applications in medicinal chemistry and drug development, a rigorous disposal protocol is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent properties of this compound is the first principle of its safe management. While it may not be acutely toxic, its classification necessitates handling it as hazardous waste. The primary directive is to prevent its release into the environment and to mitigate exposure risks for laboratory personnel.

Based on available Safety Data Sheets (SDS), this compound is a combustible solid that causes serious eye irritation. Related isoxazole structures may carry additional warnings for skin irritation and potential respiratory sensitization, making a cautious approach imperative[1]. Improper disposal, such as drain or trash disposal, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA), as it can lead to environmental contamination and significant legal penalties[2][3][4].

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
CAS Number 7063-99-2
Molecular Formula C₁₂H₁₁NO₃
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H319: Causes serious eye irritation
Storage Class 11 - Combustible Solids
Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for disposal, a pre-operational safety check is critical. The causality is simple: preventing exposure is the most effective safety measure.

  • Engineering Controls : Always handle the solid compound within a certified chemical fume hood or in a well-ventilated area to prevent the inhalation of any fine particulates.[5]

  • Personal Protective Equipment (PPE) : The minimum required PPE is designed to prevent contact with the primary routes of exposure—eyes and skin.

    • Eye Protection : Wear ANSI-rated safety glasses with side shields or, for greater protection against dust, chemical splash goggles. The H319 hazard classification makes this non-negotiable.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) of a suitable thickness. Inspect gloves for any signs of degradation or puncture before use.

    • Body Protection : A standard laboratory coat should be worn and kept fully buttoned to protect against incidental contact.

Waste Segregation and Containerization: The Foundation of Compliance

Proper segregation is the most critical step in the disposal workflow. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Containerization Protocol:

  • Identify the Waste Stream : Classify this compound waste as Solid, Non-Halogenated Organic Waste . This ensures it is grouped with chemically compatible substances.

  • Select the Appropriate Container :

    • The primary waste container must be constructed of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[3]

    • The container must be in excellent condition, free from cracks or deterioration, and equipped with a secure, leak-proof screw-top cap.[6][7] Makeshift covers like parafilm or stoppers are unacceptable.[7]

  • Contain the Waste :

    • Carefully transfer the solid waste into the designated container, using a powder funnel to minimize the generation of dust.

    • If the chemical is on contaminated items (e.g., weighing paper, gloves), place these items directly into the solid waste container.

  • Adhere to Fill Limits : Never fill a waste container beyond 90% of its capacity.[4] This headspace allows for expansion of contents due to temperature changes and prevents spills during handling and transport.[6]

  • Secure the Container : Tightly close the container cap immediately after adding waste. Funnels must be removed after use; they cannot be left in the container opening.[7]

Hazardous Waste Labeling: Ensuring Unambiguous Communication

Accurate and complete labeling is a regulatory mandate and a critical safety communication tool. An improperly labeled container will be rejected by your institution's Environmental Health and Safety (EHS) department.[3]

Your hazardous waste label must include the following information, written legibly:

  • The words "Hazardous Waste" [3].

  • Full Chemical Name(s) : Write out "this compound". Do not use abbreviations, acronyms, or chemical formulas[3]. For mixtures, every component must be listed with its approximate percentage.

  • Hazard Information : Check the appropriate hazard boxes (e.g., Irritant, Combustible).

  • Generator Information : The name of the Principal Investigator (PI), laboratory location (building and room number), and a contact phone number[3].

On-Site Accumulation and Storage: The Satellite Accumulation Area (SAA)

Federal and state regulations govern the temporary storage of hazardous waste in the laboratory at or near the point of generation. This designated space is known as a Satellite Accumulation Area (SAA).[6]

  • Location : The SAA must be under the direct control of laboratory personnel.[4]

  • Segregation : Store the container with other compatible solid organic wastes. Ensure that incompatible waste types (e.g., acids, oxidizers) are physically separated using secondary containment bins.[6]

  • Inspection : The SAA must be inspected weekly to check for leaks, container degradation, and proper labeling.[6]

  • Time and Volume Limits : A partially filled container can remain in an SAA for up to one year.[6] Once a container is full, it must be moved to the central storage area within three days.

Final Disposal Workflow: From Lab Bench to Final Disposition

The following workflow diagram illustrates the logical and procedural steps for ensuring the compliant disposal of this compound. This process is a self-validating system, where each step confirms the safety and compliance of the previous one, culminating in a scheduled pickup by trained EHS professionals.

G Diagram 1: Disposal Workflow for this compound cluster_0 Laboratory Operations cluster_1 Waste Handling & Accumulation cluster_2 Final Disposition A 1. Waste Generation (Unused chemical, contaminated labware) B 2. Hazard Assessment (Solid, Eye Irritant - H319) A->B Identify Properties C 3. Don PPE (Goggles, Gloves, Lab Coat) B->C Mitigate Risk D 4. Segregate Waste (Non-Halogenated Solid Organic) C->D E 5. Containerize (Use compatible, sealed container) D->E Contain F 6. Apply Hazardous Waste Label (Complete all fields accurately) E->F Identify G 7. Store in SAA (Segregated, secondary containment) F->G Store Safely H 8. Request EHS Pickup (Submit hazardous waste form) G->H I 9. Transfer to EHS (For final incineration/disposal) H->I Compliant Removal

Caption: Disposal Workflow for this compound.

Spill and Emergency Procedures

Even with meticulous planning, accidents can occur. A prepared response is essential.

  • Minor Spills : For a small spill of solid this compound, ensure proper PPE is worn. Gently sweep the material into a dustpan, taking care not to create airborne dust. Place the collected solid and any contaminated cleaning materials into your hazardous waste container.

  • Major Spills or Eye Contact : In the event of a large spill or eye contact, evacuate the immediate area and alert colleagues. If eye contact occurs, immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5] Contact your institution's EHS and emergency services for further instructions and medical attention.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a deep foundation of trust in laboratory operations.

References

A Senior Application Scientist's Guide to Handling Ethyl 5-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Ethyl 5-phenylisoxazole-3-carboxylate, a member of the isoxazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry.[1][2] However, innovation cannot come at the expense of safety. Adherence to rigorous safety protocols is not merely a regulatory requirement; it is a fundamental component of scientific integrity and professional responsibility.

This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory. Our approach is grounded in the principle of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies), ensuring a self-validating system of safety for every procedure.[3]

Hazard Assessment: Knowns and Prudent Assumptions

A thorough understanding of a chemical's hazard profile is the first step in any safe handling procedure.[4] For this compound (CAS No. 7063-99-2), the available data indicates it is a solid combustible material that causes serious eye irritation.[5]

However, as a matter of professional prudence and in the absence of a complete toxicological profile, we must also consider the hazards associated with structurally similar isoxazole derivatives. For example, 5-Phenylisoxazole-3-carboxylic acid is classified as harmful if swallowed, a skin and respiratory sensitizer, and a skin and respiratory irritant. Therefore, a conservative approach that assumes higher potential toxicity is warranted to ensure the highest level of protection.[6]

GHS Hazard Information for this compound
Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statement H319: Causes serious eye irritation[5]
Precautionary Statement P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]
Storage Class 11: Combustible Solids[5]
Assumed Potential Hazards Based on analogs, assume potential for skin irritation/sensitization and respiratory irritation.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is essential, but it should always be considered the last line of defense.[7][8] The primary methods for protection involve robust engineering and administrative controls as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11]

  • Engineering Control - The Chemical Fume Hood: All manipulations of solid this compound and its solutions must be performed in a properly functioning and certified chemical fume hood.[3][6]

    • Causality: The solid is likely a fine powder. Weighing and transfer operations can generate airborne particulates that are difficult to see and can be easily inhaled. A fume hood provides critical protection by capturing these particulates at the source.[12]

  • Administrative Controls - Standard Operating Procedures (SOPs): Your laboratory's Chemical Hygiene Plan (CHP) must include detailed SOPs for handling this compound.[10][11] This includes designating specific areas for its use, ensuring personnel are trained on its specific hazards, and having emergency contact information readily available.[13]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE must be tailored to the specific task and its associated risks.[14] Below are the minimum requirements for handling this compound.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where the chemical is present.[14]

  • Required for Handling: When handling the solid or its solutions, chemical splash goggles are required.[15]

    • Causality: The compound is a known serious eye irritant.[5] Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne powder during solid transfers and from splashes during liquid handling, which safety glasses do not provide.[12]

  • Enhanced Protection: A face shield worn over chemical splash goggles is required when handling larger volumes (>1 L) or when performing any operation with a higher splash potential (e.g., heating, pressure reactions).[14][15]

Hand Protection
  • Glove Selection: Chemical-resistant gloves are mandatory.[3] Disposable nitrile gloves are a suitable choice for incidental contact.[4][16]

    • Causality: While the specific skin irritation potential is not fully defined for this exact molecule, related compounds are known skin irritants and sensitizers.[17] Gloves prevent direct skin contact.

  • Protocol: Always inspect gloves for tears or holes before use.[18] Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and wash hands thoroughly with soap and water after any handling procedure.[4] For prolonged work or when handling concentrated solutions, consider double-gloving.[14]

Body Protection
  • Lab Coat: A clean, buttoned, flame-resistant lab coat is required.[4][15]

    • Causality: The lab coat protects your personal clothing and skin from minor spills and contamination with the solid powder. Since the compound is a combustible solid, a flame-resistant coat is a prudent choice.[5]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory.[6][15] Skin should not be exposed.

Respiratory Protection
  • Standard Operations: When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.

  • Emergency or Maintenance: If there is a large spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator (e.g., an N95 dust mask for solids or an air-purifying respirator with appropriate cartridges for vapors) may be necessary.[12][16] Use of respirators requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[13]

Procedural Walkthrough: A Step-by-Step Safety Protocol

This protocol outlines the essential safety steps for a common laboratory workflow involving this compound.

Step 1: Preparation & Pre-Work Checklist
  • Review the SDS: Before starting, review the Safety Data Sheet (SDS) for this chemical and any other reagents being used.[4] If an SDS for the exact compound is unavailable, review one for a close structural analog.[17][19]

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow is functioning correctly.

  • Assemble PPE: Don all required PPE: chemical splash goggles, nitrile gloves, and a buttoned lab coat.[14]

  • Prepare Workspace: Clear the fume hood of all unnecessary items. If using a balance, place a weigh paper or boat on the pan.

  • Locate Emergency Equipment: Mentally confirm the path to the nearest safety shower, eyewash station, and fire extinguisher.[3][6]

Step 2: Handling the Solid Compound (Weighing)
  • Transfer in Hood: Perform all transfers of the solid chemical from its stock container to a weigh boat or reaction vessel deep inside the fume hood (at least 6 inches from the sash).[3]

  • Minimize Dust: Handle the container gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount.

  • Seal Promptly: Immediately and securely close the primary stock container after dispensing.[6]

Step 3: Preparing Solutions
  • Add Solvent Slowly: Place the vessel containing the weighed solid in the fume hood. Slowly add the solvent to the solid. Never add solids to hot liquids.[6]

  • Control Exotherms: Be aware of any potential for an exothermic reaction upon dissolution. Add the solvent in portions if necessary.

  • Labeling: Immediately label the new container (e.g., beaker, flask) with the full chemical name, concentration, solvent, and appropriate hazard warnings.[3][13]

Step 4: Post-Handling & Decontamination
  • Clean Workspace: Decontaminate the spatula and work surfaces within the fume hood using a solvent-moistened towel. Dispose of the towel as hazardous waste.

  • Doff PPE: Remove PPE in the correct order: gloves first, followed by lab coat and goggles.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.[18]

Emergency Response

Accidents can happen despite the best precautions. Being prepared is critical.[12]

  • Spill Management:

    • Small Spill (in fume hood): Use a spill kit appropriate for solid organic compounds to absorb the material. Place the absorbed material and any contaminated items into a sealed, labeled hazardous waste bag.

    • Large Spill (outside fume hood): Alert personnel and evacuate the immediate area. Prevent others from entering. Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18] Seek immediate medical attention.

    • Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Wash the area with soap and water.[18] Seek medical attention if irritation develops.

    • Inhalation: Move the affected person to fresh air. Seek medical attention.[20]

Disposal Plan

Proper disposal is a crucial final step to protect personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound are considered hazardous waste. This includes:

    • Excess solid chemical.

    • Solutions containing the chemical.

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels, pipette tips).

  • Containerization:

    • Use a dedicated, clearly labeled, and sealable container for solid hazardous chemical waste.[21]

    • Use a separate, compatible, and clearly labeled container for liquid hazardous waste.

    • Never mix incompatible waste streams.[3]

  • Disposal Pathway: Do not pour any waste containing this chemical down the drain.[6] All waste containers must be collected by your institution's EHS-approved hazardous waste disposal service.

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Branch prep_start Start: New Procedure review_sds Review SDS & Assess Hazards prep_start->review_sds verify_controls Verify Fume Hood & Emergency Gear review_sds->verify_controls don_ppe Don Minimum PPE: Goggles, Gloves, Lab Coat verify_controls->don_ppe weigh_solid Weigh Solid Compound don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution spill_check Spill or Exposure? weigh_solid->spill_check run_reaction Perform Experiment prep_solution->run_reaction prep_solution->spill_check decontaminate Decontaminate Workspace & Equipment run_reaction->decontaminate run_reaction->spill_check segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end_proc End of Procedure wash_hands->end_proc spill_check->decontaminate No spill_response Execute Spill Protocol spill_check->spill_response Spill exposure_response Execute Exposure Protocol (Eyewash/Shower) spill_check->exposure_response Exposure spill_response->decontaminate seek_medical Seek Medical Attention exposure_response->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.